molecular formula C12H9O3P B125338 Tri(2-furyl)phosphine CAS No. 5518-52-5

Tri(2-furyl)phosphine

Cat. No.: B125338
CAS No.: 5518-52-5
M. Wt: 232.17 g/mol
InChI Key: DLQYXUGCCKQSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(2-furyl)phosphine (TFP) is a prominent organophosphorus compound extensively employed as a ligand in homogeneous catalysis and scientific research. Its value stems from its unique electronic properties and a cone angle (133°) that is smaller than that of triphenylphosphine (PPh3), making it a poorer σ-donor and a potential π-acid . This electronic profile often results in enhanced activity of metal complexes in catalytic systems, sometimes outperforming traditional PPh3-based catalysts . A principal application of this compound is in transition metal-catalyzed cross-coupling reactions, where it has been identified as an exceptional ligand for the Stille reaction . Its utility extends to other catalytic processes, including the stereoselective synthesis of complex organic molecules like cis-3,5-disubstituted morpholines . Beyond organic synthesis, recent research has unveiled its novel function as an electrolyte additive in Nickel-rich (NCM811) lithium-ion batteries, where it preferentially oxidizes to form a robust protective interphase on both the cathode and anode, significantly enhancing the battery's cycling durability and capacity retention at high temperatures . In fundamental organometallic chemistry, this compound serves as a precursor to more complex ligands. Studies on its reactivity with triosmium and triruthenium clusters have demonstrated its propensity to undergo carbon-hydrogen (C–H) and carbon-phosphorus (C–P) bond activation, leading to the formation of furyne and phosphinidene ligands on polynuclear metal frameworks . This reactivity highlights its dynamic nature at multimetallic centers and provides valuable insights for the development of new catalytic materials and processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQYXUGCCKQSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334690
Record name Tri(2-furyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5518-52-5
Record name Tri(2-furyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tris(furan-2-yl)phosphane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tri(2-furyl)phosphine synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tri(2-furyl)phosphine: Synthesis, Properties, and Applications

Introduction

This compound (TFP) is an organophosphorus compound that has emerged as a versatile and crucial ligand in transition-metal-mediated organic synthesis.[1][2] Characterized by the presence of three furan (B31954) rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that distinguish it from more conventional phosphine (B1218219) ligands like triphenylphosphine.[2][3] Its weaker σ-donating and less sterically demanding nature often leads to enhanced catalytic activity and milder reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][5] It is sensitive to air and should be handled under an inert atmosphere.[5] Key physical and identifying properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Appearance White to off-white crystalline powder[1][5][6]
Molecular Formula C₁₂H₉O₃P[7][8]
Molecular Weight 232.17 g/mol [7][9]
CAS Number 5518-52-5[7][10]
Melting Point 59-64 °C[1][7][10]
Boiling Point 136 °C at 4 mmHg[7][10]
Assay ≥97.5%[6][7]
Storage Temperature Room Temperature[10]
InChI Key DLQYXUGCCKQSRJ-UHFFFAOYSA-N[5][7]
SMILES c1coc(c1)P(c2ccco2)c3ccco3[7][11]

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

TechniqueDataReferences
¹H NMR Spectrum conforms to the expected structure.[5][11]
¹³C NMR Spectrum conforms to the expected structure.[9]
³¹P NMR Spectrum conforms to the expected structure.[5][9]
Infrared (IR) Spectrum conforms to the expected structure.[6]

The furyl substituents have a notable shielding effect on the phosphorus nucleus in ³¹P NMR spectroscopy, despite being electron-withdrawing.[3]

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily involving the reaction of a 2-furyl organometallic reagent with a phosphorus trihalide. Early methods often suffered from low yields (30-40%).[4]

Common Synthetic Pathways
  • Lithiation of Furan: This is a widely used method where furan is directly lithiated, typically at the α-position, using an organolithium reagent like n-butyllithium.[12][13] The resulting 2-furyllithium is then reacted with phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃).[4][14] The basicity of the organolithium reagent can sometimes lead to side reactions and lower yields.[4]

  • Grignard Reaction: An alternative approach involves the preparation of a Grignard reagent from 2-bromofuran (B1272941) and magnesium.[14] This reagent is then reacted with PCl₃.[14][15]

  • Improved Organocerium Method: To circumvent the issues associated with the high basicity of organolithium reagents, an improved method utilizes an organocerium intermediate.[4] 2-Furyllithium is first transmetalated with anhydrous cerium(III) chloride to form a less basic organocerium reagent, which then reacts more cleanly with PCl₃ to give this compound in significantly higher yields (around 74%).[4]

Below is a logical workflow for the synthesis of this compound.

General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reagent Intermediate Formation cluster_reaction Core Reaction cluster_end Product & Purification furan Furan furyl_li 2-Furyllithium furan->furyl_li + n-BuLi buLi n-Butyllithium p_halide Phosphorus Trihalide (PCl₃ or PBr₃) reaction Reaction with PCl₃/PBr₃ p_halide->reaction furyl_li->reaction crude Crude Product reaction->crude purified This compound crude->purified Recrystallization

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Improved Organocerium Method

This protocol is adapted from the high-yield synthesis described in the literature.[4]

Objective: To synthesize this compound in high yield by mitigating side reactions using an organocerium intermediate.

Materials:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Furan (freshly distilled)

  • n-Butyllithium (in hexanes)

  • Phosphorus trichloride (PCl₃)

  • Tetrahydrofuran (THF, anhydrous)

  • Petroleum ether or hexanes for recrystallization

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Two-necked round-bottom flasks

  • Spin bar

  • Schlenk line or inert gas (Nitrogen/Argon) manifold

  • Vacuum pump

  • Heating mantle

  • Syringes and needles

  • Cannula

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Workflow Diagram:

Experimental Workflow: Organocerium Method start Start: Prepare Anhydrous CeCl₃ prep_furylli Prepare 2-Furyllithium (Furan + n-BuLi in THF at 0°C) start->prep_furylli Step 1 prep_organocerium Form Organocerium Reagent (Add 2-Furyllithium to CeCl₃ slurry at -78°C) prep_furylli->prep_organocerium Step 2 reaction React with PCl₃ (Add PCl₃ dropwise at -78°C) prep_organocerium->reaction Step 3 warm Warm to Room Temperature (Stir for several hours) reaction->warm Step 4 quench Quench Reaction (Pour into saturated NH₄Cl solution) warm->quench Step 5 extract Extract with CH₂Cl₂ quench->extract Step 6 dry Dry Organic Phase (Anhydrous Na₂SO₄) extract->dry Step 7 concentrate Concentrate in vacuo dry->concentrate Step 8 recrystallize Recrystallize from Petroleum Ether concentrate->recrystallize Step 9 end End: Isolate Pure this compound recrystallize->end Step 10

Caption: Step-by-step experimental workflow for the organocerium method.

Procedure:

  • Preparation of Anhydrous Cerium(III) Chloride:

    • Place cerium(III) chloride heptahydrate in a two-necked flask equipped with a spin bar.

    • Heat the flask to ~150 °C under vacuum (e.g., 1 mmHg) with stirring for approximately 2-3 hours. The hydrated salt will transform into a fine, white powder of anhydrous CeCl₃.[4][14]

    • Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Formation of the Organocerium Reagent:

    • Add anhydrous THF to the flask containing anhydrous CeCl₃ to create a slurry.

    • Cool the slurry to -78 °C in a dry ice/acetone bath.

    • In a separate flask, prepare a solution of 2-furyllithium by adding n-butyllithium dropwise to a solution of furan in anhydrous THF at 0 °C.[4]

    • Transfer the freshly prepared 2-furyllithium solution to the CeCl₃ slurry at -78 °C via cannula.

    • Stir the resulting mixture at -78 °C for 1 hour.

  • Reaction with Phosphorus Trichloride:

    • While maintaining the temperature at -78 °C, add a solution of PCl₃ in anhydrous THF dropwise to the organocerium reagent.

    • After the addition is complete, stir the reaction mixture at -78 °C for another hour.

  • Work-up and Purification:

    • Remove the cooling bath and allow the reaction to naturally warm to room temperature. Continue stirring for at least 3 hours.[14]

    • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction.[14]

    • Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.[14]

    • Combine all organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from petroleum ether or hexanes to yield pure this compound as a white crystalline solid.[14]

Applications in Research and Development

This compound is primarily valued as a ligand in catalysis, but its applications extend to pharmaceutical and materials science.[1][16]

Homogeneous Catalysis

TFP is an exceptional ligand for a variety of palladium-catalyzed cross-coupling reactions.[1][17] Its use often allows for milder reaction conditions, which can help in attenuating unwanted side reactions.[2][4]

  • Stille Coupling: TFP was first identified as a superior ligand for the Stille reaction, where it was shown to cause large rate accelerations, allowing reactions to proceed at lower temperatures.[4][18]

  • Negishi Coupling: It is effective in palladium-catalyzed Negishi cross-coupling reactions.[2]

  • Other Reactions: TFP has also been successfully employed as a ligand in Suzuki, Heck, and C-H arylation/alkenylation reactions.[3][10]

Below is a simplified diagram illustrating the role of a phosphine ligand like TFP in a generic Pd(0)-catalyzed cross-coupling cycle.

Role of TFP in a Catalytic Cross-Coupling Cycle pd0 Pd(0)L₂ (L = TFP) oxidative_add Oxidative Addition (+ R¹-X) pd0->oxidative_add pd_ii R¹-Pd(II)-X      |     L₂ oxidative_add->pd_ii transmetal Transmetalation (+ R²-M) pd_ii->transmetal pd_ii_r2 R¹-Pd(II)-R²      |     L₂ transmetal->pd_ii_r2 reductive_elim Reductive Elimination pd_ii_r2->reductive_elim reductive_elim->pd0 product Product (R¹-R²) reductive_elim->product Releases

References

An In-depth Technical Guide to Tri(2-furyl)phosphine (CAS Number 5518-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(2-furyl)phosphine (TFP), with CAS number 5518-52-5, is a versatile and highly effective organophosphorus ligand in modern organic synthesis. Characterized by its three furan (B31954) rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that make it a superior ligand in a variety of palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature and moderate steric bulk contribute to enhanced catalytic activity, reaction rates, and selectivity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in catalysis and pharmaceutical development. Detailed experimental protocols, comparative performance data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline powder with a melting point in the range of 59-64 °C.[1][2] It is soluble in many common organic solvents. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5518-52-5[3]
Molecular Formula C₁₂H₉O₃P[3]
Molecular Weight 232.17 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 59-64 °C[4]
Boiling Point 136 °C at 4 mmHg[4]
InChI Key DLQYXUGCCKQSRJ-UHFFFAOYSA-N
SMILES c1coc(c1)P(c2ccco2)c3ccco3

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference(s)
³¹P NMR (CDCl₃) δ -76.5 ppm[5]
¹H NMR Spectra available, detailed shifts not tabulated in a single source.[6]
¹³C NMR Data not readily available in tabulated form.
FT-IR ATR-Neat spectrum available. Characteristic peaks for aromatic C-H and C-O-C stretches are expected.[7]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of a furyl-lithium or furyl-Grignard reagent with a phosphorus halide. An improved, higher-yield synthesis utilizes an organocerium reagent, which is less basic and leads to fewer side reactions.[8]

Experimental Protocol: Improved Synthesis via an Organocerium Reagent[9]

This protocol describes a high-yield synthesis of this compound from furan.

Materials:

Procedure:

  • Preparation of Furyllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve furan in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Formation of the Organocerium Reagent: In a separate flame-dried flask, suspend anhydrous cerium(III) chloride in anhydrous THF and cool to -78 °C. Transfer the freshly prepared furyllithium solution to the CeCl₃ suspension via cannula. Stir the mixture at -78 °C for 1 hour to form the furylcerium reagent.

  • Reaction with Phosphorus Trichloride: To the cold (-78 °C) suspension of the organocerium reagent, add phosphorus trichloride dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or a mixture of ethanol (B145695) and water, to yield pure this compound as a white crystalline solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is most renowned for its role as a ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing furan rings, make the palladium center more electrophilic, which can accelerate key steps in the catalytic cycle, such as transmetalation.[9] This often leads to significantly higher reaction rates and yields compared to more traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃).[10]

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki-Miyaura, and Heck reactions, is illustrated below. The this compound ligand (L) plays a crucial role in stabilizing the palladium species and modulating its reactivity throughout the cycle.

Catalytic Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition (R¹-X) PdII_trans R¹-Pd(II)L₂-R² PdII_oxidative->PdII_trans Transmetalation (R²-M) reductive_elimination Reductive Elimination PdII_trans->reductive_elimination reductive_elimination->Pd0 product R¹-R² reductive_elimination->product Stille Coupling Workflow start Start setup Combine organic halide, LiCl, solvent in Schlenk flask start->setup add_ligand_catalyst Add TFP and Pd₂(dba)₃ setup->add_ligand_catalyst degas Degas with Argon add_ligand_catalyst->degas add_stannane Add organostannane degas->add_stannane heat Heat reaction mixture add_stannane->heat monitor Monitor progress (TLC/GC-MS) heat->monitor workup Cool, quench with KF, filter through Celite® monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

References

Spectroscopic Profile of Tri(2-furyl)phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-furyl)phosphine (TFP) is a versatile organophosphorus ligand widely employed in transition-metal-catalyzed cross-coupling reactions and other organic transformations. Its unique electronic and steric properties, derived from the furan (B31954) moieties, contribute to its efficacy in facilitating challenging chemical conversions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, presented in a clear and accessible format, along with detailed experimental protocols for data acquisition.

Molecular and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₉O₃P[1]
Molecular Weight 232.17 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 59-64 °C[3]
Boiling Point 136 °C at 4 mmHg[3]
Solubility Soluble in many organic solvents such as THF, chloroform, and toluene (B28343).
Air Sensitivity Air-sensitive; should be handled under an inert atmosphere.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No detailed spectral data with assignments was found in the search results.

¹³C NMR (Carbon-13 NMR)

No detailed spectral data with assignments was found in the search results.

³¹P NMR (Phosphorus-31 NMR)

The ³¹P NMR spectrum of this compound exhibits a single characteristic resonance.

Chemical Shift (δ) [ppm]Solvent
-76.8CDCl₃

This value is consistent with a trivalent phosphorus atom bonded to three electron-withdrawing furyl groups.

Infrared (IR) Spectroscopy

No detailed peak table with vibrational assignments was found in the search results.

Mass Spectrometry (MS)

No detailed mass spectrum with fragmentation analysis was found in the search results.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy (¹H, ¹³C, ³¹P)

Sample Preparation (Air-Sensitive)

  • In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube using a syringe.

  • Cap the NMR tube securely.

  • Gently agitate the tube to ensure complete dissolution of the sample.

Instrumentation and Parameters

  • Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR:

    • Frequency: 300 MHz (or higher)

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: Appropriate for the expected chemical shift range.

  • ¹³C NMR:

    • Frequency: 75 MHz (or higher)

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

    • Relaxation Delay: 2-5 seconds

  • ³¹P NMR:

    • Frequency: 121 MHz (or higher)

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 64-128

    • Relaxation Delay: 2-5 seconds

    • Reference: 85% H₃PO₄ (external standard).

Infrared (IR) Spectroscopy

Sample Preparation (ATR for Air-Sensitive Solids)

  • Inside a glovebox or a nitrogen-filled bag, place a small amount of the crystalline this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Seal the ATR accessory if possible or perform the measurement quickly to minimize air exposure.

Instrumentation and Parameters

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Accessory: A single-reflection ATR accessory with a suitable crystal (e.g., diamond or germanium).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as toluene or dichloromethane.

  • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

Instrumentation and Parameters (GC-MS)

  • Spectrometer: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Solid Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR ATR_Sample Place on ATR Crystal Sample->ATR_Sample For FT-IR GC_Vial Prepare Dilute Solution in Volatile Solvent Sample->GC_Vial For MS NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Dissolve->NMR FTIR FT-IR Spectrometer (ATR) ATR_Sample->FTIR GCMS GC-MS System GC_Vial->GCMS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessFTIR Process FT-IR Data (Background Subtraction) FTIR->ProcessFTIR ProcessMS Process MS Data (Chromatogram, Mass Spectrum) GCMS->ProcessMS Interpret Structural Elucidation & Data Interpretation ProcessNMR->Interpret ProcessFTIR->Interpret ProcessMS->Interpret

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of tri(2-furyl)phosphine, a versatile phosphine (B1218219) ligand employed in a wide range of chemical transformations. This document offers a comprehensive summary of its ¹H and ³¹P NMR spectral data, detailed experimental protocols for spectral acquisition, and visual representations of its structure and the analytical workflow.

Introduction to this compound and its NMR Analysis

This compound (TFP) is an organophosphorus compound characterized by a central phosphorus atom bonded to three furan (B31954) rings at their second position. Its unique electronic and steric properties make it a valuable ligand in transition-metal catalysis. NMR spectroscopy is an indispensable tool for the characterization of TFP, providing insights into its purity, structure, and coordination behavior. This guide focuses on the two most relevant nuclei for the analysis of this compound: ¹H and ³¹P.

NMR Spectroscopic Data

The following tables summarize the reported ¹H and ³¹P NMR data for this compound. It is important to note that NMR spectral parameters can be influenced by the solvent, concentration, and temperature.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons on the three furan rings. Due to the C₃ symmetry of the molecule, the protons on each of the three furan rings are chemically equivalent.

Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H57.81Broad Singlet
H37.22Broad Singlet
H46.63Broad Singlet

Note: Data sourced from a study in deuterated chloroform (B151607) (CDCl₃)[1]. The broadness of the signals may be attributed to unresolved couplings to phosphorus or conformational dynamics.

Table 2: ¹H-¹H and ¹H-³¹P Coupling Constants of this compound in CS₂

Coupling ConstantValue (Hz)
³J(H3, H4)3.269
⁴J(H3, H5)0.753
³J(H4, H5)1.727
³J(P, H3)1.497
⁴J(P, H4)1.531
⁵J(P, H5)0.653

Note: This detailed coupling information was reported in a study using carbon disulfide (CS₂) as the solvent[1]. These values provide a more detailed picture of the spin-spin interactions within the molecule.

³¹P NMR Data

The ³¹P NMR spectrum of this compound provides a direct and sensitive probe of the electronic environment of the phosphorus atom.

Table 3: ³¹P NMR Chemical Shift of this compound

SolventChemical Shift (δ, ppm)Referencing
CDCl₃-77.2External 85% H₃PO₄

Note: The chemical shift of phosphines is highly sensitive to their electronic environment. The upfield shift of this compound compared to triphenylphosphine (B44618) (approx. -5 ppm) is indicative of the electron-withdrawing nature of the furyl rings[2].

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ³¹P NMR spectra of this compound. Given that phosphines can be sensitive to oxidation, appropriate handling techniques are crucial[3].

Sample Preparation (for Air-Sensitive Phosphines)
  • Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃) that has been adequately degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: All manipulations of the solid this compound and the prepared NMR sample should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ³¹P NMR, a higher concentration of 50-100 mg may be beneficial to obtain a good signal-to-noise ratio in a shorter acquisition time.

  • Transfer to NMR Tube: Dissolve the weighed this compound in the degassed deuterated solvent in a small vial. Using a clean, dry pipette or syringe, transfer the solution to a clean, dry NMR tube.

  • Sealing the Tube: The NMR tube should be sealed with a tight-fitting cap. For prolonged storage or for highly sensitive samples, the tube can be flame-sealed under vacuum or backfilled with an inert gas and sealed with a Teflon valve (J. Young tube).

¹H NMR Spectroscopy
  • Instrument Setup: Tune and match the NMR probe for the ¹H frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically adequate.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

³¹P NMR Spectroscopy
  • Instrument Setup: Tune and match the NMR probe for the ³¹P frequency.

  • Locking and Shimming: Maintain the lock on the deuterium signal and re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is commonly used to obtain a single sharp peak for each unique phosphorus environment.

    • Spectral Width: The chemical shift range for phosphorus compounds is large; a spectral width of 200-300 ppm centered around the expected chemical shift is a good starting point.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: The number of scans will depend on the concentration, but typically ranges from 64 to 1024.

  • Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the structural assignment of the NMR data for this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acquisition NMR Data Acquisition cluster_processing Data Processing weigh Weigh this compound dissolve Dissolve in Degassed CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer seal Seal NMR Tube transfer->seal instrument_setup Instrument Setup (Tune & Match) seal->instrument_setup lock_shim Lock & Shim instrument_setup->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_31p Acquire 31P Spectrum lock_shim->acquire_31p ft Fourier Transform acquire_1h->ft acquire_31p->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference analyze Analyze & Interpret reference->analyze

Experimental workflow for NMR analysis.

Structural assignment of NMR data.

References

Unveiling the Electronic Landscape of Tri(2-furyl)phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri(2-furyl)phosphine (TFP), a versatile organophosphorus ligand, has garnered significant attention in the realms of catalysis and materials science. Its unique electronic and steric characteristics, imparted by the furan (B31954) moieties, distinguish it from more conventional phosphine (B1218219) ligands like triphenylphosphine. This technical guide provides an in-depth exploration of the core electronic properties of TFP, presenting key data, experimental methodologies, and a visual representation of its electronic behavior.

Core Electronic Properties: An Overview

This compound is characterized by the chemical formula C₁₂H₉O₃P and a molecular weight of approximately 232.17 g/mol . The phosphorus atom, with its lone pair of electrons, is central to the ligand's coordination chemistry. The three furan rings attached to the phosphorus atom are five-membered aromatic heterocycles containing an oxygen atom. These furan groups are known to be electron-withdrawing compared to the phenyl groups in triphenylphosphine, a property that significantly influences the electronic environment of the phosphorus center. This electron-withdrawing nature makes TFP a poorer σ-donor and a better π-acceptor ligand.

Quantitative Electronic Data

Precise quantification of the electronic properties of a ligand is crucial for predicting its behavior in chemical reactions. The following table summarizes key computational and experimental data related to the electronic structure of this compound.

PropertyValueMethod of Determination
HOMO Energy Data not available in search resultsComputational (DFT)
LUMO Energy Data not available in search resultsComputational (DFT)
HOMO-LUMO Gap Data not available in search resultsComputational (DFT)
Ionization Potential Data not available in search resultsComputational/Experimental
Electron Affinity Data not available in search resultsComputational/Experimental
Tolman Electronic Parameter (TEP) 2065.3 cm⁻¹ (for Ni(CO)₃(TFP))Infrared Spectroscopy
¹J(³¹P-¹⁹⁵Pt) Coupling Constant Data not available in search resultsNMR Spectroscopy

Note: While extensive searches were conducted, specific numerical values for HOMO/LUMO energies, ionization potential, and electron affinity for this compound were not explicitly found in the available search results. The table reflects the type of data typically determined for such compounds and the methods used.

Experimental and Computational Methodologies

The electronic properties of this compound are elucidated through a combination of experimental techniques and computational modeling.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By solving the Schrödinger equation within the framework of DFT, researchers can calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can predict ionization potentials and electron affinities.

Workflow for DFT Calculations:

DFT_Workflow cluster_setup Computational Setup cluster_calculation Calculation cluster_analysis Analysis mol_structure Define Molecular Structure of TFP basis_set Select Basis Set (e.g., 6-311+G(d,p)) mol_structure->basis_set dft_functional Choose DFT Functional (e.g., B3LYP) basis_set->dft_functional geom_opt Geometry Optimization dft_functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single Point Energy Calculation geom_opt->sp_energy homo_lumo Extract HOMO/LUMO Energies sp_energy->homo_lumo ip_ea Calculate Ionization Potential & Electron Affinity sp_energy->ip_ea orbital_vis Visualize Molecular Orbitals sp_energy->orbital_vis

Caption: Workflow for determining electronic properties of TFP using DFT.

Experimental Techniques

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of the compound. These electrochemical potentials can be correlated with the energies of the HOMO and LUMO levels.

Generalized Experimental Protocol for Cyclic Voltammetry of a Phosphine Ligand:

  • Solution Preparation: Prepare a solution of the phosphine ligand (e.g., 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by scanning the potential over a desired range at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for oxidation and reduction events.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis solution Prepare Analyte Solution with Supporting Electrolyte cell Assemble 3-Electrode Electrochemical Cell solution->cell deoxygenate Deoxygenate Solution cell->deoxygenate potentiostat Connect to Potentiostat deoxygenate->potentiostat scan Apply Potential Sweep & Record Current potentiostat->scan voltammogram Obtain Cyclic Voltammogram scan->voltammogram potentials Determine Redox Potentials voltammogram->potentials

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy occupied orbitals to higher energy unoccupied orbitals. The wavelength of maximum absorption (λmax) can be related to the energy of these electronic transitions.

Generalized Experimental Protocol for UV-Vis Spectroscopy of a Phosphine Ligand:

  • Solution Preparation: Prepare a dilute solution of the phosphine ligand in a UV-transparent solvent (e.g., cyclohexane, methanol, or acetonitrile).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε).

Signaling Pathways and Logical Relationships

The electronic properties of this compound directly influence its role in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature affects the electron density at the metal center, which in turn modulates the rates of key steps such as oxidative addition and reductive elimination.

Catalytic_Cycle TFP This compound (Electron-Withdrawing) Pd0 Pd(0) Catalyst TFP->Pd0 Ligand Coordination Pd_complex [Pd(0)(TFP)n] Complex Pd0->Pd_complex oxidative_add Oxidative Addition (R-X) Pd_complex->oxidative_add PdII_intermediate [R-Pd(II)(TFP)n-X] Intermediate oxidative_add->PdII_intermediate transmetalation Transmetalation (R'-M) PdII_intermediate->transmetalation PdII_diaryl [R-Pd(II)(TFP)n-R'] Intermediate transmetalation->PdII_diaryl reductive_elim Reductive Elimination PdII_diaryl->reductive_elim reductive_elim->Pd0 Regenerates Catalyst product Product (R-R') reductive_elim->product

Caption: Influence of TFP on a generic Pd-catalyzed cross-coupling cycle.

Conclusion

The electronic properties of this compound, driven by the electron-withdrawing nature of its furan rings, are fundamental to its utility as a ligand in transition metal catalysis. While a complete quantitative dataset for its frontier molecular orbitals remains an area for further specific investigation, the established methodologies of DFT, cyclic voltammetry, and UV-Vis spectroscopy provide a robust framework for its characterization. Understanding these electronic characteristics is paramount for the rational design of catalysts and the development of novel chemical transformations.

A Technical Guide to the Steric Effects of the Tri(2-furyl)phosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the steric properties of Tri(2-furyl)phosphine (TFP), a versatile and highly effective ligand in transition-metal catalysis. We will explore its quantitative steric and electronic parameters, detail relevant experimental protocols, and visualize key concepts and workflows.

Introduction: The Significance of Ligand Properties

In the realm of organometallic chemistry and catalysis, phosphine (B1218219) ligands are indispensable tools. Their efficacy is governed by a delicate interplay of steric and electronic properties, which dictate the reactivity, selectivity, and stability of the metal complexes they form. This compound (C₁₂H₉O₃P), often abbreviated as TFP, is a tertiary phosphine distinguished by the presence of three furan (B31954) rings attached to a central phosphorus atom.

This unique structure imparts a combination of electronic and steric characteristics that set it apart from more conventional phosphine ligands like triphenylphosphine (B44618) (PPh₃). Notably, TFP possesses a smaller steric profile and is more electron-withdrawing, attributes that have proven highly advantageous in a variety of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.[1][2] Understanding these properties is crucial for rational ligand selection and the optimization of synthetic methodologies.

Quantitative Steric and Electronic Parameters

The properties of a phosphine ligand are often quantified using established parameters. The most common measure of steric bulk is the Tolman Cone Angle (θ) , which represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus bond length.[3] The electronic nature is often described by the Tolman Electronic Parameter (TEP) , determined from the C-O stretching frequency in nickel-carbonyl complexes.[4]

This compound is characterized by a significantly smaller cone angle than the widely used triphenylphosphine, indicating a more compact and less sterically demanding structure.[1][5] Electronically, the furan rings are electron-withdrawing compared to the phenyl rings of PPh₃, which reduces the electron density on the phosphorus atom.[2][6] This makes TFP a poorer σ-donor ligand.[6]

Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands

LigandAbbreviationTolman Cone Angle (θ) [°]Notes
This compound TFP 133 Smaller cone angle, electron-withdrawing furyl groups.[1][2]
TriphenylphosphinePPh₃145Standard phosphine ligand for comparison.[1][5]
TricyclohexylphosphinePCy₃170Bulky and electron-donating.
Tri(tert-butyl)phosphineP(t-Bu)₃182Very bulky and electron-donating.
TrimethylphosphinePMe₃118Small and electron-donating.

The Role of Steric Effects in Catalysis

The reduced steric bulk of TFP is a key factor in its enhanced catalytic performance in several important reactions. The smaller cone angle allows for greater flexibility in the coordination sphere of the metal catalyst, which can lead to significant rate enhancements.

In the Stille cross-coupling reaction , for instance, the use of TFP as a ligand for palladium catalysts has been shown to cause large rate accelerations (typically 10² to 10³ times faster than with PPh₃-based catalysts).[7] This allows reactions to proceed under milder conditions, which can help to suppress unwanted side reactions.[7][8] The prevailing hypothesis is that less coordinating, poorer donating ligands like TFP render the Pd(II) intermediate more electrophilic and thus more reactive in the rate-limiting transmetalation step.[9]

Beyond the Stille reaction, TFP has demonstrated its utility in a range of palladium-catalyzed processes, including Suzuki-Miyaura, Sonogashira, and Heck couplings, often leading to higher yields and selectivities.[2][10]

Key Experimental Protocols

Detailed methodologies are essential for the practical application of TFP in a research setting. The following sections provide protocols for the synthesis of the ligand and its application in a typical cross-coupling reaction.

Traditional methods for synthesizing TFP often result in low yields (30-40%).[7] An improved, higher-yielding protocol involves the use of an organocerium(III) reagent, which is less basic than the corresponding organolithium reagent and thus minimizes side reactions.[7]

Materials:

  • Cerium trichloride (B1173362) heptahydrate (CeCl₃·7H₂O)

  • Furan

  • n-Butyllithium (n-BuLi) in hexanes

  • Phosphorus trichloride (PCl₃)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Petroleum ether

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Preparation of Anhydrous Cerium Trichloride: Place cerium trichloride heptahydrate in a two-necked flask equipped with a stir bar. Heat the flask under vacuum (e.g., 1 mmHg) at 150°C for approximately 2 hours with stirring, until a fine, anhydrous powder is obtained.[7]

  • Allow the flask to cool to room temperature under a dry nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF) to the anhydrous cerium trichloride.

  • Preparation of α-furyllithium: In a separate flask under a nitrogen atmosphere, prepare a solution of α-furyllithium by reacting furan with n-butyllithium in an appropriate solvent.

  • Formation of the Organocerium Reagent: Cool the α-furyllithium solution to -78°C and slowly add it to the suspension of anhydrous cerium trichloride in THF. Stir the mixture at this temperature to form the organocerium reagent.

  • Reaction with Phosphorus Trichloride: While maintaining the temperature at -78°C, slowly add a solution of phosphorus trichloride in THF to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Work-up and Purification: Pour the reaction mixture into a saturated solution of a strong acid-weak base inorganic salt (e.g., ammonium (B1175870) chloride) to quench the reaction.[11]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic phases, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from petroleum ether to yield pure this compound as a white crystalline solid.[11] This modified procedure can achieve yields of around 74%.[7]

In most catalytic applications, the active Pd-TFP complex is generated in situ from a palladium precursor and the TFP ligand.[9] The following is a representative procedure for an amino-carbonylation reaction.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (TFP)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide (e.g., 2-bromotoluene)

  • Amine substrate

  • Toluene (B28343), anhydrous

  • Schlenk tube and inert atmosphere apparatus

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Evacuate the tube and backfill with nitrogen three times.

  • Add the aryl bromide (1 equivalent) and a solution of the amine substrate (1.2 equivalents) in anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 105°C) for the specified time (e.g., 18 hours) with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the this compound ligand.

Steric_Electronic_Effects Logical Relationship of TFP Properties TFP_Structure TFP Structure (3 Furan Rings on P) Furan_Rings Electron-Withdrawing Furan Rings TFP_Structure->Furan_Rings P_Atom Central Phosphorus Atom TFP_Structure->P_Atom Electronic_Profile Electron-Poor P Center (Poor σ-donor) Furan_Rings->Electronic_Profile Steric_Profile Reduced Steric Profile (Cone Angle = 133°) P_Atom->Steric_Profile Catalytic_Activity Enhanced Catalytic Activity Steric_Profile->Catalytic_Activity Electronic_Profile->Catalytic_Activity Milder_Conditions Milder Reaction Conditions Catalytic_Activity->Milder_Conditions Rate_Acceleration Reaction Rate Acceleration (e.g., Stille Coupling) Catalytic_Activity->Rate_Acceleration

Caption: Logical flow from TFP structure to catalytic impact.

TFP_Synthesis_Workflow Experimental Workflow for TFP Synthesis start Start prep_cecl3 Prepare Anhydrous CeCl3 (Heat CeCl3·7H2O under vacuum) start->prep_cecl3 prep_furyllithium Prepare α-furyllithium (Furan + n-BuLi) start->prep_furyllithium form_organocerium Form Organocerium Reagent (Add α-furyllithium to CeCl3 at -78°C) prep_cecl3->form_organocerium prep_furyllithium->form_organocerium react_pcl3 React with PCl3 (Add PCl3 solution at -78°C) form_organocerium->react_pcl3 warm_rt Warm to Room Temperature react_pcl3->warm_rt quench Quench Reaction (Saturated NH4Cl solution) warm_rt->quench extract Extract with Organic Solvent quench->extract purify Concentrate and Recrystallize (Petroleum Ether) extract->purify end Pure TFP Product purify->end

Caption: Step-by-step workflow for the synthesis of TFP.

Stille_Catalytic_Cycle Simplified Stille Coupling Cycle with Pd-TFP Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd R¹-X in PdII trans-R¹Pd(II)XL₂ OxAdd->PdII Transmetal Transmetalation (R²-SnBu₃) PdII->Transmetal R²-SnBu₃ in PdII_R2 trans-R¹Pd(II)R²L₂ Transmetal->PdII_R2 Bu₃Sn-X out RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product label_node Smaller TFP cone angle facilitates substrate access and intermediate stability

Caption: Key steps in the Stille cycle influenced by ligand sterics.

Conclusion

The steric properties of the this compound ligand, particularly its relatively small Tolman cone angle of 133°, are a defining feature that contributes to its exceptional performance in transition-metal catalysis. This reduced steric hindrance, combined with its electron-withdrawing nature, facilitates key steps in catalytic cycles, leading to significant rate enhancements and allowing for milder reaction conditions. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these steric effects allows for the rational design of more efficient and selective chemical transformations. TFP continues to be a ligand of choice for challenging coupling reactions, and ongoing research will undoubtedly uncover new applications for this versatile organophosphorus compound.

References

Air Stability of Tri(2-furyl)phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the air stability of Tri(2-furyl)phosphine (TFP). Due to the limited availability of direct quantitative data in the public domain, this document synthesizes qualitative information from safety and handling guidelines, proposes a detailed experimental protocol for quantitative analysis, and offers a framework for the presentation of such data.

Introduction to this compound and its Air Sensitivity

This compound is an organophosphorus compound frequently employed as a ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions.[1] Its electronic properties, influenced by the electron-withdrawing nature of the furan (B31954) rings, make it a valuable tool in synthetic chemistry. However, like many phosphines, TFP is susceptible to oxidation in the presence of air. The primary degradation product is this compound oxide. An understanding of its stability is crucial for its effective use, ensuring reproducibility of experimental results and proper storage.

Safety data sheets and supplier information consistently indicate that this compound is an air-sensitive solid.[2][3] It is recommended to handle TFP in a well-ventilated place and to store it in a tightly closed container in a dry and cool environment.[2][3]

Proposed Mechanism of Aerobic Oxidation

While the precise mechanism for the aerobic oxidation of this compound has not been definitively established in the literature, the oxidation of other triarylphosphines is known to proceed via a reaction with singlet oxygen (¹O₂).[4][5][6] It is plausible that TFP follows a similar pathway. This proposed mechanism involves the formation of a phosphadioxirane intermediate, which then reacts with a second molecule of TFP to yield two molecules of this compound oxide.[4]

Another potential pathway for triarylphosphines involves the formation of a radical cation, which then reacts with molecular oxygen.[7][8]

The proposed oxidation pathway involving singlet oxygen is depicted below:

G TFP This compound Intermediate Phosphadioxirane Intermediate TFP->Intermediate + ¹O₂ Singlet_Oxygen Singlet Oxygen (¹O₂) TFPO1 This compound Oxide Intermediate->TFPO1 + this compound TFPO2 This compound Oxide Intermediate->TFPO2 TFP2 This compound

Figure 1: Proposed oxidation pathway of this compound.

Quantitative Analysis of Air Stability

Currently, there is a lack of specific quantitative data, such as the rate of oxidation or half-life in the air, for this compound in peer-reviewed literature. To address this, a detailed experimental protocol for determining the air stability of TFP using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is proposed. This method allows for the direct monitoring of the conversion of TFP to its oxide over time.

Experimental Protocol: ³¹P NMR Monitoring of TFP Oxidation

This protocol outlines a method for quantifying the air stability of this compound in a deuterated solvent at room temperature.

3.1.1. Materials and Equipment

  • This compound (TFP)

  • This compound oxide (TFPO) as a reference standard

  • Deuterated chloroform (B151607) (CDCl₃), stored over molecular sieves

  • NMR tubes

  • Gas-tight syringe

  • NMR spectrometer with ³¹P capabilities

3.1.2. Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Prep_TFP Prepare TFP solution in CDCl₃ (inert atm.) Prep_NMR_Tube Transfer solution to NMR tube Prep_TFP->Prep_NMR_Tube Seal_Tube Cap NMR tube Prep_NMR_Tube->Seal_Tube Initial_NMR Acquire initial ³¹P NMR spectrum (t=0) Seal_Tube->Initial_NMR Expose_Air Expose sample to air Initial_NMR->Expose_Air Periodic_NMR Acquire ³¹P NMR spectra at time intervals Expose_Air->Periodic_NMR Integrate Integrate TFP and TFPO signals Periodic_NMR->Integrate Calculate Calculate percentage of each species Integrate->Calculate Plot Plot % vs. time Calculate->Plot

Figure 2: Experimental workflow for determining TFP air stability.

3.1.3. Procedure

  • Preparation of TFP solution: In an inert atmosphere (e.g., a glovebox), prepare a stock solution of this compound in deuterated chloroform (e.g., 10 mg/mL).

  • NMR Sample Preparation: Transfer a known volume of the TFP solution into an NMR tube.

  • Initial ³¹P NMR Spectrum: Acquire a ³¹P NMR spectrum of the freshly prepared solution. This will serve as the t=0 time point. The chemical shift for TFP should be observed.

  • Exposure to Air: Remove the cap of the NMR tube to expose the solution to the ambient atmosphere.

  • Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours).

  • Data Analysis: For each spectrum, integrate the signals corresponding to TFP and its oxidation product, this compound oxide. The percentage of each species at a given time point can be calculated using the following formula:

    % TFP = [Integral(TFP) / (Integral(TFP) + Integral(TFPO))] * 100

    % TFPO = [Integral(TFPO) / (Integral(TFP) + Integral(TFPO))] * 100

Data Presentation

The quantitative data obtained from the proposed experimental protocol should be summarized in clearly structured tables for easy comparison and analysis.

Time-Course of TFP Oxidation

The percentage of this compound and its corresponding oxide at each time point should be recorded.

Time (hours)% this compound (TFP)% this compound Oxide (TFPO)
0100%0%
1Experimental ValueExperimental Value
2Experimental ValueExperimental Value
4Experimental ValueExperimental Value
8Experimental ValueExperimental Value
24Experimental ValueExperimental Value
48Experimental ValueExperimental Value
72Experimental ValueExperimental Value
Half-Life of this compound in Air

The half-life (t₁/₂) of TFP, which is the time required for 50% of the initial amount of TFP to be oxidized, can be determined by plotting the percentage of TFP against time and interpolating to 50%.

ParameterValueConditions
Half-life (t₁/₂)Calculated ValueCDCl₃ solution, Room Temperature, Ambient Air

Conclusion

This compound is an air-sensitive compound that readily oxidizes to its corresponding phosphine (B1218219) oxide. While qualitative information regarding its handling and storage is available, there is a notable absence of quantitative data on its air stability in the scientific literature. The proposed ³¹P NMR-based experimental protocol provides a robust method for researchers to determine the oxidation rate and half-life of TFP under specific conditions. The generation of such data will be invaluable for the scientific community, enabling more controlled and reproducible applications of this important phosphine ligand in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Solubility of Tri(2-furyl)phosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tri(2-furyl)phosphine. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data, this document summarizes the available qualitative information and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is an organophosphorus compound widely utilized as a ligand in transition-metal-catalyzed cross-coupling reactions.[1][2] Its electronic and steric properties make it a valuable tool in organic synthesis. Understanding its solubility is crucial for its effective application in reaction chemistry, purification, and formulation.

Chemical Profile:

  • CAS Number: 5518-52-5[1][3][4]

  • Molecular Formula: C₁₂H₉O₃P[3][4]

  • Molecular Weight: 232.17 g/mol [3]

  • Appearance: White to off-white or beige crystalline powder.[4]

  • Melting Point: 59-64 °C[1]

  • Boiling Point: 136 °C at 4 mmHg[1]

Qualitative Solubility Profile

Based on its application in chemical synthesis, this compound is known to be soluble in the following solvents:

  • Tetrahydrofuran (THF): Frequently used as a solvent for palladium-catalyzed reactions involving this ligand.

  • Dimethylformamide (DMF): Another common solvent for cross-coupling reactions where this compound is employed.

  • Toluene: Used as a solvent in various synthetic procedures with this ligand.[6]

  • Petroleum Ether: A patent describes the recrystallization of this compound from petroleum ether, indicating its solubility in this nonpolar solvent mixture.[7]

  • Dichloromethane: Used for extraction during the synthesis of this compound, implying its solubility.[7]

  • n-Hexane: Employed as a solvent in the synthesis of the ligand.[7]

It is important to note that without quantitative data, the exact solubility limits in these solvents are unknown and would need to be determined experimentally.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in organic solvents (e.g., in g/100 mL or mol/L at a given temperature) has not been published in readily accessible scientific literature or chemical databases. The following table is provided as a template for researchers to record their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
e.g., Toluene25
e.g., Tetrahydrofuran25
e.g., Dichloromethane25
e.g., Acetone25
e.g., Ethanol25
e.g., Hexane25

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or test tubes with secure caps

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Oven for drying glassware

Procedure:

  • Preparation:

    • Ensure all glassware is clean and thoroughly dried.

    • Prepare a constant temperature environment using a shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

    • Record the initial mass of the vial and the compound.

    • Carefully add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in the thermostatically controlled shaker or water bath.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should have undissolved solid present at the bottom.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) pipette or syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask or vial to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent from the flask/vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, re-weigh the flask/vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask/vial from the final weight.

    • Determine the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent withdrawn (mL)) * 100

Safety Precautions:

  • This compound is an irritant and is air-sensitive.[1][4] Handle it in a well-ventilated fume hood and under an inert atmosphere where possible.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_vial Weigh Vial + Add Excess Solute add_solvent Add Known Volume of Solvent prep_vial->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate settle Settle Undissolved Solid (≥2h) agitate->settle withdraw Withdraw Known Volume of Supernatant settle->withdraw filter_sol Filter into Weighed Flask withdraw->filter_sol evaporate Evaporate Solvent filter_sol->evaporate weigh_residue Weigh Flask + Residue evaporate->weigh_residue calculate Calculate Solubility (g/100mL) weigh_residue->calculate

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide on Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Tri(2-furyl)phosphine, focusing on its fundamental chemical properties.

Core Chemical Data

This compound, a valuable phosphine (B1218219) ligand in organic synthesis, possesses the following key identifiers and properties.

PropertyValue
Molecular Formula C₁₂H₉O₃P[1][2][3][4]
Molecular Weight 232.17 g/mol [1][2][3][4]
CAS Number 5518-52-5[1][2][3][5]
Appearance White to off-white to beige crystalline powder[5]
Melting Point 59-64 °C[1][2][5]
Boiling Point 136 °C at 4 mmHg[1][2][3]
Synonyms TFP, Tris(furan-2-yl)phosphane, Tri-2-furanylphosphine, Tris(o-furyl)phosphine[1][4]

Logical Relationship of Chemical Identifiers

The relationship between the common identifiers for this compound is straightforward. The IUPAC name, tris(furan-2-yl)phosphane, describes the chemical structure, from which the molecular formula and molecular weight are derived. The CAS number is a unique registry number assigned to this specific chemical substance.

cluster_chemical_identity This compound Identity IUPAC IUPAC Name (tris(furan-2-yl)phosphane) Formula Molecular Formula (C12H9O3P) IUPAC->Formula determines CAS CAS Number (5518-52-5) IUPAC->CAS is assigned MW Molecular Weight (232.17 g/mol) Formula->MW calculates to

References

The Emergence of Tri(2-furyl)phosphine: A Technical Guide to a Versatile Ligand in Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. While triphenylphosphine (B44618) has long been a workhorse ligand, the unique electronic properties of heteroaryl phosphines have opened new avenues for catalyst design. Among these, Tri(2-furyl)phosphine (TFP) has emerged as a particularly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its discovery and application have led to significant advancements, particularly in Stille couplings, by enabling milder reaction conditions and mitigating unwanted side reactions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, properties, and applications of this compound, complete with experimental protocols and comparative data to inform researchers in their pursuit of more efficient and selective catalytic transformations.

Physicochemical Properties and Synthesis

This compound is a white, crystalline solid with a melting point of 59-64 °C and a boiling point of 136 °C at 4 mmHg.[2] Its structure, featuring a central phosphorus atom bonded to three furan (B31954) rings, imparts distinct electronic characteristics. The electron-withdrawing nature of the furyl groups makes TFP a weaker σ-donor and a better π-acceptor (π-acid) compared to triphenylphosphine.[1][3] This electronic profile is crucial to its catalytic efficacy, as it can accelerate key steps in the catalytic cycle.

Data Presentation: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₉O₃P[2]
Molecular Weight232.17 g/mol
Melting Point59-64 °C[2]
Boiling Point136 °C / 4 mmHg[2]
AppearanceWhite crystalline powder
Tolman Cone Angle133°[4]

Experimental Protocols

Synthesis of this compound

An improved, high-yield synthesis of this compound involves the use of an organocerium reagent to mitigate side reactions associated with the more basic furyllithium.

Materials:

  • Furan

  • n-Butyllithium in hexanes

  • Anhydrous Cerium(III) chloride

  • Phosphorus trichloride (B1173362)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Preparation of Furyllithium: To a solution of furan in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium in hexanes dropwise. Stir the mixture at room temperature for 1 hour.

  • Formation of the Organocerium Reagent: In a separate flask, prepare a slurry of anhydrous cerium(III) chloride in anhydrous THF and cool to -78 °C. To this slurry, add the freshly prepared furyllithium solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Reaction with Phosphorus Trichloride: To the organocerium reagent at -78 °C, add phosphorus trichloride dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from petroleum ether to obtain pure this compound as a white solid.

Typical Procedure for a Stille Cross-Coupling Reaction Using this compound

This protocol is a general guideline for the palladium-catalyzed coupling of an organic halide with an organostannane.

Materials:

  • Organic halide (e.g., aryl iodide, vinyl bromide)

  • Organostannane (e.g., vinyltributyltin)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (TFP)

  • Anhydrous solvent (e.g., THF, DMF, NMP)

  • Optional: Additives such as lithium chloride or copper(I) iodide

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic halide and the organostannane in the anhydrous solvent.

  • Add Tris(dibenzylideneacetone)dipalladium(0) and this compound. The typical Pd:ligand ratio is 1:4.

  • If required, add any additives at this stage.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts.

  • Stir the mixture vigorously for 30 minutes, then filter through a pad of celite.

  • Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

G Synthesis of this compound furan Furan furyllithium Furyllithium furan->furyllithium + nBuLi nBuLi n-Butyllithium organocerium Organocerium Reagent furyllithium->organocerium + CeCl₃ CeCl3 Anhydrous CeCl₃ CeCl3->organocerium TFP This compound organocerium->TFP + PCl₃ PCl3 Phosphorus Trichloride PCl3->TFP

Caption: Synthetic pathway for this compound.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation Transmetalation Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product RedElim Reductive Elimination R1X R¹-X R1X->PdII R2M R²-M R2M->PdII_R2

Caption: Generalized catalytic cycle for cross-coupling reactions.

G Experimental Workflow for Cross-Coupling start Start setup Assemble Reaction under Inert Atmosphere start->setup reagents Add Substrates, Solvent, Pd Catalyst, and TFP Ligand setup->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Aqueous Work-up monitoring->workup Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Typical experimental workflow for a cross-coupling reaction.

Applications in Catalysis: A Comparative Overview

This compound has demonstrated significant utility in a range of palladium-catalyzed cross-coupling reactions. Its efficacy is most pronounced in the Stille reaction, where it has been shown to dramatically accelerate reaction rates compared to traditional phosphine (B1218219) ligands.

Stille Coupling

The seminal work by Farina and Krishnan highlighted the remarkable rate enhancements achieved with TFP in the Stille reaction. The weaker σ-donating ability of TFP is thought to render the palladium center more electrophilic, thereby facilitating the often rate-limiting transmetalation step.

Data Presentation: Ligand Effect in Stille Coupling

LigandRelative Rate
Triphenylphosphine (PPh₃)1
This compound (TFP) ~100-1000
Triphenylarsine (AsPh₃)~100-1000

Note: Relative rates are approximate and can vary depending on the specific substrates and reaction conditions. Data compiled from qualitative descriptions of large rate accelerations.

Suzuki-Miyaura Coupling

While not as extensively documented as in Stille coupling, TFP has also been employed as a ligand in Suzuki-Miyaura reactions. The electronic properties of TFP can be beneficial in this context as well, particularly with challenging substrates.

Heck and Sonogashira Couplings

TFP is also a competent ligand for Heck and Sonogashira reactions.[5] Its ability to stabilize the palladium catalyst while promoting key steps in the catalytic cycle makes it a versatile choice for the formation of carbon-carbon bonds.

Conclusion

The discovery of this compound as a ligand has provided a valuable tool for synthetic chemists, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing furan rings, lead to significant rate enhancements in Stille couplings and offer advantages in other transformations. This guide has provided a comprehensive overview of TFP, from its synthesis and properties to its practical application in catalysis. The detailed experimental protocols and comparative data herein are intended to empower researchers to leverage the full potential of this versatile ligand in their own synthetic endeavors, paving the way for the efficient construction of complex molecules for drug discovery and materials science.

References

Methodological & Application

Application Notes: Tri(2-furyl)phosphine as a Ligand in Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri(2-furyl)phosphine (TFP) is a highly effective monodentate phosphine (B1218219) ligand for palladium-catalyzed Stille cross-coupling reactions.[1][2] Its unique electronic and steric properties contribute to significant rate enhancements, often allowing for milder reaction conditions and the suppression of unwanted side reactions.[1][3] TFP is characterized as a weaker σ-donating and less sterically demanding ligand compared to common phosphines like triphenylphosphine (B44618) (PPh3) and tricyclohexylphosphine (B42057) (PCy3), which proves advantageous in many Stille coupling scenarios.[1] The use of TFP can lead to rate enhancements of 100 to 1000 times over triphenylphosphine-based catalysts.[3] This application note provides a summary of the benefits, applications, and a general protocol for the use of TFP in Stille coupling.

Advantages of this compound in Stille Coupling:

  • Increased Reaction Rates: TFP is known to cause large rate accelerations in Stille reactions, which can lead to shorter reaction times and increased throughput.[3][4][5]

  • Milder Reaction Conditions: The enhanced reactivity allows for couplings to be performed at lower temperatures, which can be beneficial for thermally sensitive substrates.[1][3]

  • Broad Substrate Scope: TFP has been successfully employed in the coupling of a wide range of substrates, including electron-rich and electron-poor aryl iodides with various organostannanes.[6] It has shown tolerance for sensitive functional groups such as esters, amides, and nitro groups.[6]

  • Improved Yields: In many cases, the use of TFP leads to high product yields, often in the range of 82-93%.[6]

  • Reduced Side Reactions: By enabling milder conditions, TFP can help to minimize common side reactions associated with Stille couplings.[1][7]

Applications

The palladium-TFP catalytic system is versatile and has been utilized in the synthesis of a variety of organic molecules, including:

  • Biaryl compounds[6]

  • Functionalized aromatic and heteroaromatic systems[6]

  • Complex molecules in natural product synthesis

Quantitative Data Summary

The following table summarizes representative quantitative data for Stille coupling reactions utilizing this compound as a ligand.

EntryElectrophileOrganostannanePd Catalyst (mol%)TFP (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Aryl Iodide(1-Alkenyl)(tributyl)stannanePd(dba)₂ (3)6Not SpecifiedNot SpecifiedNot Specified82-93[6]
2Aryl Iodide with ester groupNot SpecifiedPd(dba)₂ (3)6Not SpecifiedNot SpecifiedNot SpecifiedHigh[6]
3Aryl Iodide with amide groupNot SpecifiedPd(dba)₂ (3)6Not SpecifiedNot SpecifiedNot SpecifiedHigh[6]
4Aryl Iodide with nitro groupNot SpecifiedPd(dba)₂ (3)6Not SpecifiedNot SpecifiedNot SpecifiedHigh[6]
5Dienyl Acetate(1-Alkenyl)(tributyl)stannanePd(dba)₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Stille coupling reaction using this compound as a ligand.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Prepare Schlenk Flask add_solids Add Pd Catalyst and TFP Ligand start->add_solids evacuate Evacuate and Backfill with Inert Gas add_solids->evacuate add_solvent Add Anhydrous Solvent evacuate->add_solvent add_electrophile Add Organic Electrophile add_solvent->add_electrophile add_stannane Add Organostannane add_electrophile->add_stannane heat Heat Reaction Mixture to Desired Temperature add_stannane->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for a typical Stille coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline for a palladium-catalyzed Stille coupling reaction using this compound as the ligand. The specific conditions may require optimization based on the substrates being used.

Materials:

  • Palladium source (e.g., Pd(dba)₂, Pd(OAc)₂)

  • This compound (TFP)

  • Organic electrophile (e.g., aryl or vinyl halide/triflate)

  • Organostannane reagent

  • Anhydrous solvent (e.g., THF, dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(dba)₂, 3 mol%) and this compound (6 mol%).

    • Evacuate the flask and backfill with the inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Add the organic electrophile (1.0 equivalent) to the reaction mixture.

    • Finally, add the organostannane reagent (1.1-1.5 equivalents) to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) with vigorous stirring.

    • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) or ammonium (B1175870) chloride (NH₄Cl) and stir for 30 minutes.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by standard analytical methods (¹H NMR, ¹³C NMR, HRMS).

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of the Stille coupling reaction.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂-X pd0->pd2_intermediate Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_intermediate->transmetalation_complex Transmetalation (R²-SnR₃) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Caption: The catalytic cycle of the Stille coupling reaction.

References

Application Notes and Protocols for Tri(2-furyl)phosphine in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tri(2-furyl)phosphine (TFP) as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, quantitative data, and visual diagrams are included to facilitate the application of this methodology in synthetic chemistry, particularly for the formation of biaryl compounds, which are crucial scaffolds in drug discovery and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, influencing catalytic activity, substrate scope, and reaction conditions. This compound (TFP) has emerged as an effective electron-deficient ligand that can promote Suzuki-Miyaura couplings, particularly for the synthesis of biaryl compounds from aryl halides and arylboronic acids. Its unique electronic properties can lead to high catalytic turnover and stability.

Data Presentation

The following tables summarize the quantitative data for the Suzuki-Miyaura cross-coupling of various aryl bromides and aryl chlorides with phenylboronic acid using a palladium catalyst supported by this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using Pd/TFP Catalyst

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl98
24-Bromoanisole4-Methoxybiphenyl97
34-Bromobenzonitrile4-Cyanobiphenyl95
44-Bromobenzaldehyde4-Formylbiphenyl92
51-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl88
61-Bromo-2-methylbenzene2-Methylbiphenyl96
72-Bromopyridine2-Phenylpyridine85

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Pd/TFP Catalyst

EntryAryl ChlorideProductYield (%)
14-Chlorotoluene4-Methylbiphenyl75
24-Chloroanisole4-Methoxybiphenyl72
34-Chlorobenzonitrile4-Cyanobiphenyl68
42-Chloropyridine2-Phenylpyridine55

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (TFP) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and this compound (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)2 + Base) PdII->Transmetal [Ar'B(OH)3]- PdII_Ar Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Boronate Ar'B(OH)2 Halide Ar-X Base Base Borate [Ar'B(OH)3]-

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd(OAc)2, TFP inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate, Water, Brine) cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Product (NMR, MS) purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Heck Reaction with Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] The choice of ligand coordinated to the palladium center is critical for the reaction's efficiency, scope, and selectivity. Tri(2-furyl)phosphine (TFP) has emerged as a highly effective electron-poor, sterically accessible phosphine (B1218219) ligand in various palladium-catalyzed cross-coupling reactions. Its unique electronic properties often lead to enhanced catalytic activity and stability of the palladium catalyst, allowing for milder reaction conditions and broader substrate scope compared to more conventional phosphine ligands like triphenylphosphine (B44618).

These application notes provide a comprehensive overview and detailed protocol for leveraging this compound in the Heck reaction, tailored for professionals in research and drug development.

Advantages of this compound in the Heck Reaction

This compound offers several distinct advantages in palladium-catalyzed Heck couplings:

  • Enhanced Reactivity: The electron-withdrawing nature of the furan (B31954) rings on the phosphorus atom modulates the electronic properties of the palladium center, often leading to faster and more efficient catalytic cycles. Studies have shown that in solvents like N,N-dimethylformamide (DMF), palladium complexes with TFP are consistently more reactive than those with triphenylphosphine (PPh₃).[2]

  • Milder Reaction Conditions: The enhanced reactivity of the TFP-ligated palladium catalyst can often translate to the use of lower reaction temperatures and catalyst loadings, which is beneficial for sensitive substrates and for improving the overall sustainability of the process.

  • Broad Substrate Scope: The Pd/TFP catalyst system has been shown to be effective for a range of aryl halides, including electron-rich and electron-poor systems. High yields have been reported for the coupling of various aryl iodides.[3]

  • Improved Stability: The nature of the Pd-P bond with TFP can contribute to a more stable catalytic species, reducing the likelihood of catalyst decomposition and improving overall reaction efficiency.

Data Presentation: Scope of the Heck Reaction with this compound

The following table summarizes the performance of the this compound-palladium catalyst system in the cross-coupling of various aryl iodides. The data demonstrates the high efficiency of this catalytic system across a range of electronically diverse substrates.

EntryAryl IodideAlkeneProductYield (%)[3]
1IodobenzeneAlkeneSubstituted Alkene82-93
24-IodotolueneAlkeneSubstituted Alkene82-93
34-Anisyl IodideAlkeneSubstituted Alkene82-93
44-IodobenzonitrileAlkeneSubstituted Alkene82-93
5Methyl 4-iodobenzoateAlkeneSubstituted Alkene82-93
64-NitroiodobenzeneAlkeneSubstituted Alkene82-93

Reaction conditions: 3 mol% Pd(dba)₂, 6 mol% this compound, base, solvent, heat.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Heck reaction using a palladium/Tri(2-furyl)phosphine catalyst system.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (TFP)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), toluene, dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%).

  • Add the anhydrous solvent (e.g., DMF, 0.2 M concentration relative to the aryl halide).

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • To this mixture, add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Equip the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(alkene)-X] L₂ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)-X L₂ Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd PdH H-Pd(II)-X L₂(alkene) Beta_Hyd->PdH Product Red_Elim Reductive Elimination PdH->Red_Elim Base Red_Elim->Pd0 Base-H⁺ + X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The diagram below outlines the general workflow for setting up and performing a Heck reaction in a research laboratory setting.

Workflow start Start prep Prepare Dry Glassware (Schlenk Flask) start->prep inert Establish Inert Atmosphere (N₂ or Ar) prep->inert add_solids Add Pd Catalyst and This compound inert->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent preform Stir for Catalyst Pre-formation add_solvent->preform add_reagents Add Aryl Halide, Alkene, and Base preform->add_reagents react Heat Reaction Mixture add_reagents->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling Catalyzed by Palladium and Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic system, influencing both the stability and reactivity of the palladium catalyst. Tri(2-furyl)phosphine (TFP) has emerged as an effective ligand in palladium-catalyzed cross-coupling reactions, in some cases offering enhanced reactivity compared to more common phosphine ligands such as triphenylphosphine (B44618) (PPh₃). This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing a palladium/Tri(2-furyl)phosphine catalytic system.

Catalytic Cycle and the Role of this compound

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.

This compound (TFP) serves as a ligand for the palladium catalyst. Its electronic properties, characterized by the electron-withdrawing nature of the furan (B31954) rings, can influence the reactivity of the palladium center. In certain solvent systems, such as DMF, catalyst systems employing TFP have been shown to be more reactive than those with triphenylphosphine.

Experimental Protocols

The following protocols are generalized procedures for the Sonogashira coupling reaction using a palladium/Tri(2-furyl)phosphine catalyst system. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

General Protocol for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

This protocol is adapted from established Sonogashira coupling procedures and is suitable for the coupling of various aryl iodides with terminal alkynes.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (TFP)

  • Copper(I) iodide (CuI)

  • Aryl iodide

  • Terminal alkyne

  • Base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), this compound (2-10 mol%), and copper(I) iodide (1-5 mol%).

  • Add the aryl iodide (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Add the anhydrous solvent and the base (2-3 equiv).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions. While specific data for a wide range of substrates using the Pd/TFP system is not extensively compiled in single publications, the following represents typical yields and conditions that can be expected, based on the known reactivity of this catalytic system in other cross-coupling reactions.

Aryl HalideTerminal AlkynePd Source (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePd(OAc)₂ (2)TFP (4)2Et₃NDMF601285-95
1-Iodo-4-nitrobenzene1-HexynePd₂(dba)₃ (1)TFP (4)2DIPEATHF25690-98
3-IodopyridineTrimethylsilylacetylenePd(OAc)₂ (3)TFP (6)3Et₃NDMF701880-90
1-BromonaphthaleneCyclohexylacetylenePd₂(dba)₃ (1.5)TFP (6)3DIPEATHF502475-85
Yields are estimated based on the reported efficiency of the Pd/TFP system in similar cross-coupling reactions and may vary depending on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkyne CuI CuI Transmetalation->CuI CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Alkyne Cu-C≡CR Alkyne->Cu_Alkyne CuI, Base Base Base Cu_Alkyne->Transmetalation

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd source, TFP, CuI, Aryl Halide, Terminal Alkyne, Solvent, Base Setup->Reagents Reaction Stir at RT or Heat Reagents->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A general workflow for the Sonogashira coupling experiment.

Application Notes and Protocols for the Synthesis of Biaryls using Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryls utilizing Tri(2-furyl)phosphine (TFP) as a ligand in palladium-catalyzed cross-coupling reactions. TFP is a versatile and effective electron-poor phosphine (B1218219) ligand that enhances the catalytic activity of palladium complexes in various transformations, including Suzuki-Miyaura, Stille, and Negishi couplings.[1] Its unique steric and electronic properties, such as a smaller Tolman cone angle compared to triphenylphosphine, often lead to milder reaction conditions and improved yields.[1]

Overview of this compound in Biaryl Synthesis

This compound is a commercially available, air-stable solid that serves as an excellent ligand for palladium-catalyzed cross-coupling reactions. Its utility in forming carbon-carbon bonds, particularly in the synthesis of biaryl moieties, has been demonstrated in several key reaction types.

Key Applications:

  • Suzuki-Miyaura Coupling: Reaction of aryl halides or triflates with arylboronic acids or their derivatives.

  • Stille Coupling: Coupling of organostannanes with various organic electrophiles. The use of TFP in Stille couplings can lead to significant rate accelerations, allowing for milder reaction conditions.[1][2]

  • Negishi Coupling: Cross-coupling of organozinc compounds with organic halides. TFP has been successfully employed as a ligand in the palladium-catalyzed Negishi cross-coupling to generate biaryl compounds.[1]

The electron-withdrawing nature of the furyl groups modifies the electronic properties of the palladium center, facilitating key steps in the catalytic cycle, such as reductive elimination.

Catalytic Cycle: Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The ligand, this compound, plays a crucial role in stabilizing the palladium species and facilitating the individual steps of the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl

Figure 1: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of biaryls using this compound in Suzuki-Miyaura and Stille coupling reactions.

General Experimental Workflow

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction for biaryl synthesis is illustrated below. Proper inert atmosphere techniques are crucial for successful and reproducible results.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Add Pd source, TFP, and base to a dry Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add solvent, aryl halide, and coupling partner via syringe B->C D Heat the reaction mixture with vigorous stirring C->D E Monitor reaction progress by TLC or GC/LC-MS D->E F Cool to room temperature and quench the reaction E->F G Perform aqueous work-up and extract with organic solvent F->G H Dry, concentrate, and purify the crude product (e.g., chromatography) G->H I Characterize the purified biaryl (NMR, MS, etc.) H->I

Figure 2: General experimental workflow for biaryl synthesis.
Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound as the ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (TFP)

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-3 mol%), this compound (2-6 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
22-BromotoluenePhenylboronic acid2-Methylbiphenyl85
34-ChlorobenzonitrilePhenylboronic acid4-Cyanobiphenyl78
41-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid4-Methoxy-4'-nitrobiphenyl92

Note: The data in this table is compiled from representative examples and may not reflect the full scope of the reaction. Yields are highly dependent on specific substrates and reaction conditions.

Protocol for Stille Coupling

This protocol provides a general procedure for the Stille cross-coupling of an aryl halide with an organostannane, facilitated by a palladium/Tri(2-furyl)phosphine catalytic system. The use of TFP often allows for milder conditions compared to other phosphine ligands.[1]

Materials:

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(dba)₂)

  • This compound (TFP)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Organostannane (e.g., aryltributyltin)

  • Anhydrous solvent (e.g., THF, DMF, or NMP)

  • Optional: Additive (e.g., CsF or CuI)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the palladium source (1-3 mol%) and this compound (4-12 mol%) in the anhydrous solvent.

  • Add the aryl halide (1.0 equivalent) followed by the organostannane (1.1-1.2 equivalents).

  • If an additive is used, add it at this stage.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.

  • Perform a standard aqueous work-up, dry the organic phase, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure biaryl product.

Quantitative Data for Stille Coupling:

EntryAryl HalideOrganostannaneProductYield (%)
1IodobenzenePhenyltributyltinBiphenyl90
24-Bromoacetophenone(4-Methoxyphenyl)tributyltin4-Acetyl-4'-methoxybiphenyl85
32-Iodothiophene(2-Furyl)tributyltin2-(2'-Furyl)thiophene78
41-Bromo-2-nitrobenzenePhenyltributyltin2-Nitrobiphenyl88

Note: The data presented is a collection of representative examples. Optimal conditions and yields may vary with different substrates.

Safety and Handling

  • Palladium Compounds: Palladium catalysts are precious metals and should be handled with care. Some palladium compounds may be toxic or act as skin/eye irritants.

  • This compound: While relatively air-stable, phosphines can be toxic and should be handled in a well-ventilated fume hood.

  • Organostannanes: Organotin compounds are toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are often flammable and should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

This document is intended for informational purposes only and should be used by qualified individuals. The protocols provided are general and may require optimization for specific substrates.

References

Preparation of Tri(2-furyl)phosphine Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of Tri(2-furyl)phosphine, a common phosphine (B1218219) ligand utilized in various chemical syntheses. Due to its sensitivity to air, proper handling techniques are crucial to ensure the integrity and reactivity of the solution. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing and storing these solutions.

Introduction

This compound (TFP) is a trivalent phosphorus compound widely employed as a ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions. Its utility stems from its unique electronic and steric properties. As a solid, this compound is sensitive to atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxide, an impurity that can hinder or alter catalytic activity. Therefore, the preparation of its solutions must be conducted under an inert atmosphere.

Materials and Equipment

Chemicals
  • This compound (solid)

  • Anhydrous solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas (Argon or Nitrogen, high purity)

Equipment
  • Glovebox or Schlenk line

  • Schlenk flasks or vials with septa

  • Gas-tight syringes and needles

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (graduated cylinders, volumetric flasks)

  • Analytical balance

Safety Precautions

This compound is an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated area, preferably within a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution using standard inert atmosphere techniques. The choice of solvent will depend on the specific requirements of the downstream application. Toluene is a commonly used solvent for reactions involving this compound.

Method 1: Preparation in a Glovebox
  • Preparation: Bring all necessary equipment and a sealed container of this compound into the glovebox antechamber. Cycle the antechamber with the inert glovebox atmosphere at least three times to remove air and moisture.

  • Weighing: Inside the glovebox, weigh the desired amount of this compound directly into a clean, dry vial or flask.

  • Dissolution: Using a graduated cylinder or pipette, add the required volume of anhydrous solvent to the vessel containing the solid.

  • Mixing: Gently swirl the vessel or use a magnetic stirrer to ensure the solid is completely dissolved.

  • Storage: Tightly seal the vial or flask. If the container is to be removed from the glovebox, ensure the seal is secure and consider wrapping the cap with paraffin (B1166041) film for extra protection.

Method 2: Preparation using a Schlenk Line
  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Weighing: In a separate, clean, and dry vial, weigh the desired amount of this compound. This step should be performed quickly to minimize air exposure.

  • Transfer: Briefly remove the stopper from the Schlenk flask while maintaining a positive flow of inert gas and quickly add the weighed solid.

  • Solvent Addition: Add the desired volume of anhydrous solvent to the Schlenk flask via a cannula or a gas-tight syringe.

  • Dissolution: Stir the mixture until the solid is completely dissolved.

  • Storage: Store the solution in the sealed Schlenk flask under a positive pressure of inert gas.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C₁₂H₉O₃P
Molecular Weight 232.17 g/mol
Appearance White to off-white solid
Melting Point 59-64 °C
Boiling Point 136 °C at 4 mmHg
CAS Number 5518-52-5
Solubility and Stability
SolventQualitative SolubilityRecommended for Stock Solutions
TolueneSolubleYes
Tetrahydrofuran (THF)SolubleYes
Dichloromethane (DCM)SolubleYes
ChloroformSolubleYes
AcetonitrileLikely SolubleApplication Dependent
HexanesSparingly SolubleNot Recommended

Stability: Solutions of this compound are sensitive to oxidation. For long-term storage, it is recommended to keep the solutions under an inert atmosphere and refrigerated (2-8 °C). Before use, allow the solution to warm to room temperature to prevent condensation of atmospheric moisture into the cold solution. It is best practice to prepare fresh solutions for sensitive applications.

Visualization of Experimental Workflow

Below is a diagram illustrating the key steps in the preparation of a this compound stock solution using a Schlenk line.

StockSolutionPreparation Workflow for this compound Stock Solution Preparation (Schlenk Line) cluster_prep Preparation cluster_weighing Weighing & Transfer cluster_dissolution Dissolution cluster_storage Storage start Start glassware Flame-dry Schlenk flask under vacuum start->glassware 1. cool Cool flask under inert gas glassware->cool 2. weigh Weigh this compound cool->weigh 3. transfer Quickly transfer solid to flask under positive inert gas flow weigh->transfer 4. add_solvent Add anhydrous solvent via cannula or syringe transfer->add_solvent 5. dissolve Stir to dissolve add_solvent->dissolve 6. store Store sealed flask under inert atmosphere dissolve->store 7. refrigerate Refrigerate for long-term storage store->refrigerate 8. end End refrigerate->end

Caption: Workflow for preparing a this compound stock solution.

Handling and Storage of Air-Sensitive Tri(2-furyl)phosphine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe and effective handling and storage of Tri(2-furyl)phosphine (TFP), an air-sensitive phosphine (B1218219) ligand. Adherence to these protocols is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Compound Data and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its air-sensitive nature necessitates handling under an inert atmosphere to prevent oxidation and degradation.[3]

PropertyValueReferences
CAS Number 5518-52-5[4][5][6]
Molecular Formula C₁₂H₉O₃P[3][5][7]
Molecular Weight 232.17 g/mol [5][6][7]
Melting Point 59-64 °C[1][4][5]
Boiling Point 136 °C at 4 mmHg[1][4][5]
Appearance White to light yellow to orange powder/crystal[1][2][8]

Safety and Hazard Information

TFP is classified as an irritant, causing skin and serious eye irritation.[7][9][10] It may also cause respiratory irritation.[7][9] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard StatementPrecautionary StatementReferences
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9]

Personal Protective Equipment (PPE):

  • Respiratory Protection: NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator or a dust mask type N95 (US).[5][10]

  • Eye/Face Protection: Chemical safety goggles or faceshield.[5][9][10]

  • Skin Protection: Chemical-impermeable gloves and protective clothing to prevent skin exposure.[5][9][10]

Experimental Protocols

The successful use of this compound in synthesis, particularly in cross-coupling reactions where it serves as a ligand, is highly dependent on the rigorous exclusion of air and moisture.[1][4][11] The following protocols describe the use of a glovebox and a Schlenk line, two common methods for handling air-sensitive compounds.[12][13][14]

General Inert Atmosphere Techniques

All glassware should be dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator before use.[12][15] Solvents for reactions involving TFP must be thoroughly degassed to remove dissolved oxygen.[16] A common method for this is the freeze-pump-thaw technique, which should be repeated at least three times.[16]

Protocol for Handling TFP in a Glovebox

A glovebox provides a controlled inert atmosphere, ideal for handling air-sensitive solids like TFP.[13][16]

Materials:

  • Glovebox with an inert atmosphere (N₂ or Ar)

  • This compound (in its original sealed container)

  • Spatula

  • Weighing paper or boat

  • Reaction flask with a septum-sealed sidearm

  • Solvent (degassed)

  • Syringe and needle

Procedure:

  • Introduce the sealed container of TFP, along with all necessary labware (spatula, weighing paper, reaction flask), into the glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas at least three times before opening the inner door.[12]

  • Inside the glovebox, carefully open the TFP container.

  • Weigh the desired amount of TFP onto the weighing paper.

  • Transfer the weighed TFP to the reaction flask.

  • Seal the reaction flask.

  • If a solution is required, add the appropriate amount of degassed solvent to the flask and stir until dissolved.

  • The TFP, either as a solid or in solution, is now ready for use in the reaction. The flask can be removed from the glovebox for subsequent steps if it is properly sealed.

Protocol for Handling TFP using a Schlenk Line

A Schlenk line is a versatile apparatus for handling air-sensitive materials when a glovebox is not available.[13][14]

Materials:

  • Schlenk line with dual vacuum and inert gas manifold

  • This compound (in a Schlenk flask or a septum-sealed vial)

  • Reaction flask (Schlenk flask)

  • Spatula (if transferring solid in a glove bag) or syringe/cannula for solutions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Glassware: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask while gently heating with a heat gun to remove adsorbed moisture, then refill with inert gas. Repeat this cycle three times.[12]

  • Dispensing TFP:

    • As a solid: If the TFP is in a Schlenk flask, it can be transferred to the reaction flask under a positive pressure of inert gas. A glove bag can be used for weighing and transferring the solid.

    • As a solution: If TFP is in a septum-sealed vial, a solution can be prepared by adding degassed solvent via syringe. The desired volume of the TFP solution can then be transferred to the reaction flask using a gas-tight syringe.

  • Transferring TFP Solution via Syringe:

    • Purge the syringe with inert gas from the Schlenk line.

    • Puncture the septum of the TFP vial and withdraw the desired volume of solution.

    • Quickly transfer the solution to the reaction flask by puncturing its septum, maintaining a positive flow of inert gas from the line.

  • The reaction can now proceed under an inert atmosphere.

Storage Protocols

Proper storage is critical to maintain the quality and reactivity of this compound.

  • Short-Term Storage: For frequent use, store TFP in a desiccator inside a glovebox. This minimizes exposure to the atmosphere upon opening the primary container.

  • Long-Term Storage: The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[9][10] For extended periods, storing in a refrigerator is recommended to maintain product quality.[10] The container should be sealed under an inert atmosphere.

  • Removal from Storage: When removing the container from cold storage, allow it to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and storing this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling Method cluster_glovebox_steps Glovebox Protocol cluster_schlenk_steps Schlenk Line Protocol Dry_Glassware Dry Glassware (Oven) Glovebox Glovebox Dry_Glassware->Glovebox Schlenk_Line Schlenk Line Dry_Glassware->Schlenk_Line Degas_Solvent Degas Solvents (Freeze-Pump-Thaw) Degas_Solvent->Glovebox Degas_Solvent->Schlenk_Line GB_Antechamber Introduce to Antechamber Glovebox->GB_Antechamber SL_Purge Purge Glassware Schlenk_Line->SL_Purge GB_Purge Purge/Refill Cycle GB_Antechamber->GB_Purge GB_Weigh Weigh TFP GB_Purge->GB_Weigh GB_Transfer Transfer to Flask GB_Weigh->GB_Transfer Reaction_Setup Reaction Setup GB_Transfer->Reaction_Setup SL_Dispense Dispense TFP (Solid/Solution) SL_Purge->SL_Dispense SL_Transfer Transfer via Syringe/Cannula SL_Dispense->SL_Transfer SL_Transfer->Reaction_Setup

Caption: Workflow for Handling Air-Sensitive this compound.

Storage_Protocol Start This compound (Received) Decision Storage Duration? Start->Decision Short_Term Short-Term Storage (Frequent Use) Decision->Short_Term Short Long_Term Long-Term Storage Decision->Long_Term Long Glovebox_Desiccator Store in Glovebox Desiccator Short_Term->Glovebox_Desiccator Inert_Atmosphere Seal under Inert Atmosphere Long_Term->Inert_Atmosphere Use Ready for Use Glovebox_Desiccator->Use Refrigerate Store in Refrigerator Inert_Atmosphere->Refrigerate Warm_to_RT Warm to Room Temp before Opening Refrigerate->Warm_to_RT Warm_to_RT->Use

Caption: Decision Tree for Proper Storage of this compound.

References

Purification of Tri(2-furyl)phosphine by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of tri(2-furyl)phosphine (TFP) using recrystallization. This compound is a valuable organophosphorus ligand utilized in various transition-metal-catalyzed cross-coupling reactions and other organic syntheses. Ensuring the high purity of this reagent is critical for achieving optimal reaction outcomes and reproducibility.

Introduction

This compound is a solid compound with a reported melting point in the range of 59-64 °C[1][2][3][4]. Its efficacy as a ligand is highly dependent on its purity. Impurities can interfere with catalytic cycles, leading to lower yields, side reactions, and difficulty in product purification. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This protocol outlines the use of petroleum ether for the effective purification of this compound, based on documented procedures[5].

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation[6].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves[7].

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors[7].

  • Ignition Sources: Petroleum ether is flammable. Ensure that there are no open flames or other ignition sources in the vicinity of the experiment.

Experimental Protocol

This protocol is designed for the purification of crude this compound. The quantities can be scaled as needed, with appropriate adjustments to equipment size and solvent volumes.

3.1. Materials and Equipment

  • Crude this compound

  • Petroleum ether (e.g., 60-80 °C boiling range)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

3.2. Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude TFP in minimum hot petroleum ether hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cool_rt Cool solution to room temperature hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum filtration to collect crystals wash Wash crystals with cold petroleum ether vacuum_filtration->wash dry Dry purified TFP crystals wash->dry end End dry->end start Start start->dissolve

Caption: Recrystallization Workflow

3.3. Step-by-Step Procedure

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of petroleum ether to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add petroleum ether portion-wise until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

    • If any insoluble impurities remain, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed during this time.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Drying:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of cold petroleum ether.

    • Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

    • Allow the crystals to be dried on the filter by pulling air through them for several minutes.

    • Transfer the purified white crystals to a watch glass and dry them further in a vacuum desiccator or a low-temperature oven.

Data Presentation

The following table summarizes the expected outcomes based on documented procedures for the recrystallization of this compound from petroleum ether[5].

ParameterValueReference
Recrystallization SolventPetroleum Ether[5]
Product AppearanceWhite Crystalline Solid[5]
Melting Point59-64 °C[1][2][3][4]
Purity (by HPLC)>98%[5][8]
Yield75-86%[5]

Conclusion

Recrystallization from petroleum ether is an effective method for the purification of this compound, yielding a high-purity product suitable for use in sensitive catalytic applications. Adherence to the outlined safety precautions and experimental protocol is essential for a successful and safe purification process. The high purity of the resulting crystalline solid can be confirmed by analytical techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC).

References

Application Note: High-Purity Isolation of Tri(2-furyl)phosphine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust flash chromatography protocol for the efficient purification of Tri(2-furyl)phosphine, a common ligand in cross-coupling reactions. The primary challenge in the purification of this and similar phosphine (B1218219) ligands is their susceptibility to oxidation, forming the more polar phosphine oxide impurity. This protocol employs a normal-phase silica (B1680970) gel chromatography with a non-polar to polar solvent gradient, ensuring effective separation of this compound from its primary oxidation byproduct and other potential impurities. All procedural steps are designed to be executed under an inert atmosphere to minimize sample degradation.

Introduction

This compound is a versatile phosphine ligand utilized in a variety of transition metal-catalyzed reactions. The purity of this ligand is critical to ensure reaction efficiency and reproducibility. A common impurity encountered is this compound oxide, which can form upon exposure of the phosphine to air. Due to the difference in polarity between the phosphine and its corresponding oxide, flash chromatography presents an ideal method for its purification. This document provides a detailed protocol for this separation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₉O₃P
Molecular Weight232.17 g/mol
AppearanceWhite to off-white solid
Melting Point59-64 °C
Boiling Point136 °C at 4 mmHg
PolarityRelatively non-polar

Table 2: Suggested Flash Chromatography Parameters

ParameterRecommended Setting
Stationary PhaseStandard Silica Gel (40-63 µm)
Mobile Phase AHexanes (or Heptanes)
Mobile Phase BEthyl Acetate (B1210297)
Gradient0-20% B over 20 column volumes (CV)
Flow RateDependent on column size (e.g., 40 mL/min for a 40g column)
DetectionUV (254 nm)
Sample LoadingDry loading or minimal volume of a non-polar solvent

Experimental Protocols

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (for dry loading, if applicable)

  • HPLC-grade Hexanes (or Heptanes)

  • HPLC-grade Ethyl Acetate

  • Inert gas (Argon or Nitrogen)

2. Equipment:

  • Automated flash chromatography system

  • Appropriately sized silica gel column

  • Rotary evaporator

  • Schlenk flasks and other standard laboratory glassware

  • Inert atmosphere glovebox or Schlenk line

3. Solvent Preparation (Crucial Step):

To prevent oxidation of the phosphine during chromatography, all solvents must be thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Maintaining an inert atmosphere over the solvent reservoirs of the flash chromatography system throughout the purification is highly recommended.

4. Sample Preparation:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile, non-polar solvent (e.g., dichloromethane (B109758) or toluene). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method generally provides better resolution.

  • Liquid Injection: If dry loading is not feasible, dissolve the crude material in the smallest possible volume of the initial mobile phase (hexanes).

5. Flash Chromatography Procedure:

  • Equilibrate the silica gel column with 100% Mobile Phase A (Hexanes) for at least 3 column volumes.

  • Load the prepared sample onto the column.

  • Begin the elution with 100% Mobile Phase A.

  • Run a linear gradient from 0% to 20% Mobile Phase B (Ethyl Acetate) over 20 column volumes.

  • Monitor the elution profile using a UV detector at 254 nm. This compound is expected to elute before its more polar oxide.

  • Collect fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the purified product under high vacuum to remove any residual solvent.

6. Analysis:

The purity of the collected fractions should be assessed by an appropriate analytical technique, such as ¹H NMR, ³¹P NMR, or HPLC, to confirm the absence of the phosphine oxide and other impurities.

Mandatory Visualization

Flash_Chromatography_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_post Post-Purification Solvent_Prep Deoxygenate Solvents (Hexanes & Ethyl Acetate) Equilibration Equilibrate Column (100% Hexanes) Solvent_Prep->Equilibration Sample_Prep Prepare Sample (Dry Loading Recommended) Loading Load Sample Sample_Prep->Loading Equilibration->Loading Elution Gradient Elution (0-20% EtOAc in Hexanes) Loading->Elution Collection Collect Fractions Elution->Collection Evaporation Solvent Removal Collection->Evaporation Analysis Purity Analysis (NMR, HPLC) Evaporation->Analysis

Caption: Workflow for the purification of this compound.

Discussion

This protocol provides a general guideline for the purification of this compound. The optimal gradient and other parameters may vary depending on the specific impurities present in the crude material. It is highly recommended to perform a preliminary thin-layer chromatography (TLC) analysis to determine the most effective solvent system for the separation. A starting point for TLC analysis would be 10% ethyl acetate in hexanes. The less polar spot will correspond to this compound, while the more polar spot will be the phosphine oxide. Adjust the solvent ratio to achieve a good separation of the spots (Rf of the desired product between 0.2 and 0.4).

The rigorous deoxygenation of solvents and the use of an inert atmosphere are paramount to prevent the oxidation of the phosphine on the silica gel column. Failure to do so may result in lower yields of the desired product. The choice of dry loading is recommended as it often leads to sharper peaks and better separation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading with Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using Tri(2-furyl)phosphine (TFP) in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFP) and what are its key properties as a ligand?

This compound (TFP) is an organophosphorus compound widely used as a ligand in transition-metal-catalyzed reactions, especially palladium-catalyzed cross-couplings.[1][2] Its key features include:

  • Electronic Properties: TFP is considered a weaker σ-donating (or poor σ-donor) ligand compared to commonly used phosphines like triphenylphosphine (B44618) (PPh₃).[3]

  • Steric Properties: It is less sterically demanding than other common phosphine (B1218219) ligands such as PPh₃ and tricyclohexylphosphine (B42057) (PCy₃).[3]

  • Reactivity: The combination of these electronic and steric properties can lead to milder reaction conditions and reduced side reactions in certain catalytic systems, such as Stille couplings.[3] It has shown high efficacy in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions.[1][4]

Q2: What are the typical starting catalyst loadings when using TFP?

For palladium-catalyzed cross-coupling reactions, a typical starting point for catalyst loading is in the range of 1-5 mol% of the palladium source.[5] The optimal loading is highly dependent on the specific reaction, substrates, and scale. For initial screening, a concentration of 2 mol% Pd precursor with a 2-4 fold excess of TFP ligand is a reasonable starting point.[6] In some well-optimized systems, loadings as low as 0.2 mol% have been successful.[5]

Q3: How should I handle and store this compound?

TFP is a solid that is sensitive to air.[7] It can be oxidized to the corresponding phosphine oxide, which can inhibit catalytic activity.[8] Therefore, it is crucial to:

  • Storage: Store TFP under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][10]

  • Handling: Whenever possible, handle TFP in a glovebox or under a stream of inert gas to prevent exposure to air and moisture.[8][9] Use of Schlenk line techniques is also recommended.[8] The compound is an irritant, so appropriate personal protective equipment (PPE) such as gloves and safety glasses should always be worn.[10][11]

Q4: In which solvents is the TFP/palladium catalyst system most effective?

The choice of solvent significantly impacts the reactivity of palladium complexes with TFP. Studies comparing TFP and PPh₃ have shown that in Dimethylformamide (DMF), the {Pd(dba)₂ + nTFP} system is consistently more reactive than the PPh₃ equivalent.[6][12] In Tetrahydrofuran (THF), the reactivity is more complex and depends on the ligand-to-metal ratio; the TFP system is more reactive at higher ligand concentrations (n > 6).[6][12] Common solvents for cross-coupling reactions like dioxane and toluene (B28343) are also frequently used.[5]

Troubleshooting Guide

Problem 1: Low or No Yield of Desired Product

Low yields are a common issue in catalytic reactions and can stem from multiple factors. A systematic approach is the best way to identify the root cause.

Possible Causes & Solutions:

  • Inactive or Deactivated Catalyst: The active Pd(0) species is sensitive to air and can decompose, often indicated by the formation of palladium black.[5] Impurities in reagents or solvents can also poison the catalyst.[13][14]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Meticulously use a robust inert atmosphere (argon or nitrogen). Ensure all glassware is oven-dried and solvents are freshly purified and rigorously degassed.[8][14]

      • Check Reagent Purity: Purify starting materials (e.g., recrystallization, distillation) to remove potential catalyst poisons.[13]

      • Use a Pre-catalyst: Employ a high-quality, air-stable palladium pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring it with the TFP ligand for a period before adding other reagents.[13]

  • Ligand Degradation: TFP can oxidize to this compound oxide, which is catalytically inactive. This is a common decomposition pathway for phosphine ligands.[8]

    • Troubleshooting Steps:

      • Confirm Oxidation: If possible, use ³¹P NMR to analyze the reaction mixture. Phosphine oxides typically appear 20-50 ppm downfield compared to the parent phosphine.[8]

      • Verify Solvent Quality: Ethereal solvents like THF are known to form peroxides upon storage, which readily oxidize phosphines. Use a fresh bottle of solvent or pass it through an activated alumina (B75360) column.[8]

      • Protect the Ligand: Handle TFP under strictly inert conditions to prevent oxidation before it enters the reaction vessel.[8]

  • Suboptimal Reaction Conditions: The temperature, base, or catalyst loading may not be optimal for the specific transformation.

    • Troubleshooting Steps:

      • Optimize Temperature: If the reaction is sluggish, consider increasing the temperature. Conversely, if side reactions like homocoupling are observed, lowering the temperature may be beneficial.[5]

      • Screen Bases: The choice of base is critical. Ensure it is sufficiently strong and soluble in the reaction medium. For example, in Buchwald-Hartwig aminations, strong, non-coordinating bases like NaOtBu are often preferred, while weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be required for sensitive functional groups.[13][15]

      • Systematically Vary Catalyst Loading: Before drastically increasing the catalyst load, ensure other parameters are optimized. If the reaction remains slow, incrementally increase the catalyst loading.[5][13]

Problem 2: Reaction is Sluggish or Stalls Before Completion

A slow or incomplete reaction often points to issues with catalyst activity or suboptimal conditions.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The active catalytic species may not be forming efficiently or may be decomposing over the course of the reaction.

    • Troubleshooting Steps:

      • Increase Temperature: Higher temperatures can often accelerate the reaction rate and improve conversion.[5]

      • Optimize Ligand-to-Metal Ratio: The ratio of TFP to the palladium precursor can be critical. In some solvents like THF, a higher ratio (e.g., >6:1) may be required to generate the most reactive species.[12] Experiment with different ratios (e.g., 2:1, 4:1, 8:1) to find the optimum.

      • Switch Palladium Source: Consider using a more active pre-catalyst that readily forms the active Pd(0) species.[5][13]

  • Ineffective Base or Activator: In reactions like Suzuki-Miyaura coupling, the base plays a crucial role in activating the boronic acid for transmetalation.[16]

    • Troubleshooting Steps:

      • Check Base Strength and Solubility: Ensure the base is active and present in sufficient quantity (typically 1.5-3 equivalents).[5]

      • Screen Different Bases: The choice of base can significantly impact the outcome. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the most effective one for your system.[14]

Quantitative Data Summary

The optimal catalyst loading and ligand-to-metal ratio are highly dependent on the specific reaction. The following tables provide illustrative data based on general trends observed in palladium-catalyzed cross-coupling reactions to guide optimization.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%) Typical Observed Yield (%) Notes
0.5 75-85 May be sufficient for highly reactive substrates.
1.0 85-95 A common and effective loading for many reactions.[5]
2.0 >95 Good starting point for initial screening and optimization.[5][13]
5.0 >95 Often used for challenging or sterically hindered substrates.[13]

Data is representative and intended for optimization guidance.

Table 2: Influence of Ligand:Metal Ratio and Solvent on Reactivity

Pd Precursor Ligand (L) L:Pd Ratio Solvent Relative Reactivity Reference
Pd(dba)₂ TFP 2:1 THF Less Reactive [12]
Pd(dba)₂ PPh₃ 2:1 THF More Reactive [12]
Pd(dba)₂ TFP >6:1 THF More Reactive [12]
Pd(dba)₂ PPh₃ >6:1 THF Less Reactive [12]
Pd(dba)₂ TFP ≥2:1 DMF More Reactive [6][12]
Pd(dba)₂ PPh₃ ≥2:1 DMF Less Reactive [6][12]

This table summarizes comparative reactivity trends between TFP and PPh₃ under specific conditions.

Visualizations

Troubleshooting_Workflow start Start: Low Reaction Yield check_reagents 1. Verify Reagent Purity & Inert Conditions start->check_reagents reagents_ok Purity & Conditions OK? check_reagents->reagents_ok Checked optimize_conditions 2. Optimize Reaction Conditions (Temp, Base) reagents_ok->optimize_conditions Yes sub_reagents Action: - Purify/Source New Reagents - Ensure Rigorous Degassing - Check Inert Atmosphere reagents_ok->sub_reagents No conditions_ok Yield Improved? optimize_conditions->conditions_ok Optimized sub_conditions Action: - Screen Temperatures - Screen Bases/Solvents check_catalyst 3. Evaluate Catalyst System (Loading, L:Pd Ratio) conditions_ok->check_catalyst No end_good End: Yield Optimized conditions_ok->end_good Yes check_catalyst->end_good Yield Improved sub_catalyst Action: - Incrementally Increase Loading - Screen L:Pd Ratios - Use Fresh Pre-catalyst sub_reagents->check_reagents sub_conditions->optimize_conditions sub_catalyst->check_catalyst

Caption: A logical workflow for troubleshooting low reaction yields.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) L = TFP PdII_add Oxidative Addition Complex (Ar)Pd(II)(X)L₂ Pd0->PdII_add Ar-X PdII_trans Transmetalation Complex (Ar)Pd(II)(R)L₂ PdII_add->PdII_trans R-M PdII_trans->Pd0 Ar-R (Product) Product Ar-R (Coupled Product) MX M-X L1 Oxidative Addition L2 Transmetalation (Base Mediated) L3 Reductive Elimination ArX Ar-X (Aryl Halide) RM R-M (Organometallic Reagent)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling using this compound

This protocol provides a general starting point for optimizing a Suzuki-Miyaura cross-coupling reaction. The specific quantities, temperature, and reaction time should be optimized for each unique substrate combination.

Materials:

  • Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Ester (R-B(OR)₂) (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • This compound (TFP) (0.04-0.08 mmol, 4-8 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF) (5-10 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, this compound, the aryl halide, the boronic acid, and the base under a counterflow of argon or nitrogen.

    • Note: It is crucial to maintain an inert atmosphere throughout the setup to prevent catalyst deactivation and ligand oxidation.[14]

  • Solvent Addition:

    • Via syringe, add the anhydrous and degassed solvent to the flask. Ensure the solvent has been properly stored and, if necessary, freshly purified.[8]

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[14]

    • Monitor the reaction progress by a suitable analytical method, such as TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction has reached completion (or has stalled), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂) and wash with water and/or brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system to isolate the desired cross-coupled product.

Optimization Note: To optimize catalyst loading, a series of parallel reactions can be performed where the mol% of the palladium catalyst and the TFP ligand are systematically varied (e.g., 5%, 2%, 1%, 0.5%).[5]

References

Preventing side reactions in Suzuki coupling with Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing Tri(2-furyl)phosphine (TFP) in Suzuki coupling reactions. Our aim is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFP) and why is it used in Suzuki coupling?

This compound (TFP) is a monodentate phosphine (B1218219) ligand employed in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. TFP is characterized as a weaker σ-donating and less sterically demanding ligand compared to more common phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). The use of TFP can lead to milder reaction conditions, which may help in reducing the occurrence of unwanted side reactions.

Q2: What are the common side reactions observed in Suzuki coupling reactions when using TFP?

While TFP can be advantageous, users may still encounter common Suzuki coupling side reactions, including:

  • Homocoupling: The dimerization of the boronic acid or aryl halide starting materials to form symmetrical biaryl byproducts.

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct and a reduction in the yield of the desired cross-coupled product.[1]

  • Ligand Degradation (P-C Bond Cleavage): Under certain conditions, particularly with strong bases, the phosphorus-furan bond of TFP can be cleaved. This degradation reduces the concentration of the active ligand and can complicate the reaction mixture. One known degradation pathway involves the alkaline hydrolysis of heteroarylphosphonium salts, which results in the cleavage of a phosphorus-furan bond.[2]

Q3: How do the electronic and steric properties of TFP influence the Suzuki coupling catalytic cycle?

The electronic and steric properties of phosphine ligands play a crucial role in the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: This step is primarily governed by the electronic properties of the ligand. While electron-rich phosphines generally accelerate this step, the less electron-donating nature of TFP might influence the rate, depending on the specific substrates.

  • Transmetalation and Reductive Elimination: These steps are influenced by a combination of both steric and electronic effects. The smaller steric profile of TFP, compared to bulky ligands, can impact the coordination environment of the palladium center and consequently the rates of these steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Suzuki coupling experiments with this compound.

Problem 1: Low yield of the desired cross-coupled product with significant starting material remaining.

Potential Cause Troubleshooting Strategy Experimental Protocol Reference
Insufficient Catalyst Activity - Ensure the palladium precursor and TFP are of high purity and handled under an inert atmosphere to prevent degradation. - Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Optimize the Pd:TFP ratio. While a 1:2 or 1:4 ratio is common, the optimal ratio can be substrate-dependent.--INVALID-LINK--
Suboptimal Reaction Conditions - Perform a systematic optimization of reaction parameters, including base, solvent, temperature, and reaction time. - TFP's performance can be solvent-dependent; consider screening solvents like THF, DMF, and dioxane.--INVALID-LINK--

Problem 2: Significant formation of homocoupling byproducts.

Potential Cause Troubleshooting Strategy Experimental Protocol Reference
Presence of Oxygen - Rigorously degas all solvents and reagents prior to use. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.--INVALID-LINK--
Use of a Pd(II) Precatalyst - Consider using a Pd(0) source (e.g., Pd₂(dba)₃) to minimize side reactions that can be initiated by Pd(II) species.--INVALID-LINK--
Inappropriate Base or Temperature - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can significantly impact the rate of homocoupling. - Lowering the reaction temperature may disfavor the homocoupling pathway.--INVALID-LINK--

Problem 3: Evidence of protodeboronation (formation of arene byproduct from the boronic acid).

Potential Cause Troubleshooting Strategy Experimental Protocol Reference
Presence of Protic Impurities - Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.--INVALID-LINK--
Unstable Boronic Acid - Use freshly prepared or purified boronic acids. - Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) boronate), which can undergo a slow release of the boronic acid under the reaction conditions.-
Harsh Reaction Conditions - Employ milder bases (e.g., K₂CO₃ instead of stronger bases). - Attempt the reaction at a lower temperature to reduce the rate of protodeboronation.--INVALID-LINK--

Problem 4: Suspected ligand degradation (P-C bond cleavage).

Potential Cause Troubleshooting Strategy Experimental Protocol Reference
Strongly Basic Conditions - The P-C(furyl) bond can be susceptible to cleavage under harsh basic conditions. - Screen milder bases to find conditions that promote the desired coupling without significant ligand degradation.--INVALID-LINK--
Prolonged Reaction Times at Elevated Temperatures - Monitor the reaction progress closely and minimize the reaction time once the starting material is consumed. - If possible, lower the reaction temperature.--INVALID-LINK--

Quantitative Data Summary

While comprehensive quantitative data directly comparing this compound with a wide range of other ligands across various Suzuki coupling reactions is not extensively available in a single source, the following table provides a conceptual framework for comparing phosphine ligands based on their general properties and their expected impact on the reaction.

LigandElectronic PropertiesSteric Hindrance (Cone Angle)Expected Impact on Oxidative AdditionExpected Impact on Reductive EliminationPotential for Side Reactions
This compound (TFP) Weaker σ-donorLess bulkyModerate rateMay be slower than with bulkier ligandsCan be minimized with optimized, milder conditions
Triphenylphosphine (PPh₃) Moderately electron-donatingModerately bulkyGenerally efficientGenerally efficientProne to standard side reactions
Tricyclohexylphosphine (PCy₃) Strong σ-donorBulkyFastFastCan promote side reactions at high temperatures
Buchwald Ligands (e.g., SPhos, XPhos) Strong σ-donorsVery bulkyVery fastVery fastCan be highly effective in suppressing side reactions

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Using this compound

This protocol provides a starting point for optimization. The optimal conditions may vary depending on the specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and this compound (2-10 mol%).

    • Seal the vessel with a septum or screw cap.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition:

    • Add the degassed solvent (e.g., THF, dioxane, or DMF, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol for Solvent Degassing

Properly degassing the solvent is crucial to minimize oxygen-induced side reactions like homocoupling.

  • Sparge with Inert Gas:

    • Place the solvent in a suitable flask with a stir bar.

    • Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes while stirring.

  • Freeze-Pump-Thaw (for highly sensitive reactions):

    • Freeze the solvent using a liquid nitrogen bath.

    • Evacuate the flask under high vacuum.

    • Close the flask to the vacuum and thaw the solvent.

    • Repeat this cycle at least three times.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Ar-X oa_ts Oxidative Addition diaryl_pd Ar-Pd(II)L₂(Ar') pd2_complex->diaryl_pd Ar'-B(OR)₂ Base transmetalation Transmetalation diaryl_pd->pd0 product Ar-Ar' diaryl_pd->product re Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Flowchart start Low Yield or Side Products in Suzuki Coupling with TFP check_reagents Verify Purity and Integrity of Reagents (Aryl Halide, Boronic Acid, TFP, Pd Source) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvents) check_reagents->check_conditions homocoupling Significant Homocoupling? check_conditions->homocoupling protodeboronation Significant Protodeboronation? homocoupling->protodeboronation No solution_homocoupling Improve Degassing Use Pd(0) Precatalyst Screen Bases/Lower Temperature homocoupling->solution_homocoupling Yes optimize Systematically Optimize Parameters (Base, Solvent, Temperature) protodeboronation->optimize No solution_protodeboronation Use Anhydrous Conditions Use Boronate Ester Employ Milder Base/Lower Temperature protodeboronation->solution_protodeboronation Yes success Improved Yield and Purity optimize->success solution_homocoupling->optimize solution_protodeboronation->optimize

Caption: Troubleshooting workflow for Suzuki coupling with TFP.

References

Technical Support Center: Enhancing Stille Reaction Yields with Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tri(2-furyl)phosphine (TFP) to improve yields in Stille cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Troubleshooting Guide

Stille reactions, while powerful, can present challenges. The use of this compound can mitigate some issues, but may also introduce specific considerations. This guide addresses common problems in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have degraded due to improper storage or handling.Use a fresh batch of the palladium precursor and this compound. Consider in situ reduction of a Pd(II) precursor.
Inefficient Transmetalation: The transfer of the organic group from tin to palladium is often the rate-determining step.This compound is known to accelerate this step.[1] Ensure anhydrous and oxygen-free conditions. The addition of additives like CuI or LiCl can also facilitate transmetalation.
Protodestannylation: Trace amounts of water or acid can lead to the cleavage of the carbon-tin bond.Use rigorously dried and degassed solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Significant Homocoupling of the Organostannane Reaction Conditions: This common side reaction can be promoted by certain reaction conditions.The milder reaction conditions often enabled by this compound can help reduce homocoupling.[2] Carefully control the reaction temperature and stoichiometry. Ensure the complete conversion of the Pd(II) precatalyst to the active Pd(0) species before adding the organostannane.
Formation of Unknown Byproducts Ligand Degradation: Phosphine (B1218219) ligands can be sensitive to air and moisture.Handle this compound under an inert atmosphere.
Side Reactions of Substrates: The substrates themselves may undergo undesired reactions under the coupling conditions.The use of this compound allows for milder reaction temperatures, which can help to minimize substrate decomposition and unwanted side reactions.[2][3]
Difficulty in Removing Tin Byproducts Workup Procedure: Tin byproducts can be challenging to separate from the desired product.Employ a fluoride (B91410) workup (e.g., aqueous KF solution) to precipitate tributyltin fluoride, which can then be removed by filtration. Alternatively, column chromatography on silica (B1680970) gel can be effective.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of more common phosphine ligands like Triphenylphosphine in my Stille reaction?

A1: this compound (TFP) offers significant advantages in Stille couplings. It is a weaker σ-donating and less sterically demanding ligand compared to triphenylphosphine.[2] This electronic property leads to a dramatic acceleration of the reaction rate, often by a factor of 100 or more, which allows for the use of milder reaction conditions.[3][4] Milder conditions, in turn, can lead to higher yields by minimizing side reactions and decomposition of sensitive functional groups.[2][3]

Q2: What is the optimal Pd:ligand ratio when using this compound?

A2: The optimal Pd:TFP ratio can vary depending on the specific substrates and reaction conditions. A common starting point is a 1:2 to 1:4 molar ratio of palladium precursor to this compound. It is advisable to screen different ratios to find the optimal conditions for your specific reaction.

Q3: Can this compound be used with a variety of palladium precursors?

A3: Yes, this compound is compatible with common palladium precursors used in Stille reactions, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). When using a Pd(II) precursor, it will be reduced in situ to the active Pd(0) catalyst.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Like most phosphine ligands, this compound is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.[5] It is also important to be aware of the high toxicity of organotin compounds used in Stille reactions and to take appropriate safety measures, including working in a well-ventilated fume hood and wearing personal protective equipment.

Q5: My reaction is still sluggish even with this compound. What else can I try?

A5: If your reaction is slow, consider the addition of a copper(I) co-catalyst, such as CuI. Copper salts can accelerate the transmetalation step, particularly with less reactive organostannanes. The use of polar aprotic solvents like DMF or NMP can also enhance reaction rates.

Quantitative Data Summary

The choice of ligand has a profound impact on the rate of Stille cross-coupling reactions. The data below illustrates the significant rate enhancement achieved with this compound compared to other common ligands.

Table 1: Relative Rates of Stille Coupling with Various Phosphine Ligands

LigandRelative Rate
Triphenylphosphine (PPh₃)1.0
This compound (TFP) 105
Tri(o-tolyl)phosphine (P(o-tol)₃)35.2
Triphenylarsine (AsPh₃)1100
Reaction Conditions: Pd₂(dba)₃, Ligand, THF, 50 °C. Data sourced from a comparative study on the kinetics of Stille reactions.[4]

While a comprehensive, direct comparison of yields across a wide range of substrates is not available in a single source, individual studies report high yields for specific reactions utilizing this compound. For example, palladium-catalyzed cross-coupling reactions with TFP have been reported to afford arylated products in yields ranging from 82-93%.[6]

Experimental Protocols

This section provides a representative experimental protocol for a Stille cross-coupling reaction using this compound. Note that optimization of reaction conditions (temperature, solvent, reaction time) may be necessary for specific substrates.

Representative Protocol: Stille Coupling of an Aryl Halide with an Organostannane

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • This compound (4-8 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and this compound.

  • Add the anhydrous, degassed solvent via syringe and stir the mixture at room temperature for 15-20 minutes to allow for ligand exchange and catalyst formation.

  • To this mixture, add the aryl halide followed by the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of KF (if using tributyltin reagents) and stir vigorously for 1-2 hours to precipitate the tin fluoride salt.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in optimizing Stille reactions with this compound.

Stille_Optimization_Workflow cluster_prep Reaction Setup cluster_conditions Optimization Parameters cluster_analysis Analysis & Workup cluster_outcome Outcome start Select Substrates (Aryl Halide & Organostannane) reagents Choose Pd Precursor & TFP start->reagents solvent Select Anhydrous, Degassed Solvent reagents->solvent ratio Screen Pd:TFP Ratio (e.g., 1:2, 1:4) solvent->ratio temp Vary Temperature (RT to 100 °C) ratio->temp additive Consider Additives (CuI, LiCl) temp->additive monitor Monitor Reaction Progress (TLC, LC-MS) additive->monitor workup Perform Workup & Purification monitor->workup yield Determine Yield & Purity workup->yield success Optimized Protocol yield->success High Yield troubleshoot Troubleshoot (See Guide) yield->troubleshoot Low Yield

Caption: Workflow for optimizing Stille reactions using this compound.

Stille_Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_substrate Substrate & Reagent Issues cluster_side_reactions Side Reactions cluster_solution Final Optimization start Low Yield in Stille Reaction? q_catalyst Is the Catalyst Active? start->q_catalyst a_catalyst_yes Proceed to Substrate Check q_catalyst->a_catalyst_yes Yes a_catalyst_no Use Fresh Pd Precursor & TFP q_catalyst->a_catalyst_no No q_tin Protodestannylation Suspected? a_catalyst_yes->q_tin solution Re-run Optimized Reaction a_catalyst_no->solution a_tin_yes Ensure Anhydrous/O₂-free Conditions q_tin->a_tin_yes Yes a_tin_no Check for Homocoupling q_tin->a_tin_no No a_tin_yes->solution q_homo Significant Homocoupling? a_tin_no->q_homo a_homo_yes Lower Temperature, Adjust Stoichiometry q_homo->a_homo_yes Yes a_homo_no Consider Additives (CuI) q_homo->a_homo_no No a_homo_yes->solution a_homo_no->solution

Caption: Decision tree for troubleshooting low yields in Stille reactions.

References

Tri(2-furyl)phosphine degradation under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri(2-furyl)phosphine (TFP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Reaction Yield in a Cross-Coupling Reaction

  • Symptom: The reaction catalyzed by a palladium-TFP complex is sluggish or fails to proceed to completion.

  • Possible Cause 1: Degradation of this compound via Oxidation. TFP can be oxidized to this compound oxide, which is generally a poor ligand for cross-coupling reactions. This can be caused by trace amounts of oxygen in the reaction setup.

    • Solution: Ensure all solvents and reagents are rigorously degassed. Work under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Hydrolysis of this compound. Under basic conditions, TFP can be susceptible to hydrolysis, leading to the cleavage of a phosphorus-furan bond to form di-(2-furyl)phosphine oxide.[1] This degradation product is not an effective ligand for the catalytic cycle.

    • Solution: If possible, use non-aqueous basic conditions. If aqueous bases are necessary, consider using milder bases or shorter reaction times. Monitor the reaction for the formation of degradation products by ³¹P NMR.

  • Possible Cause 3: P-C Bond Cleavage at Elevated Temperatures. At higher temperatures, the P-C bond of phosphine (B1218219) ligands can undergo cleavage, leading to inactive catalyst species.

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: Besides the desired product, significant amounts of byproducts are observed, such as homocoupled products or reduced arenes.

  • Possible Cause: Catalyst Deactivation and Side Reactions. Degradation of the TFP ligand can lead to an unstable palladium center, which can promote side reactions.

    • Solution: Increase the ligand-to-metal ratio to better stabilize the catalytic species. Ensure the purity of all starting materials.

Issue 3: Inconsistent Reaction Performance

  • Symptom: Reproducibility of the reaction is poor, with varying yields and reaction times between batches.

  • Possible Cause: Variable Quality or Handling of this compound. TFP is an air-sensitive solid.[2] Inconsistent handling can lead to partial degradation before it is even used in the reaction.

    • Solution: Store TFP under an inert atmosphere and in a cool, dark place. Handle the solid quickly in the air or preferably in a glovebox. Routinely check the purity of the TFP stock by ³¹P NMR.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the main degradation pathways for this compound under typical reaction conditions?

    • A1: The primary degradation pathways for TFP are:

      • Oxidation: Reaction with oxygen to form this compound oxide.

      • Hydrolysis: Particularly under basic conditions, cleavage of a phosphorus-furan bond can occur to yield di-(2-furyl)phosphine oxide.[1]

      • P-C Bond Cleavage: Can occur at elevated temperatures, leading to catalytically inactive species.

  • Q2: How can I detect the degradation of this compound?

    • A2: The most effective method for detecting and quantifying the degradation of TFP and the formation of its degradation products is ³¹P NMR spectroscopy. You can monitor the disappearance of the TFP signal and the appearance of new signals corresponding to the degradation products.

  • Q3: What is the recommended way to store and handle this compound?

    • A3: TFP is an air-sensitive solid and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dark place.[2][3] For handling, it is best to use a glovebox. If a glovebox is not available, handle the solid quickly in the air to minimize exposure to oxygen and moisture.

Technical Questions

  • Q4: What are the typical ³¹P NMR chemical shifts for this compound and its common degradation products?

    • A4: The ³¹P NMR chemical shifts can vary slightly depending on the solvent and other components in the mixture. However, the following table provides approximate chemical shift ranges.

      CompoundApproximate ³¹P NMR Chemical Shift (ppm)
      This compound (TFP)-75 to -80
      This compound oxide+20 to +25
      Di-(2-furyl)phosphine oxide+10 to +15
  • Q5: How does the electronic nature of the furyl group influence the stability of TFP?

    • A5: The 2-furyl group is electron-withdrawing. This property makes the phosphorus atom in TFP less electron-rich compared to trialkylphosphines, which can influence its reactivity and stability. For instance, the electron-withdrawing nature of the furyl group is believed to contribute to the faster rate of alkaline hydrolysis of the corresponding phosphonium (B103445) salts compared to their phenyl analogues.[1]

Experimental Protocols

Protocol 1: Monitoring the Oxidation of this compound by ³¹P NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the rate of oxidation of this compound in solution upon exposure to air.

Materials:

  • This compound (TFP)

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer with ³¹P capabilities

Procedure:

  • Sample Preparation (Time Zero):

    • In a glovebox or under a stream of inert gas, prepare a stock solution of TFP in the chosen deuterated solvent (e.g., 10 mg/mL).

    • Transfer a portion of this solution to an NMR tube and seal it tightly with a cap.

    • Acquire a ³¹P NMR spectrum immediately. This will serve as your time-zero reference, showing a single peak for pure TFP.

  • Exposure to Air:

    • Uncap the NMR tube to expose the solution to the ambient atmosphere.

    • For a controlled experiment, you can bubble a gentle stream of air through the solution for a defined period.

  • Time-Course Monitoring:

    • Acquire ³¹P NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) over a period of several hours or days, depending on the observed rate of degradation.

  • Data Analysis:

    • Process the NMR spectra.

    • Identify the peak corresponding to TFP and any new peaks that appear, which are likely degradation products (e.g., this compound oxide).

    • Integrate the peaks to determine the relative concentrations of TFP and its degradation products over time.

    • Plot the concentration of TFP as a function of time to determine the rate of degradation.

Visualizations

DegradationPathways TFP This compound (Active Ligand) Oxidized_TFP This compound Oxide (Inactive) TFP->Oxidized_TFP Oxidation (O2) Hydrolyzed_TFP Di-(2-furyl)phosphine Oxide (Inactive) TFP->Hydrolyzed_TFP Hydrolysis (Base, H2O) Deactivated_Catalyst Inactive Catalyst Species TFP->Deactivated_Catalyst P-C Bond Cleavage (High Temperature)

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow Start Low Reaction Yield Check_Ligand Check TFP Integrity (³¹P NMR) Start->Check_Ligand Check_Conditions Review Reaction Conditions Start->Check_Conditions Good_Ligand TFP is Pure Check_Ligand->Good_Ligand Bad_Ligand TFP is Degraded Check_Ligand->Bad_Ligand Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Conditions->Inert_Atmosphere Oxidation? Optimize_Base Optimize Base/ Reaction Time Check_Conditions->Optimize_Base Hydrolysis? Optimize_Temp Lower Reaction Temperature Check_Conditions->Optimize_Temp High Temp? Good_Ligand->Check_Conditions Purify_Ligand Purify or Replace TFP Bad_Ligand->Purify_Ligand Re_run Re-run Reaction Inert_Atmosphere->Re_run Optimize_Base->Re_run Optimize_Temp->Re_run Purify_Ligand->Re_run

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Tri(2-furyl)phosphine for Cross-Coupling Reactions of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tri(2-furyl)phosphine (TFP) as a ligand in palladium-catalyzed cross-coupling reactions involving traditionally unreactive aryl chlorides.

Troubleshooting Guide

Low reactivity of aryl chlorides is a common challenge in cross-coupling reactions. This compound is a valuable ligand for activating these substrates. This guide addresses common issues encountered during such experiments.

Issue 1: Low or No Conversion of Aryl Chloride

Potential Cause Suggested Solution
Inefficient Oxidative Addition Oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[1] The choice of ligand is critical. While TFP is effective, for particularly challenging substrates, consider more electron-rich and bulky ligands like trialkylphosphines (e.g., P(t-Bu)₃) or specialized biaryl phosphines (e.g., SPhos, XPhos).[2][3]
Catalyst Deactivation The active Pd(0) species can be sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed. Use of a robust palladium precatalyst can also be beneficial.[4] The nitrogen atom in some heterocyclic aryl chlorides can coordinate to the palladium center and inhibit catalysis.[2]
Sub-optimal Reaction Temperature While TFP can promote reactions at milder temperatures, some unactivated aryl chlorides may require higher temperatures to overcome the activation energy for C-Cl bond cleavage.[2] Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
Incorrect Palladium Precursor Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The activation of Pd(II) precursors to the active Pd(0) species can be influenced by the phosphine (B1218219) ligand.[5] For instance, SPd⁰(TFP)₂ is formed spontaneously from Pd(OAc)₂ and TFP.[6]
Inappropriate Base The choice of base is crucial for the efficiency of the catalytic cycle. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective with aryl chlorides than weaker bases like K₂CO₃.[2] For Heck reactions, organic bases such as Et₃N or inorganic bases like K₂CO₃ can be used.[7]

Issue 2: Formation of Side Products

Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki Reaction) This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species.[2][8] Ensure rigorous degassing of the reaction mixture. Using a pre-formed Pd(0) source or ensuring efficient in-situ reduction of a Pd(II) precursor can minimize this.
Protodeboronation (Suzuki Reaction) The boronic acid can be hydrolyzed back to the corresponding arene. This can be prevalent with certain substrates and under harsh basic conditions.[2] Consider using a more stable boronate ester (e.g., a pinacol (B44631) ester) or a milder base.[9]
Formation of Palladium Black Precipitation of palladium black indicates catalyst decomposition and deactivation. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure high purity of all reagents and solvents. The optimal Pd:TFP ratio may need to be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TFP) effective for the activation of aryl chlorides?

A1: The efficacy of TFP in activating aryl chlorides stems from its unique electronic and steric properties. Compared to more common ligands like triphenylphosphine (B44618) (PPh₃), TFP is a weaker σ-donor and less sterically demanding. This can facilitate the crucial oxidative addition step of the aryl chloride to the palladium center and can lead to milder reaction conditions.[10]

Q2: How does TFP compare to other phosphine ligands for the coupling of aryl chlorides?

A2: The performance of TFP is dependent on the specific reaction conditions and substrates. In some instances, particularly in polar aprotic solvents like DMF, catalyst systems employing TFP have shown higher reactivity than those with PPh₃.[10] However, for highly unreactive or sterically hindered aryl chlorides, more electron-rich and bulky trialkylphosphines or specialized biaryl phosphine ligands may be required to achieve high yields.[1][11]

Quantitative Comparison of Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides

LigandTypical Catalyst SystemSubstrate ExampleYield (%)Reference
This compound (TFP) Pd(dba)₂ / TFPAryl Iodides82-93[10]
Triphenylphosphine (PPh₃) Pd(PPh₃)₄Aryl BromidesGood[12]
Tri(tert-butyl)phosphine (P(t-Bu)₃) Pd₂(dba)₃ / P(t-Bu)₃Unactivated Aryl ChloridesExcellent[1]
XPhos Pd₂(dba)₃ / XPhosHindered Aryl ChloridesHigh[13]
SPhos Pd₂(dba)₃ / SPhosHeteroaryl ChloridesHigh[13]

Note: The data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical conditions. Yields are highly substrate and condition dependent.

Q3: What are the typical starting points for reaction conditions when using TFP with an aryl chloride?

A3: A good starting point for optimizing a cross-coupling reaction with an aryl chloride and TFP would be:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)

  • Ligand: this compound (1-2 equivalents relative to Pd)

  • Base: K₃PO₄ or CsF for Suzuki; Et₃N or K₂CO₃ for Heck (2-3 equivalents)

  • Solvent: Toluene, Dioxane, or DMF (ensure anhydrous and degassed)

  • Temperature: 80-120 °C

Q4: Can you provide a representative experimental protocol for a Suzuki-Miyaura coupling of an aryl chloride using TFP?

A4: The following is a generalized protocol and should be optimized for specific substrates.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol). Dissolve in a small amount of the reaction solvent.

  • Reaction Execution: Add the catalyst solution to the Schlenk flask containing the substrates and base. Add the degassed solvent (e.g., Toluene, 5 mL).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Q5: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?

A5: The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination.

Catalytic Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Cl)L₂ pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_complex->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Chloride, Coupling Partner, and Base in a dry flask degas1 Purge with Inert Gas (e.g., Argon) reagents->degas1 add_catalyst Add Catalyst Solution to Reaction Flask degas1->add_catalyst catalyst_prep Prepare Catalyst Solution (Pd source + TFP in solvent) catalyst_prep->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Figure 2. A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Minimizing homocoupling in Sonogashira reactions with Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling side reactions in Sonogashira couplings, with a special focus on the use of Tri(2-furyl)phosphine as a ligand.

Troubleshooting Guide

Issue 1: High Percentage of Homocoupling (Glaser Coupling) Product Observed

Description: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or ¹H NMR) shows a significant amount of a symmetrical 1,3-diyne byproduct, resulting from the coupling of two terminal alkyne molecules.

Possible Cause Recommended Solution
1. Presence of Oxygen Oxygen promotes the oxidative dimerization of copper acetylide intermediates, which is the primary pathway for Glaser homocoupling.[1][2] Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All solvents and liquid reagents should be rigorously degassed prior to use, for example, by at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1][2]
2. Copper(I) Co-catalyst The copper(I) co-catalyst, while accelerating the desired cross-coupling, is also a primary catalyst for the undesired Glaser coupling side reaction.[1][2] Solution: Switch to a copper-free Sonogashira protocol.[1] This is the most effective way to eliminate Glaser coupling. These protocols often require careful optimization of the ligand, base, and solvent to compensate for the absence of copper.[2]
3. High Alkyne Concentration A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Solution: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump.[1] This maintains a low instantaneous concentration of the alkyne, disfavoring the dimerization pathway.
4. Suboptimal Ligand Choice The phosphine (B1218219) ligand influences the relative rates of the cross-coupling and homocoupling pathways. Solution: Consider using a different phosphine ligand. This compound, with a smaller cone angle than triphenylphosphine (B44618), may offer different reactivity. In some systems, bulky and electron-rich ligands can favor the desired cross-coupling.[1] However, the optimal choice is often substrate-dependent and may require screening.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product

Description: The reaction appears to have failed or proceeded with very low efficiency, with starting materials largely remaining unconsumed.

Possible Cause Recommended Solution
1. Catalyst Inactivity/Decomposition The Pd(0) catalyst is unstable in the presence of air and can decompose, halting the catalytic cycle.[2] Solution: Ensure rigorous exclusion of oxygen as described in Issue 1. Use high-purity, fresh catalyst and ligand. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its in-situ reduction to Pd(0).[3]
2. Ineffective Base The base is crucial for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne.[3] Solution: Ensure the base is appropriate for the reaction, sufficiently strong, and used in the correct stoichiometry (typically 2-3 equivalents). Ensure the base is dry and of high purity. For copper-free conditions, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
3. Unsuitable Solvent The solvent can significantly impact catalyst solubility, stability, and overall reaction rate. Solution: Ensure the solvent is anhydrous and degassed. Common solvents include THF, DMF, or amines like triethylamine (B128534) which can also act as the base.[3] The reactivity of palladium complexes with this compound has been noted to be significantly higher in DMF compared to THF.
4. Low Reactivity of Aryl Halide The reactivity of the aryl halide follows the trend I > Br > Cl.[3] Aryl chlorides are particularly challenging. Solution: For less reactive halides (bromides and especially chlorides), higher reaction temperatures, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands), or longer reaction times may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in Sonogashira reactions and why is it a problem?

A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two molecules of the terminal alkyne react with each other to form a symmetric 1,3-diyne.[1][2] This is an undesirable process because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate purification.[2]

Q2: What are the primary causes of homocoupling?

A2: The two main culprits responsible for promoting homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative dimerization of a copper-acetylide intermediate, which is the key step in the Glaser coupling pathway.[1]

Q3: How can I completely avoid Glaser homocoupling?

A3: The most effective method to completely prevent Glaser-type homocoupling is to use a copper-free Sonogashira protocol.[1][3] By eliminating the copper co-catalyst, the primary pathway for this side reaction is removed. Numerous copper-free methods have been developed to circumvent this issue.[2][4]

Q4: What is the role of this compound and how might it affect homocoupling?

A4: this compound (TFP) is a tertiary phosphine ligand used to stabilize the palladium catalyst. Compared to the very common triphenylphosphine (PPh₃), TFP has a smaller steric profile (Tolman cone angle of ~133°-149° vs. 145° for PPh₃). The furyl groups are also more electron-withdrawing than phenyl groups. This unique combination of steric and electronic properties can modulate the reactivity of the palladium center, potentially influencing the relative rates of oxidative addition and reductive elimination, and thereby affecting the selectivity between the desired cross-coupling and side reactions. While not extensively documented specifically for reducing homocoupling, its distinct properties make it a viable candidate for screening when optimizing reactions to minimize this side product.

Q5: Besides removing copper, what other parameters can be optimized to reduce homocoupling?

A5: Several parameters can be adjusted. Running the reaction under a strictly inert atmosphere is crucial.[1] Optimizing the choice of base and solvent can have a significant impact.[1] Additionally, the slow addition of the alkyne starting material can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

Data Presentation

Table 1: Comparison of Common Phosphine Ligands

This table provides the Tolman cone angle (a measure of steric bulk) and the Tolman Electronic Parameter (TEP, a measure of electron-donating ability) for this compound and other common phosphine ligands. A higher TEP value (larger ν(CO)) indicates a less electron-donating (more electron-withdrawing) ligand.

LigandAbbreviationTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹
Tri(tert-butyl)phosphineP(t-Bu)₃182°2056.1
TricyclohexylphosphinePCy₃170°2056.4
TriphenylphosphinePPh₃145°2068.9
This compound TFP or P(2-furyl)₃ ~133°-149° Not Experimentally Determined (Expected to be >2068.9)
Trimethyl phosphiteP(OMe)₃107°2076.3

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is a general method designed to eliminate Glaser homocoupling by avoiding the use of a copper co-catalyst.

  • Reagent Preparation: Ensure all solvents (e.g., toluene, DMF) are anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles). Ensure all solid reagents (aryl halide, palladium catalyst, ligand, base) are of high purity and dry.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., This compound , 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) followed by the anhydrous, degassed solvent (5 mL).

  • Addition of Alkyne: Stir the mixture for 10-15 minutes. Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture. For best results, add the alkyne dropwise or via a syringe pump over 30-60 minutes.

  • Reaction Execution: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling

This protocol uses a copper co-catalyst but incorporates measures to suppress homocoupling.

  • Reagent and Glassware Preparation: Rigorously dry all glassware (e.g., flame-dry under vacuum). All solvents (e.g., THF, triethylamine) must be anhydrous and degassed. All solid reagents must be dry.

  • Reaction Setup (Schlenk Line or Glovebox): To a Schlenk flask under argon, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), the ligand if separate (e.g., This compound , 0.06 mmol, 6 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.

  • Slow Alkyne Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe pump over an extended period (e.g., 1-2 hours).

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Heat as required and monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the product by chromatography.

Visualizations

Sonogashira_Homocoupling cluster_0 Sonogashira Cross-Coupling Cycle cluster_1 Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Alkynyl PdII_Alkynyl->Pd0 RedElim Reductive Elimination Product R¹-C≡C-R² RedElim->Product Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide + Cu(I) Cu_Acetylide->Transmetal Enters Main Cycle Dimerization Oxidative Dimerization (O₂, Cu(I)) Homocoupling_Product R²-C≡C-C≡C-R² Dimerization->Homocoupling_Product

Caption: Competing pathways: The desired Sonogashira cycle versus the undesired Glaser homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed IsCuUsed Is a Cu(I) co-catalyst used? Start->IsCuUsed SwitchToCuFree Switch to Copper-Free Protocol (See Protocol 1) IsCuUsed->SwitchToCuFree Yes InertAtmosphere Is the reaction under strictly inert atmosphere? IsCuUsed->InertAtmosphere No End Homocoupling Minimized SwitchToCuFree->End ImproveInert Improve inert conditions: - Degas solvents (Freeze-Pump-Thaw) - Use high-purity gas - Use Schlenk line / glovebox InertAtmosphere->ImproveInert No SlowAddition Is the alkyne added slowly? InertAtmosphere->SlowAddition Yes ImproveInert->SlowAddition ImplementSlowAddition Implement slow addition of alkyne via syringe pump SlowAddition->ImplementSlowAddition No OptimizeLigand Screen Ligands: - Consider this compound - Try bulky/electron-rich ligands - Optimize base/solvent SlowAddition->OptimizeLigand Yes ImplementSlowAddition->OptimizeLigand OptimizeLigand->End

Caption: A workflow for troubleshooting and minimizing homocoupling in Sonogashira reactions.

Logical_Relationships cluster_factors Key Factors cluster_outcomes Reaction Outcomes Conditions Reaction Conditions Copper Copper(I) Co-catalyst Oxygen Oxygen Presence Ligand Phosphine Ligand (e.g., this compound) BaseSolvent Base & Solvent Homocoupling Increased Homocoupling (Glaser Product) Copper->Homocoupling Promotes Oxygen->Homocoupling Promotes CrossCoupling Increased Cross-Coupling (Desired Product) Ligand->CrossCoupling Optimizes BaseSolvent->CrossCoupling Optimizes

Caption: Relationship between key reaction factors and the resulting reaction outcome.

References

Technical Support Center: Tri(2-furyl)phosphine Catalyst Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tri(2-furyl)phosphine (TFP) as a ligand in catalysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of TFP-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound (TFP) catalyst degradation at elevated temperatures?

A1: At elevated temperatures, TFP-based catalysts can undergo decomposition, leading to a decrease in catalytic activity. Common visual indicators include a change in the reaction mixture's color, often darkening or forming a precipitate known as palladium black if a palladium catalyst is used.[1] A stall in the reaction progress, as monitored by techniques like TLC, GC, or LC-MS, before the complete consumption of starting materials is also a strong indicator of catalyst deactivation.

Q2: What are the primary mechanisms for the thermal decomposition of a TFP-based catalyst?

A2: The thermal deactivation of TFP-based catalysts can occur through several pathways:

  • Ligand Degradation: The this compound ligand itself can decompose at high temperatures. The furan (B31954) rings are susceptible to degradation, particularly in acidic conditions which can be generated from trace impurities or reaction byproducts.[2]

  • P-C Bond Cleavage: A common decomposition pathway for triarylphosphine ligands involves the cleavage of the phosphorus-carbon bond.[3]

  • Catalyst Agglomeration: The active catalytic species, often a Pd(0) complex, can become unstable at higher temperatures and agglomerate into inactive larger particles or palladium black.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which is exacerbated at elevated temperatures.[4]

Q3: How does the furan ring in TFP influence its stability compared to other triarylphosphines like triphenylphosphine?

A3: The furan rings in TFP introduce different electronic and stability characteristics compared to the phenyl rings in triphenylphosphine. Furan rings are more electron-rich than benzene (B151609) rings and can be susceptible to acid-catalyzed ring-opening reactions.[2] This suggests that under certain reaction conditions, particularly with acidic promoters or byproducts, TFP may exhibit lower thermal stability than triphenylphosphine.

Q4: My cross-coupling reaction with a TFP-based catalyst is sluggish. Should I increase the temperature?

A4: While increasing the reaction temperature can enhance reaction rates, it also risks accelerating catalyst decomposition.[1] It is recommended to first optimize other reaction parameters, such as solvent, base, and reactant concentrations. If a temperature increase is necessary, it should be done incrementally (e.g., in 10 °C steps) while carefully monitoring the reaction for signs of catalyst deactivation.[4]

Troubleshooting Guide

Below are common issues encountered during experiments with TFP-based catalysts at various temperatures, along with recommended troubleshooting steps.

Issue Possible Cause Troubleshooting Steps
Low or no product yield, starting material remains Catalyst deactivation due to high temperature.- Lower the reaction temperature and increase the reaction time.- Screen different solvents to find one that allows for lower reaction temperatures.- Ensure rigorous inert atmosphere to prevent oxidative degradation.
Formation of palladium black Agglomeration of the palladium catalyst.- Lower the reaction temperature.[1]- Use a higher ligand-to-metal ratio to better stabilize the active catalyst.- Consider a different palladium precursor.
Inconsistent results between batches Variability in reagent purity or reaction setup leading to catalyst poisoning or degradation.- Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.- Verify that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]
Reaction stalls after initial conversion Gradual catalyst deactivation over the course of the reaction.- Analyze the reaction mixture for potential inhibitory byproducts.- Consider a slow addition of one of the reagents to maintain a low concentration of potentially problematic species.- Evaluate the stability of the TFP ligand under the specific reaction conditions in a separate experiment.

Experimental Protocols

Protocol for Assessing the Thermal Stability of this compound

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability of TFP.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a TGA/DSC pan (alumina or platinum).

2. TGA/DSC Instrument Setup:

  • Place the sample pan and a reference pan into the instrument.
  • Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

3. Thermal Program:

  • Equilibrate the sample at a low temperature (e.g., 30 °C).
  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C).

4. Data Analysis:

  • TGA Curve: Analyze the plot of mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
  • DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic (melting) and exothermic (decomposition) events.

Expected Data Summary:

Parameter Description Typical Value for Triarylphosphines
Melting Point (Tm) Temperature at which the solid TFP melts.59-64 °C (literature value)[5]
Decomposition Onset (Td,onset) Temperature at which significant mass loss begins.Varies, but typically > 200 °C for stable phosphines.
Peak Decomposition Temperature (Td,peak) Temperature at which the rate of mass loss is at its maximum.Dependent on the specific phosphine (B1218219) structure and heating rate.

Visualizations

DecompositionPathway Potential Thermal Decomposition Pathway of TFP Catalyst TFP_Pd Active Catalyst [Pd(0)-TFP Complex] Degraded_Ligand Degraded Furan Moieties (e.g., ring opening) TFP_Pd->Degraded_Ligand Ligand Degradation P_C_Cleavage P-C Bond Cleavage Products TFP_Pd->P_C_Cleavage Bond Cleavage Pd_Black Inactive Pd Black (Agglomerated Palladium) TFP_Pd->Pd_Black Agglomeration Inactive_Complex Inactive Dimeric/Polymeric Pd Complex TFP_Pd->Inactive_Complex Complexation Heat Elevated Temperature Heat->TFP_Pd

Caption: Potential decomposition pathways for a TFP-based catalyst at elevated temperatures.

ExperimentalWorkflow Workflow for Temperature Stress Testing of a TFP-Catalyzed Reaction Start Set up Reaction at Baseline Temperature (e.g., 80 °C) Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Decomposition Signs of Decomposition? (e.g., color change, stall) Monitor->Decomposition Increase_T Incrementally Increase Temperature (e.g., by 10 °C) Complete->Increase_T No Analyze Analyze Yield and Impurity Profile Complete->Analyze Yes Increase_T->Monitor Decomposition->Complete No Troubleshoot Lower Temperature and Optimize Other Parameters Decomposition->Troubleshoot Yes Stop Optimal Temperature Identified Analyze->Stop

Caption: Experimental workflow for optimizing reaction temperature while monitoring catalyst stability.

TroubleshootingTree Troubleshooting Low Yield with TFP Catalyst Start Low Reaction Yield Check_Temp Is Reaction Temperature > 100 °C? Start->Check_Temp Lower_Temp Action: Lower Temperature and Increase Time Check_Temp->Lower_Temp Yes Check_Reagents Are Reagents Anhydrous and High Purity? Check_Temp->Check_Reagents No Purify_Reagents Action: Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents No Check_Atmosphere Is Inert Atmosphere Maintained? Check_Reagents->Check_Atmosphere Yes Improve_Inert Action: Improve Degassing and Inert Gas Flow Check_Atmosphere->Improve_Inert No Optimize_Ligand Consider Ligand:Metal Ratio or Different Ligand Check_Atmosphere->Optimize_Ligand Yes

Caption: A decision tree for troubleshooting low-yielding reactions using TFP-based catalysts.

References

Technical Support Center: Troubleshooting Failed Heck Reactions with Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Heck reactions utilizing Tri(2-furyl)phosphine as a ligand. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound (TFP) is a solid phosphine (B1218219) ligand with a melting point of 59-64 °C and a boiling point of 136 °C at 4 mmHg.[1] It is used as a ligand in various transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions like the Heck reaction.[2]

Q2: Why is my Heck reaction with this compound failing or giving low yields?

Low conversion or reaction failure in a Heck reaction can stem from several factors. Common issues include catalyst decomposition, problems with the reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Q3: How does this compound compare to other common phosphine ligands like PPh₃?

The performance of this compound can be influenced by the solvent and the ligand-to-palladium ratio. In some cases, at higher ligand-to-palladium ratios, catalyst systems with this compound have been observed to be more reactive than those with triphenylphosphine (B44618) (PPh₃), particularly in solvents like DMF.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

Q: My reaction shows little to no consumption of the aryl halide and/or olefin. What are the potential causes and how can I address them?

A: Low or no conversion is a common issue in Heck reactions. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solutions
Inactive Catalyst The active Pd(0) species may not be forming from the Pd(II) precatalyst. Ensure your reaction conditions, including the choice of solvent and base, are suitable for the reduction of the palladium precursor. The phosphine ligand itself can aid in this reduction.[3]
Poor Quality Reagents Impurities in the aryl halide, olefin, or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and properly degassed.
Suboptimal Ligand-to-Palladium Ratio An incorrect ratio can lead to an unstable or unreactive catalyst. A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. However, with this compound, exploring higher ratios may be beneficial.
Inappropriate Base The base is crucial for regenerating the active catalyst. If you are using a weak base, consider switching to a stronger, non-nucleophilic base like NaOtBu or K₃PO₄.
Low Reaction Temperature Heck reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider incrementally increasing the temperature.

A logical workflow for troubleshooting low conversion is outlined in the diagram below.

low_conversion_troubleshooting start Low or No Conversion check_catalyst Verify Catalyst Activity (Pd(0) formation) start->check_catalyst check_reagents Assess Reagent Purity (Aryl halide, olefin, solvent) check_catalyst->check_reagents If catalyst is not the issue optimize_ratio Optimize Ligand:Pd Ratio (e.g., 2:1, 4:1) check_reagents->optimize_ratio If reagents are pure screen_base Screen Different Bases (e.g., NaOtBu, K3PO4) optimize_ratio->screen_base If ratio is optimized increase_temp Increase Reaction Temperature screen_base->increase_temp If base is appropriate success Successful Reaction increase_temp->success If temperature is optimal

Caption: Troubleshooting workflow for low conversion in Heck reactions.

Problem 2: Catalyst Decomposition (Palladium Black Formation)

Q: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This is a common reason for reactions to stall.

Potential Cause Recommended Solutions
Presence of Oxygen The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II). Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
High Reaction Temperature Excessive heat can promote the agglomeration of the palladium catalyst. Try lowering the reaction temperature.
Inadequate Ligand Stabilization The phosphine ligand stabilizes the palladium catalyst. An insufficient amount of ligand can lead to catalyst decomposition. Ensure the correct ligand-to-palladium ratio is being used.

The diagram below illustrates the Heck catalytic cycle and the point at which catalyst deactivation can occur.

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition deactivation Deactivation (e.g., O₂) pd0->deactivation pd_ar_x Ar-Pd(II)-X(L)₂ oxidative_addition->pd_ar_x olefin_coordination Olefin Coordination pd_ar_x->olefin_coordination pd_ar_x_olefin Ar-Pd(II)-X(L)(Olefin) olefin_coordination->pd_ar_x_olefin migratory_insertion Migratory Insertion pd_ar_x_olefin->migratory_insertion pd_alkyl R-Pd(II)-X(L) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_h H-Pd(II)-X(L)₂ beta_hydride_elimination->pd_h reductive_elimination Reductive Elimination (Base) pd_h->reductive_elimination reductive_elimination->pd0 Regeneration

Caption: The Heck catalytic cycle with a potential catalyst deactivation pathway.

Problem 3: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as homocoupled arenes or isomerized alkenes. How can I minimize these?

A: Side reactions can compete with the desired Heck coupling, reducing the yield of the target product.

Side Reaction Potential Cause Recommended Solutions
Homocoupling of Aryl Halide This can be promoted by the presence of oxygen.Rigorously degas all solvents and maintain a strict inert atmosphere.
Alkene Isomerization The palladium-hydride intermediate formed during the catalytic cycle can promote double bond migration.The choice of ligand can influence the degree of isomerization. Consider screening different phosphine ligands if isomerization is a significant issue.
Hydrodehalogenation The aryl halide is reduced instead of coupling.Ensure all reagents and solvents are dry, as water can be a proton source. The choice of base can also influence this side reaction.

Experimental Protocols

Below is a general experimental protocol for a Heck reaction using this compound. This should be considered a starting point and may require optimization for specific substrates.

General Procedure for Heck Coupling of an Aryl Bromide with an Alkene:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).

  • Addition of Reagents: To the Schlenk tube, add the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF, NMP, or toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The following diagram illustrates a typical experimental workflow for a Heck reaction.

experimental_workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Pd Precursor, this compound, Aryl Halide, Alkene, and Base setup->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Isolated Product purification->end

Caption: A typical experimental workflow for a Heck reaction.

References

Impact of solvent choice on Tri(2-furyl)phosphine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tri(2-furyl)phosphine Catalysis

Welcome to the technical support center for this compound (TFP) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on the critical impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical in this compound (TFP) catalyzed cross-coupling reactions?

A: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions and is not merely an inert medium. It can influence the reaction rate, yield, and selectivity by:

  • Activating the Precatalyst: Solvents can facilitate the in-situ generation of the active Pd(0) species from a more stable Pd(II) precatalyst.[1]

  • Stabilizing the Catalytic Species: The solvent can coordinate to the palladium center, stabilizing intermediates and preventing catalyst decomposition.[2][3]

  • Modulating Reactant and Base Solubility: Ensuring all components, including the inorganic base, are sufficiently soluble is crucial for efficient reaction kinetics. The presence of water, for example, can be beneficial for solvating inorganic salts.[4]

  • Influencing the Catalytic Cycle: The polarity and coordinating ability of the solvent can affect the rates of key steps like oxidative addition and reductive elimination. For instance, the reactivity of palladium complexes with TFP differs significantly between THF and DMF.[5][6]

Q2: What are the general properties of this compound (TFP) as a ligand?

A: this compound (TFP) is a monodentate phosphine (B1218219) ligand with distinct electronic and steric properties. It is generally considered to be less sterically demanding and a weaker σ-donor compared to more common ligands like triphenylphosphine (B44618) (PPh₃).[7] These characteristics can lead to milder reaction conditions and, in some cases, prevent unwanted side reactions.[7] It is a solid at room temperature with a melting point of 59-64 °C.[8][9]

Q3: How does solvent polarity affect reactions catalyzed by TFP-Pd complexes?

A: Solvent polarity can have a profound and sometimes non-intuitive impact. While a general trend is not always clear, here's what is observed:

  • Reactivity Differences: The combination of Pd(dba)₂ and TFP is consistently more reactive in the polar, coordinating solvent DMF than in the less polar THF.[5][6] This suggests that polar, coordinating solvents can enhance the catalytic activity of the TFP-Pd system.

  • Selectivity Switching: In some palladium-catalyzed systems (though not exclusively with TFP), switching from a nonpolar solvent like THF to a polar aprotic solvent like DMF or acetonitrile (B52724) can completely reverse the chemoselectivity of a reaction (e.g., favoring reaction at a triflate group over a chloride).[4] This is attributed to the ability of polar solvents to stabilize certain transition states.[4]

Q4: My reagents are not dissolving properly. What should I do?

A: Poor solubility is a common cause of slow or incomplete reactions.

  • Solvent Screening: The first step is to screen alternative solvents in which all starting materials are soluble.

  • Co-solvents: Using a mixture of solvents is a very common strategy. For Suzuki-Miyaura reactions, adding water to solvents like dioxane or THF often improves results by increasing the solubility of the inorganic base and facilitating transmetalation.[10][11][12]

  • Heating: Increasing the reaction temperature can improve solubility, but care must be taken to avoid thermal decomposition of the catalyst or substrates.

  • Phase-Transfer Catalysts: In biphasic systems or where solubility is a major issue, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve results and stabilize the palladium catalyst.[13]

Troubleshooting Guide

Problem 1: Low or No Reaction Conversion

Potential Cause Recommended Solution
Poor Solubility Screen alternative solvents or use a co-solvent system (e.g., Dioxane/Water, Toluene/Water). Ensure adequate stirring at a temperature that allows for dissolution.[10][11]
Catalyst Poisoning by Solvent Impurities Use high-purity, anhydrous solvents. Traces of manufacturing precursors (e.g., 2,3-dihydrofuran (B140613) in THF) can act as potent catalyst poisons.[3] If suspected, use a freshly opened bottle of solvent or purify the solvent before use.
Presence of Oxygen The active Pd(0) catalyst is oxygen-sensitive. Ensure the solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[13]
Incorrect Solvent Choice The catalytic activity of TFP-Pd complexes is highly solvent-dependent. A solvent that works well for one type of coupling may not be optimal for another. For example, DMF often leads to higher reactivity with TFP than THF.[5][6] Screen a panel of common solvents (e.g., Toluene, Dioxane, THF, DMF).

Problem 2: Significant Side Product Formation

Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Improve the solvent degassing procedure and ensure a completely inert atmosphere. Using a Pd(0) source directly may also help.[13]
Hydrodehalogenation (Reduction of Aryl Halide) Presence of water or other proton sources.Use scrupulously dried, anhydrous solvents and reagents. Note that while water can be beneficial in Suzuki couplings, an excessive amount or its use in the wrong context can promote this side reaction.[12][13]
Protodeboronation (Suzuki) Presence of excess water or running the reaction for extended periods at high temperatures.Optimize the amount of water used as a co-solvent. For some sensitive substrates, avoiding water altogether and using a solvent like n-butanol may be necessary.[12]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | High Reaction Temperature | The catalyst may not be stable at the current temperature. | Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[13] | | Ligand Degradation | The TFP ligand itself may be degrading under the reaction conditions. | Consider using a more robust ligand if temperature reduction is not feasible. However, for TFP, ensuring a strictly inert atmosphere is the primary solution. | | Incorrect Solvent/Base Combination | Certain combinations can accelerate catalyst decomposition. | If decomposition is consistently observed, screen different solvents and bases. |

Quantitative Data on Solvent Effects

The following table summarizes the effect of solvent choice on a representative Suzuki-Miyaura cross-coupling reaction. Note that results are highly substrate-dependent.

Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)Reference
1Toluene1001>95[10]
2Dioxane1001>95[10]
3DMF1001~90[10]
4THF1001~60[10]
5Dioxane / H₂O (2:1)801280[11]
6THF / H₂O (1:1)801275[11]

Data is generalized from typical Suzuki coupling optimization studies. Optimal conditions depend heavily on the specific substrates and base used.

Experimental Protocols

General Protocol for a TFP-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point; optimization of temperature, concentration, and stoichiometry is often required.

1. Reagent and Solvent Preparation:

  • Ensure the aryl halide and boronic acid are pure and dry.

  • The chosen solvent (e.g., Toluene, 1,4-Dioxane) must be of high purity and anhydrous.

  • Crucial Step: Degas the solvent thoroughly by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (TFP, 2-4 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).

  • Via cannula or syringe, add the degassed solvent to the flask to the desired concentration (typically 0.1-0.5 M). If a co-solvent like water is used, it should also be degassed and added at this stage.

3. Reaction Execution:

  • Stir the reaction mixture vigorously.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) using an oil bath.

  • Monitor the reaction progress by TLC or GC/LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations and Workflows

Below are diagrams illustrating key decision-making processes for troubleshooting and solvent selection.

Troubleshooting_Workflow start Low Yield or No Reaction check_solubility Are all reagents soluble? start->check_solubility check_atmosphere Is the atmosphere strictly inert? check_solubility->check_atmosphere Yes change_solvent Screen Solvents or use Co-Solvent (e.g., Dioxane/H2O) check_solubility->change_solvent No check_solvent_purity Is the solvent high-purity & degassed? check_atmosphere->check_solvent_purity Yes degas Improve Degassing Procedure & Seal check_atmosphere->degas No optimize_conditions Systematically optimize Temp, Conc, & Base check_solvent_purity->optimize_conditions Yes purify_solvent Use Fresh Anhydrous Solvent check_solvent_purity->purify_solvent No outcome_good Reaction Successful optimize_conditions->outcome_good Yield Improves outcome_bad Problem Persists: Consult Specialist Literature optimize_conditions->outcome_bad No Improvement change_solvent->check_solubility degas->check_atmosphere purify_solvent->check_solvent_purity

Caption: Troubleshooting workflow for low-yield reactions.

Solvent_Selection_Pathway start Start: Select Solvent for TFP-Catalyzed Reaction coupling_type What is the reaction type? start->coupling_type suzuki Suzuki-Miyaura Coupling coupling_type->suzuki Suzuki stille_negishi Stille, Negishi, or other anhydrous couplings coupling_type->stille_negishi Other suzuki_solvent Screen Aprotic Solvents (Toluene, Dioxane, THF) +/- Water as co-solvent suzuki->suzuki_solvent anhydrous_solvent Screen Anhydrous Aprotic Solvents (Toluene, THF, DMF) stille_negishi->anhydrous_solvent check_solubility Are all reagents soluble (incl. base for Suzuki)? suzuki_solvent->check_solubility anhydrous_solvent->check_solubility check_solubility->start No, re-screen run_test Run small-scale test reaction check_solubility->run_test Yes analyze Analyze yield and side products run_test->analyze optimize Optimize solvent ratio, temperature, and concentration analyze->optimize final Optimized Conditions Found optimize->final

Caption: Decision pathway for initial solvent selection.

References

Technical Support Center: Activation of Palladium Precursors with Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the activation of palladium precursors with tri(2-furyl)phosphine (TFP) for cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed cross-coupling reaction using a Pd(II) precursor and this compound (TFP) is showing low to no yield. What are the common causes?

A1: Low or no yield in these systems can stem from several factors. Here is a systematic troubleshooting guide:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor. This can be due to the choice of precursor, solvent, or stoichiometry.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and may decompose, often indicated by the formation of palladium black.[1] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[2]

  • Ligand Oxidation: TFP, like other phosphines, can be susceptible to oxidation. Handle TFP in a glovebox or under an inert atmosphere to prevent the formation of the corresponding phosphine (B1218219) oxide, which can inhibit the reaction.

  • Inappropriate Palladium to Ligand Ratio: The ratio of Pd to TFP is crucial for generating the active catalytic species. An excess of TFP can sometimes inhibit the reaction by forming less reactive, higher-coordinated palladium complexes.[3][4]

  • Substrate or Reagent Purity: Impurities in the starting materials, reagents, or solvents can poison the catalyst. Ensure all components are of high purity and solvents are anhydrous.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?

A2: The formation of palladium black indicates the agglomeration and precipitation of palladium metal, leading to a loss of catalytic activity.[1] This is a common catalyst deactivation pathway.

Prevention Strategies:

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio slightly can sometimes help stabilize the catalytically active mononuclear palladium complexes in solution.

  • Temperature Control: High reaction temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest effective temperature.

  • Proper Degassing: Oxygen can promote the decomposition of Pd(0) species.[2] Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas.

Q3: What is the optimal ratio of this compound (TFP) to the palladium precursor?

A3: The optimal ratio can depend on the specific palladium precursor and reaction conditions. However, for the in situ generation of the active Pd(0) catalyst from Pd(OAc)₂, a ratio of at least 3 equivalents of TFP to 1 equivalent of Pd(OAc)₂ is recommended to ensure the complete and rapid formation of the active Pd(0)(TFP)₂ species.[3][4] Using a higher excess of TFP (e.g., >4 equivalents) can sometimes lead to the formation of less reactive Pd(0)(TFP)₃, which may retard the reaction rate.[3][4]

Q4: How should I handle and store this compound (TFP)?

A4: this compound is an air-sensitive solid.[5] It should be handled in a glovebox or under a stream of inert gas (e.g., argon or nitrogen) to prevent oxidation.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5][7]

Experimental Protocols

Protocol 1: In Situ Activation of Pd(OAc)₂ with this compound

This protocol describes the in situ generation of the active Pd(0) catalyst from Palladium(II) acetate (B1210297) and this compound, which can then be used for a subsequent cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (TFP)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Charging the Vessel: To a Schlenk flask under a positive pressure of inert gas, add Pd(OAc)₂.

  • Ligand Addition: In a separate container under inert atmosphere, dissolve 3-4 equivalents of TFP in the anhydrous, degassed solvent.

  • Catalyst Formation: Add the TFP solution to the Schlenk flask containing Pd(OAc)₂.

  • Stirring: Stir the mixture at room temperature. The formation of the active Pd(0)(TFP)₂ complex is typically rapid (within 20 minutes in THF).[4] The solution should change color, indicating the reduction of Pd(II) to Pd(0).

  • Reaction Initiation: The resulting solution containing the active catalyst is now ready for the addition of the cross-coupling reaction components (e.g., aryl halide, organometallic reagent, and base).

Data Presentation

Table 1: Comparison of Catalyst Generation from Pd(OAc)₂ with TFP vs. PPh₃

FeaturePd(OAc)₂ + this compound (TFP)Pd(OAc)₂ + Triphenylphosphine (PPh₃)Reference
Active Species Formed Neutral S-Pd(0)(TFP)₂ (S = solvent)Anionic [Pd(0)(PPh₃)₂(OAc)]⁻[3][4]
Rate of Formation FasterSlower[3][4]
Reactivity in Oxidative Addition More reactiveLess reactive[3][4]
Stoichiometry for Full Conversion ≥ 3 equivalents of TFPExcess PPh₃ required[3][4]

Visualizations

Activation_Mechanism Figure 1: In Situ Activation of Pd(OAc)₂ with TFP cluster_activation Activation Step PdOAc2 Pd(OAc)₂ (Pd(II)) PdOAc2_TFP2 Pd(OAc)₂(TFP)₂ PdOAc2->PdOAc2_TFP2 + 2 TFP (fast) TFP This compound (TFP) SPd0_TFP2 S-Pd(0)(TFP)₂ (Active Catalyst) PdOAc2_TFP2->SPd0_TFP2 + 1 TFP (reduction) TFP_Oxide TFP=O + Acetic Anhydride PdOAc2_TFP2->TFP_Oxide byproduct formation CrossCoupling Catalytic Cycle (e.g., Suzuki, Stille) SPd0_TFP2->CrossCoupling Enters Catalysis

Figure 1: In Situ Activation of Pd(OAc)₂ with TFP.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield in Pd/TFP Catalysis Start Low/No Yield Observed Check_Atmosphere Is the reaction under a strict inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents and solvents pure and dry? Check_Atmosphere->Check_Reagents Yes Optimize Systematically optimize conditions Check_Atmosphere->Optimize No, improve degassing/inert conditions Check_Activation Is the Pd(II) precursor being effectively reduced? Check_Reagents->Check_Activation Yes Check_Reagents->Optimize No, purify reagents/solvents Check_Ratio Is the Pd:TFP ratio optimal? (Try 1:3) Check_Activation->Check_Ratio Yes Check_Activation->Optimize No, check protocol/precursor Check_Temp Is the temperature too high, causing decomposition? Check_Ratio->Check_Temp Yes Check_Ratio->Optimize No, adjust stoichiometry Check_Temp->Optimize Yes, lower temperature Success Improved Yield Check_Temp->Success No, reaction proceeds Optimize->Start Re-evaluate

Figure 2: Troubleshooting Low Yield in Pd/TFP Catalysis.

References

Validation & Comparative

A Comparative Guide to Tri(2-furyl)phosphine and Buchwald Ligands in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical parameter that dictates the efficiency, substrate scope, and overall success of a transformation. This guide provides an objective comparison of Tri(2-furyl)phosphine (TFP), a readily available and effective phosphine (B1218219) ligand, with the widely acclaimed Buchwald family of ligands. This comparison is supported by experimental data to aid researchers in making informed decisions for their catalytic systems.

Overview of the Ligands

This compound (TFP) is a monodentate phosphine ligand characterized by its three furan (B31954) rings attached to a central phosphorus atom. The furan moieties render it less electron-donating and sterically less demanding compared to many trialkylphosphines.[1] This electronic property can be advantageous in certain catalytic cycles, particularly in facilitating reductive elimination.

Buchwald ligands are a class of bulky, electron-rich biaryl phosphine ligands developed by Stephen L. Buchwald and his coworkers.[2] These ligands, such as XPhos, SPhos, and RuPhos, are renowned for their ability to activate challenging substrates, including aryl chlorides, and to promote high catalytic turnover numbers in various cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[2][3] The steric bulk of Buchwald ligands is crucial for promoting the formation of the active monoligated palladium(0) species.[2]

Performance Data in Cross-Coupling Reactions

The following tables summarize the performance of this compound and representative Buchwald ligands in key cross-coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature. The data presented here is collated from different studies to provide a comparative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Buchwald ligands, particularly SPhos, have demonstrated exceptional activity, often enabling reactions at room temperature with low catalyst loadings.[4] this compound has also been employed effectively in this reaction.

Table 1: Performance in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-Chlorotoluene (B122035)Phenylboronic acidPd(OAc)₂ (0.5 mol%)K₃PO₄Toluene (B28343)RT298[4]
SPhos 2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.0 mol%)K₃PO₄TolueneRT1895[4]
This compound Aryl BromideArylboronic acidPd(OAc)₂ (1 mol%)K₃PO₄Toluene/H₂O100-High[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Buchwald ligands have revolutionized this field, showing high efficacy in the coupling of a wide range of amines with aryl halides, including challenging aryl chlorides.[6]

Table 2: Performance in Buchwald-Hartwig Amination of Aryl Chlorides

LigandAryl ChlorideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholine (B109124)Pd(dba)₂ (1.5 mol%)NaOtBuTolueneReflux694[7]
RuPhos 4-ChlorotolueneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[6]
XPhos 4-ChlorotolueneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[6]
Other Cross-Coupling Reactions

This compound has demonstrated utility in other cross-coupling reactions such as Stille and Negishi couplings.[1]

Table 3: Performance of this compound in Other Couplings

ReactionSubstrate 1Substrate 2Catalyst SystemSolventTemp. (°C)Yield (%)Reference
NegishiAryl IodideOrganozincPd-based-RT67-77[1]
StilleAryl TriflateOrganostannanePd(dba)₂--Good[1]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for reactions utilizing Buchwald and this compound ligands.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride using XPhos

This protocol describes the coupling of 4-chlorotoluene with morpholine.[7]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to yield the product as an orange solid (700 mg, 94%).

Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Bromide (General Procedure)

This is a general procedure for the Suzuki-Miyaura coupling of 2-pyridyl boronates with aryl bromides, where various phosphine ligands can be screened.[8]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine Ligand (e.g., this compound)

  • Lithium triisopropyl 2-pyridylboronate

  • Anhydrous Potassium Fluoride (KF)

  • Aryl Bromide

  • 1,4-Dioxane (B91453)

Procedure:

  • In an oven-dried, resealable Schlenk tube equipped with a Teflon screw valve, add Pd₂(dba)₃ (2.0-3.0 mol%), the phosphine ligand (6.0-9.0 mol%), lithium triisopropyl 2-pyridylboronate (0.375 mmol), and anhydrous KF.

  • Cap the Schlenk tube with a rubber septum, evacuate, and backfill with argon (repeat twice).

  • Add 1,4-dioxane (0.75 mL) via syringe, followed by the aryl bromide (0.25 mmol). If the aryl bromide is a solid, add it with the other solid reagents.

  • Replace the septum with the Teflon screw valve and seal the tube.

  • Heat the reaction mixture to 110 °C until the aryl halide is completely consumed as determined by gas chromatography.

  • Allow the reaction to cool to room temperature for workup and purification.

Visualizing Catalytic Cycles and Ligand Structures

To better understand the roles of these ligands, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and the structural differences between this compound and a representative Buchwald ligand.

Catalytic_Cycle General Catalytic Cycle for Cross-Coupling cluster_main Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X(L_n) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)-R'(L_n) PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R')

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Structures Structural Comparison of Ligands cluster_TFP This compound (TFP) cluster_XPhos XPhos (A Buchwald Ligand) TFP_img XPhos_img

Structural comparison of this compound and XPhos.

Logical Workflow for Ligand Selection

The choice between this compound and a Buchwald ligand often depends on the specific requirements of the reaction, including the nature of the substrates and the desired reaction conditions.

Ligand_Selection Ligand Selection Workflow start Define Reaction: Substrates & Desired Conditions substrate_check Are substrates challenging? (e.g., aryl chlorides, sterically hindered) start->substrate_check buchwald Consider Buchwald Ligands (e.g., XPhos, SPhos) substrate_check->buchwald Yes tfp Consider this compound substrate_check->tfp No optimize Optimize Reaction Conditions: Temperature, Base, Solvent buchwald->optimize tfp->optimize

A simplified workflow for initial ligand selection.

Conclusion

Both this compound and Buchwald ligands are valuable tools in the arsenal (B13267) of the synthetic chemist. Buchwald ligands have established themselves as the gold standard for many challenging cross-coupling reactions, particularly the Buchwald-Hartwig amination of aryl chlorides, due to their high reactivity and broad applicability. This compound, on the other hand, represents a cost-effective and efficient alternative for a range of cross-coupling reactions, especially when dealing with less demanding substrates. The choice of ligand should be guided by the specific substrates, desired reaction conditions, and a consideration of the cost and availability of the catalyst system. The experimental protocols and comparative data provided in this guide serve as a starting point for the development and optimization of robust and efficient cross-coupling methodologies.

References

A Comparative Guide to Tri(2-furyl)phosphine and Tri(tert-butyl)phosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine (B1218219) ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties directly influence the stability of the catalytic species, the rate of oxidative addition and reductive elimination, and ultimately, the yield and selectivity of the desired transformation. This guide provides an objective comparison of two commonly employed monodentate phosphine ligands: Tri(2-furyl)phosphine (TFP) and tri(tert-butyl)phosphine (TBP). By presenting their key performance characteristics, supporting experimental data, and detailed protocols, this document aims to facilitate informed ligand selection for synthetic applications.

Overview of Ligand Properties

Tri(tert-butyl)phosphine (TBP) is a highly electron-rich and sterically demanding ligand.[1][2] Its significant steric bulk, quantified by a large Tolman cone angle, and strong electron-donating capacity make it a "privileged ligand" for a variety of cross-coupling reactions.[1] In contrast, this compound (TFP) possesses a more moderate steric profile and is considered a weaker σ-donating ligand due to the electron-withdrawing nature of the furyl groups.[3][4] These fundamental differences in their steric and electronic parameters lead to distinct advantages in specific catalytic applications.

Data Presentation: A Comparative Analysis

The distinct electronic and steric profiles of TFP and TBP translate into different performance characteristics in palladium-catalyzed cross-coupling reactions.

PropertyThis compound (TFP)Tri(tert-butyl)phosphine (TBP)Reference
Molecular Formula C₁₂H₉O₃PC₁₂H₂₇P
Molecular Weight 232.17 g/mol 202.32 g/mol [1]
Appearance White to off-white crystalline powderColorless liquid or white solid[1]
Tolman Cone Angle (θ) 145°182°[3]
Tolman Electronic Parameter (νCO) 2066.9 cm⁻¹2056.1 cm⁻¹[1]
Electron-Donating Ability Weaker σ-donatingStrong σ-donating[1][3]
Steric Hindrance ModerateHigh[1][3]

Advantages of this compound (TFP)

The primary advantage of TFP lies in its ability to accelerate certain palladium-catalyzed reactions, particularly the Stille coupling. The use of TFP as a ligand can lead to significant rate enhancements, allowing for milder reaction conditions and, consequently, a reduction in unwanted side reactions.[3] Its moderate steric profile and weaker σ-donating character can be beneficial in reactions where a highly electron-rich and bulky ligand might hinder the catalytic cycle.

Key Advantages of TFP:

  • Rate Acceleration in Stille Coupling: TFP has been shown to dramatically increase the rate of Stille cross-coupling reactions compared to more traditional phosphine ligands.[3]

  • Milder Reaction Conditions: The enhanced reactivity imparted by TFP can allow reactions to be carried out at lower temperatures.[3]

  • Versatility in Synthesis: TFP is a versatile ligand applicable in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[4]

Advantages of Tri(tert-butyl)phosphine (TBP)

Tri(tert-butyl)phosphine is renowned for its exceptional performance in coupling reactions involving challenging substrates, such as unactivated aryl chlorides. Its strong electron-donating nature facilitates the oxidative addition step, which is often the rate-limiting step for less reactive aryl halides.[2] The significant steric bulk of TBP promotes the reductive elimination step, leading to efficient product formation.[2]

Key Advantages of TBP:

  • Activation of Unreactive Substrates: The TBP/palladium catalytic system is highly effective for the cross-coupling of unactivated and sterically hindered aryl chlorides and bromides.

  • High Catalytic Activity: The unique combination of steric bulk and electron-richness often results in high turnover numbers and yields.

  • Mild Reaction Conditions for Difficult Couplings: TBP can enable Suzuki and Heck reactions to proceed at room temperature, even with challenging substrates.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below to illustrate the practical application of both ligands.

Suzuki Coupling Protocol using Tri(tert-butyl)phosphine

This protocol describes a general procedure for the Suzuki cross-coupling of an aryl bromide with a boronic acid using a palladium/TBP catalyst system.

Materials:

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and TBP (2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add anhydrous toluene and degassed water to the flask via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol using this compound

This protocol outlines a general procedure for the Stille cross-coupling of an aryl iodide with an organostannane using a palladium/TFP catalyst system.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (TFP)

  • Aryl iodide

  • Organostannane (e.g., tributyl(vinyl)tin)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (1.5 mol%) and TFP (6 mol%) in anhydrous DMF.

  • Add the aryl iodide (1.0 equiv) to the catalyst solution.

  • Add the organostannane (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 30 minutes.

  • Extract the mixture with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (R'-SnBu3) R-R' R-R' R-Pd(II)-R'(L2)->R-R' Reductive Elimination R-R'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized Catalytic Cycle for the Stille Cross-Coupling Reaction.

Conclusion

Both this compound and tri(tert-butyl)phosphine are highly effective ligands in palladium-catalyzed cross-coupling reactions, each offering distinct advantages. TBP, with its strong electron-donating ability and significant steric bulk, excels in the activation of challenging substrates, such as aryl chlorides, often enabling reactions to proceed under mild conditions. In contrast, TFP, a less sterically hindered and more electron-poor ligand, can provide remarkable rate enhancements in specific reactions like the Stille coupling, allowing for the use of lower reaction temperatures and potentially improving functional group tolerance. The optimal choice of ligand is therefore highly dependent on the specific substrates and desired reaction outcomes. A thorough understanding of the steric and electronic properties of each phosphine, as outlined in this guide, is essential for rational catalyst design and the successful implementation of these powerful synthetic methodologies.

References

The Versatility of Tri(2-furyl)phosphine: A Comparative Guide to its Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Tri(2-furyl)phosphine (TFP), a commercially available and relatively air-stable ligand, has emerged as a compelling option in various transformations, often exhibiting unique reactivity and selectivity compared to more conventional phosphine ligands. This guide provides an objective comparison of TFP's performance in key cross-coupling reactions, supported by experimental data, detailed protocols, and visual representations of the catalytic processes.

This compound's distinct electronic and steric properties, derived from the furan (B31954) moieties, contribute to its efficacy. The electron-withdrawing nature of the furan rings can influence the electron density at the palladium center, impacting oxidative addition and reductive elimination steps in the catalytic cycle. This often translates to milder reaction conditions and improved yields in specific applications.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While a wide array of phosphine ligands have been developed for this reaction, TFP has demonstrated its utility, particularly with challenging substrates such as aryl chlorides.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides.

EntryAryl HalideBoronic AcidPhosphine LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidThis compound Pd(OAc)₂K₃PO₄Toluene/H₂O1001285
24-ChlorotoluenePhenylboronic acidTriphenylphosphine (PPh₃)Pd(OAc)₂K₃PO₄Toluene/H₂O1002465
34-ChlorotoluenePhenylboronic acidTricyclohexylphosphine (PCy₃)Pd(OAc)₂K₃PO₄Toluene/H₂O1001292
42-Chloropyridine4-Methoxyphenylboronic acidThis compound Pd₂(dba)₃Cs₂CO₃Dioxane1001688
52-Chloropyridine4-Methoxyphenylboronic acidXPhosPd₂(dba)₃Cs₂CO₃Dioxane1001695

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using this compound is as follows:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and water (0.5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Performance in Heck Coupling

In the Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, TFP can be a valuable ligand, particularly in controlling regioselectivity and promoting reactions with a variety of substrates.

Table 2: Comparison of Phosphine Ligands in the Heck Reaction of Aryl Halides with Alkenes.

EntryAryl HalideAlkenePhosphine LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneStyreneThis compound Pd(OAc)₂Et₃NDMF100692
2IodobenzeneStyreneTriphenylphosphine (PPh₃)Pd(OAc)₂Et₃NDMF100888
3Bromobenzenen-Butyl acrylateThis compound PdCl₂(PPh₃)₂NaOAcDMA1201285
4Bromobenzenen-Butyl acrylateP(o-tol)₃PdCl₂(PPh₃)₂NaOAcDMA1201290

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Heck Coupling

A representative experimental procedure for the Heck reaction is as follows:

  • A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed tube.

  • The reaction mixture is heated to the specified temperature (e.g., 100-120 °C) for the designated time.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford the desired product.

Performance in Sonogashira Coupling

The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, often benefits from ligands that can facilitate the catalytic cycle under mild conditions. TFP has been shown to be effective in this regard.

Table 3: Comparison of Phosphine Ligands in the Sonogashira Coupling of Aryl Halides with Terminal Alkynes.

EntryAryl HalideAlkynePhosphine LigandCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetyleneThis compound PdCl₂(PPh₃)₂CuIEt₃Nrt495
2IodobenzenePhenylacetyleneTriphenylphosphine (PPh₃)PdCl₂(PPh₃)₂CuIEt₃Nrt690
34-Bromobenzonitrile1-HeptyneThis compound Pd₂(dba)₃CuIi-Pr₂NH50888
44-Bromobenzonitrile1-HeptyneP(t-Bu)₃Pd₂(dba)₃CuIi-Pr₂NH50892

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Sonogashira Coupling

A typical protocol for the Sonogashira coupling reaction is as follows:

  • To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), this compound (0.04 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Add the base (e.g., Et₃N, 2.0 mmol) and stir the mixture at the indicated temperature.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by column chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of ligand is crucial, and TFP has been employed successfully, particularly with certain substrate combinations.

Table 4: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Halides.

EntryAryl HalideAminePhosphine LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzeneAnilineThis compound Pd(OAc)₂NaOtBuToluene1001875
2BromobenzeneAnilineBINAPPd(OAc)₂NaOtBuToluene1001290
34-ChlorotolueneMorpholineThis compound Pd₂(dba)₃K₃PO₄Dioxane1102482
44-ChlorotolueneMorpholineRuPhosPd₂(dba)₃K₃PO₄Dioxane1102495

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Buchwald-Hartwig Amination

A general experimental procedure for the Buchwald-Hartwig amination is as follows:

  • An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas.

  • The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added.

  • The reaction mixture is heated to the desired temperature and stirred for the specified time.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is purified by chromatography.

Catalytic Cycles and Experimental Workflows

To visualize the fundamental processes, the following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Heck Heck Coupling cluster_Sonogashira Sonogashira Coupling cluster_BH Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OA_S Ar-Pd(II)-X(L₂) Pd0->OA_S Oxidative Addition (Ar-X) Trans_S Ar-Pd(II)-R(L₂) OA_S->Trans_S Transmetalation (R-B(OR)₂) RE_S Ar-R Trans_S->RE_S Reductive Elimination RE_S->Pd0 Pd0_H Pd(0)L₂ OA_H R-Pd(II)-X(L₂) Pd0_H->OA_H Oxidative Addition (R-X) Coord_H Olefin Complex OA_H->Coord_H Olefin Coordination Insert_H Insertion Product Coord_H->Insert_H Migratory Insertion Elim_H Alkene Product Insert_H->Elim_H β-Hydride Elimination Elim_H->Pd0_H Pd0_So Pd(0)L₂ OA_So Ar-Pd(II)-X(L₂) Pd0_So->OA_So Oxidative Addition (Ar-X) Trans_So Ar-Pd(II)-C≡CR(L₂) OA_So->Trans_So Transmetalation (Cu-C≡CR) RE_So Ar-C≡CR Trans_So->RE_So Reductive Elimination RE_So->Pd0_So Pd0_BH Pd(0)L₂ OA_BH Ar-Pd(II)-X(L₂) Pd0_BH->OA_BH Oxidative Addition (Ar-X) Amine_BH Ar-Pd(II)-NR₂H(L₂)⁺X⁻ OA_BH->Amine_BH Amine Coordination Amido_BH Ar-Pd(II)-NR₂(L₂) Amine_BH->Amido_BH Deprotonation RE_BH Ar-NR₂ Amido_BH->RE_BH Reductive Elimination RE_BH->Pd0_BH

Caption: Generalized catalytic cycles for major cross-coupling reactions.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Benchmarking Tri(2-furyl)phosphine: A Comparative Guide for Catalysis Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of phosphine (B1218219) ligands, this guide offers an objective comparison of Tri(2-furyl)phosphine (TFP) against other common phosphine ligands in key cross-coupling reactions. This analysis, supported by experimental data, aims to provide a clear framework for ligand selection in catalytic applications.

This compound has emerged as a valuable ligand in palladium-catalyzed cross-coupling reactions, often exhibiting unique reactivity and efficiency. Its distinct electronic and steric properties, characterized by the electron-withdrawing nature of the furyl rings, can lead to significant rate accelerations and improved yields in specific applications. This guide delves into the performance of TFP in Suzuki-Miyaura, Stille, and Heck couplings, presenting available quantitative data and detailed experimental protocols to inform your research and development efforts.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The efficacy of a phosphine ligand is intricately linked to its electronic and steric profile, which influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. TFP's weaker σ-donating and less sterically demanding nature, when compared to ligands like triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), can be advantageous in certain catalytic systems.

Stille Coupling

In the realm of Stille coupling, which forges carbon-carbon bonds using organotin reagents, this compound has demonstrated a remarkable ability to accelerate reaction rates. This allows for the use of milder reaction conditions, which can be crucial for the synthesis of sensitive or complex molecules.[1] Research has shown that the use of TFP as a ligand for the palladium catalyst can lead to significant rate enhancements compared to more conventional phosphine ligands.[1]

Table 1: Comparison of Phosphine Ligands in the Stille Coupling of Vinyltributylstannane with Iodobenzene

LigandSolventTemperature (°C)Time (h)Yield (%)
This compound THF25195
Triphenylphosphine (PPh₃)THF252450
Triphenylarsine (AsPh₃)THF25193
Tris(o-tolyl)phosphineTHF25>48<5

Data adapted from a study highlighting the rate acceleration with TFP and AsPh₃.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation utilizing organoboron compounds, benefits from a wide array of phosphine ligands. While extensive tabular data directly comparing TFP with a broad spectrum of ligands in a single study is limited, the unique electronic properties of TFP suggest its potential for efficient catalysis, particularly in specific substrate pairings. The choice of ligand in Suzuki-Miyaura coupling is critical and often substrate-dependent, with bulky and electron-rich phosphines generally showing high activity.

Table 2: Illustrative Comparison of Ligand Performance in a Generic Suzuki-Miyaura Coupling

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
This compound Pd₂(dba)₃Cs₂CO₃Dioxane100Reaction dependent
Triphenylphosphine (PPh₃)Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O90Reaction dependent
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O100Reaction dependent
XPhosPd₂(dba)₃K₃PO₄Dioxane110Reaction dependent

This table presents typical conditions and is intended for illustrative purposes. Direct comparative yield data for TFP under these specific conditions was not available in the searched literature.

Heck Reaction

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation and comparison of catalytic systems. Below are representative protocols for the Suzuki-Miyaura, Stille, and Heck reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

This procedure outlines a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, phosphine ligand, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Stir the mixture vigorously in a preheated oil bath at 100 °C for 2-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Protocol for Stille Coupling

This protocol provides a general procedure for the Stille coupling of an aryl halide with an organostannane.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (e.g., vinyltributylstannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and palladium catalyst in the anhydrous, degassed solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture (typically between 60-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up typically involves dilution with an organic solvent, washing with an aqueous solution of KF to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Experimental Protocol for Heck Coupling

The following is a general procedure for the Heck coupling of an aryl bromide with an alkene.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1.0 mol%)

  • Phosphine ligand (2 mol%)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., DMF/H₂O mixture, 6 mL)

Procedure:

  • To a Schlenk tube, add the aryl bromide, alkene, Pd(OAc)₂, phosphine ligand, and base.

  • Add the solvent mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 4 hours).

  • After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate/hexane).

  • Filter the organic layer through a pad of silica (B1680970) gel.

  • Concentrate the filtrate and purify the product by flash chromatography.

Catalytic Cycles and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Ar-Pd(II)-X(L)₂ (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-R(L)₂ (Transmetalation) B->C R-B(OR)₂ Base C->A Reductive Elimination D Ar-R (Product) C->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle A Pd(0)L₂ B R¹-Pd(II)-X(L)₂ (Oxidative Addition) A->B R¹-X C R¹-Pd(II)-R²(L)₂ (Transmetalation) B->C R²-SnR₃ C->A Reductive Elimination D R¹-R² (Product) C->D

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Heck_Cycle A Pd(0)L₂ B Ar-Pd(II)-X(L)₂ (Oxidative Addition) A->B Ar-X C Alkene Insertion B->C Alkene D β-Hydride Elimination C->D E Product Release & Catalyst Regeneration D->E Base F Substituted Alkene (Product) D->F E->A

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Substrates (Aryl Halide & Coupling Partner) B Choose Panel of Phosphine Ligands A->B C Define Reaction Parameters (Solvent, Base, Temperature) B->C D Set up Parallel Reactions (e.g., 96-well plate) C->D E Run Reactions under Inert Atmosphere D->E F Quench Reactions E->F G Analyze by GC/LC-MS to Determine Yield F->G H Identify Optimal Ligand G->H

Caption: General workflow for high-throughput phosphine ligand screening.

Conclusion

This compound presents a compelling alternative to more traditional phosphine ligands in palladium-catalyzed cross-coupling reactions. Its unique electronic properties can lead to significant rate enhancements, particularly in Stille couplings, allowing for milder reaction conditions. While comprehensive quantitative benchmarking against a wide array of ligands across all major cross-coupling reactions is an ongoing area of research, the available data and its successful application in various syntheses underscore its importance in the modern chemist's toolkit. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers to explore the potential of TFP and other phosphine ligands in their own work. Careful consideration of the specific substrates and desired reaction outcomes will ultimately guide the optimal ligand choice for any given transformation.

References

A Comparative Guide to the Electronic and Steric Parameters of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant of success in transition metal-catalyzed reactions. The electronic and steric properties of these ligands profoundly influence the reactivity, selectivity, and stability of the catalyst. This guide provides an objective comparison of common phosphine ligands, supported by experimental data and detailed methodologies for their characterization.

Quantifying Phosphine Ligand Properties: Key Parameters

The diverse reactivity of phosphine ligands stems from their tunable electronic and steric characteristics. These properties are often quantified using a set of well-established parameters.

Electronic Parameters: These describe the electron-donating or -withdrawing nature of the phosphine ligand.

  • Tolman Electronic Parameter (TEP): The TEP is an experimentally derived measure of a phosphine's net electron-donating ability.[1] It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[1][2] A more strongly σ-donating phosphine increases the electron density on the nickel center. This leads to greater π-backbonding from the metal to the carbonyl ligands, which in turn weakens the C-O bond and results in a lower ν(CO) stretching frequency.[3][4] Therefore, a lower TEP value signifies a more electron-donating (more basic) phosphine ligand.[1]

  • pKa Value: The pKa of the conjugate acid of the phosphine ([R₃PH]⁺) provides a direct measure of the ligand's Brønsted basicity.[1] A higher pKa value indicates a stronger base and, consequently, a more potent electron donor.[1] These values are typically measured in non-aqueous solvents like acetonitrile.

Steric Parameters: These parameters quantify the physical bulk or size of the phosphine ligand.

  • Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[5][6] It is defined as the apex angle of a cone that originates from the metal center (at an idealized M-P distance of 2.28 Å) and encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4][7] A larger cone angle indicates greater steric hindrance around the phosphorus atom.[4]

  • Percent Buried Volume (%Vbur): This parameter offers a more refined measure of a ligand's steric footprint within the coordination sphere of the metal.[8][9] The %Vbur is defined as the percentage of the volume of a sphere (typically with a radius of 3.5 Å, centered on the metal) that is occupied by the ligand.[10] It is often calculated using X-ray crystallographic data and specialized software.[10]

Comparative Data of Common Phosphine Ligands

The following tables summarize the electronic and steric parameters for a selection of frequently used phosphine ligands.

Table 1: Electronic Parameters of Common Phosphine Ligands

Ligand (L)FormulaTolman Electronic Parameter (TEP) ν(CO) in cm⁻¹pKa of [R₃PH]⁺ (in MeCN)
Tri-tert-butylphosphineP(t-Bu)₃2056.111.4
TricyclohexylphosphinePCy₃2056.49.7
TriethylphosphinePEt₃2061.78.99
TrimethylphosphinePMe₃2064.18.65
TriphenylphosphinePPh₃2068.92.73
Trimethyl phosphiteP(OMe)₃2076.3-
Triphenyl phosphiteP(OPh)₃2085.3-
TrifluorophosphinePF₃2110.8-

Data sourced from references[1][11].

Table 2: Steric Parameters of Common Phosphine Ligands

Ligand (L)FormulaTolman Cone Angle (θ) in degreesPercent Buried Volume (%Vbur)
TrimethylphosphinePMe₃11828.9
TriethylphosphinePEt₃13234.9
TriphenylphosphinePPh₃14537.8
Tri-iso-propylphosphineP(i-Pr)₃16043.5
TricyclohexylphosphinePCy₃17046.9
Tri-tert-butylphosphineP(t-Bu)₃18251.5
Tri(o-tolyl)phosphineP(o-Tol)₃19450.1
TrimesitylphosphineP(Mes)₃21259.4

Data sourced from references[5][12]. Note that %Vbur values can vary depending on the specific metal complex and calculation method.

Experimental Protocols

A. Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined experimentally using Infrared (IR) Spectroscopy.

  • Synthesis of the Nickel-Carbonyl Complex: The phosphine ligand of interest (L) is reacted with tetracarbonylnickel(0), Ni(CO)₄, to displace one carbonyl ligand and form the corresponding [LNi(CO)₃] complex.[2] This reaction is typically carried out in an inert solvent under an inert atmosphere.

  • IR Spectrum Acquisition: The IR spectrum of the purified [LNi(CO)₃] complex is recorded.

  • Identification of the A₁ C-O Stretching Frequency: The spectrum will show several C-O stretching bands. The symmetric A₁ stretching mode (ν(CO)) is identified.[2] This band is typically strong and well-resolved.[2]

  • TEP Value Assignment: The frequency of this A₁ band, in wavenumbers (cm⁻¹), is designated as the Tolman Electronic Parameter for the ligand L.

B. Determination of the Tolman Cone Angle (θ)

The cone angle was originally determined using physical models, but is now more commonly calculated from structural data.

  • Acquisition of Structural Data: The three-dimensional coordinates of the phosphine ligand bound to a metal center are required. This data is typically obtained from single-crystal X-ray diffraction of a relevant metal-phosphine complex.[13] Alternatively, computational methods like Density Functional Theory (DFT) can be used to generate an optimized geometry.[14][15]

  • Definition of the Cone: A cone is defined with its vertex at the position of the metal atom. An idealized metal-phosphorus bond length of 2.28 Å is traditionally used.[4]

  • Encompassing the Ligand: The angle of the cone is increased until it just touches the van der Waals radii of the outermost atoms of the ligand's substituents.[7]

  • Measurement of the Angle: The apex angle of this cone is the Tolman cone angle, θ. For asymmetrical ligands, an averaging method is often employed.[6]

C. Determination of Percent Buried Volume (%Vbur)

This parameter is calculated computationally from atomic coordinates.

  • Structural Input: High-quality structural data, usually from X-ray crystallography, of the metal-ligand complex is required.

  • Definition of the Coordination Sphere: A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom.[10]

  • Volume Calculation: A computer program, such as SambVca, calculates the volume occupied by the atoms of the phosphine ligand within this sphere.[10] van der Waals radii are used to define the space occupied by each atom.

  • Calculation of Percentage: The calculated volume occupied by the ligand is divided by the total volume of the sphere and multiplied by 100 to give the %Vbur.

Visualizing Ligand Effects and Characterization

The interplay between electronic and steric parameters dictates a ligand's suitability for a specific catalytic application. The workflow for determining these parameters is a standard procedure in catalyst development.

Ligand_Effects cluster_params Ligand Parameters cluster_catalysis Catalytic Cycle Steps cluster_performance Catalyst Performance Electronic Electronic Properties (TEP, pKa) OA Oxidative Addition Electronic->OA Electron-rich ligands often accelerate Stability Stability Electronic->Stability Strong donors can stabilize metal center Steric Steric Properties (Cone Angle, %Vbur) RE Reductive Elimination Steric->RE Bulky ligands can promote Selectivity Selectivity Steric->Selectivity Steric bulk creates a specific binding pocket Activity Activity (Rate) OA->Activity RE->Activity Transmetalation Transmetalation Transmetalation->Activity

Caption: Relationship between ligand parameters and catalyst performance.

Experimental_Workflow Start Phosphine Ligand (L) Synthesis Synthesize Metal Complex (e.g., LNi(CO)₃ or LPdCl₂) Start->Synthesis IR_Spec IR Spectroscopy Synthesis->IR_Spec XRay Single Crystal X-ray Diffraction Synthesis->XRay TEP Determine TEP (ν(CO) of A₁ mode) IR_Spec->TEP Structure Obtain 3D Atomic Coordinates XRay->Structure ConeAngle Calculate Tolman Cone Angle (θ) Structure->ConeAngle BuriedVolume Calculate Percent Buried Volume (%Vbur) Structure->BuriedVolume

Caption: Experimental workflow for phosphine ligand characterization.

References

A Comparative Guide to the Reactivity of Tri(2-furyl)phosphine with Various Palladium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri(2-furyl)phosphine (TFP) has emerged as a versatile and effective ligand in palladium-catalyzed cross-coupling reactions, pivotal in the synthesis of pharmaceuticals and complex organic molecules. Its unique electronic and steric properties, stemming from the furan (B31954) moieties, influence the reactivity and stability of the resulting palladium complexes. The choice of the palladium precursor is a critical parameter that dictates the formation of the active catalytic species, and consequently, the efficiency of the catalytic process. This guide provides an objective comparison of the reactivity of TFP with different common palladium precursors, supported by experimental data and detailed protocols.

Executive Summary

This guide systematically evaluates the interaction of this compound with common palladium(II) and palladium(0) precursors, including palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or its adducts like Pd(dba)₂. The reactivity, formation of active species, and performance in key cross-coupling reactions are compared to provide a basis for rational catalyst selection.

  • Pd(OAc)₂: Reacts readily with TFP to form a neutral Pd(0) complex, S-Pd(TFP)₂ (where S is the solvent), which is a highly reactive species in oxidative addition. This precursor is advantageous for generating a more active catalyst compared to when TFP is combined with Pd(dba)₂.[1]

  • PdCl₂: Forms the stable, well-defined square-planar complex, trans-[PdCl₂(TFP)₂]. This precursor is ideal for generating a specific, isolable precatalyst, though it may require in situ reduction for catalytic cycles that start from Pd(0).

  • Pd(dba)₂: In the presence of TFP, it forms a mixture of palladium(0) complexes, including Pd(dba)(TFP)₂ and solvent-coordinated species. The reactivity of the catalyst generated from this precursor is highly dependent on the solvent and the TFP to palladium ratio.[2][3]

Data Presentation: Performance in Cross-Coupling Reactions

The choice of palladium precursor in conjunction with TFP significantly impacts the yield and efficiency of cross-coupling reactions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Palladium Precursors in Suzuki-Miyaura Coupling

Palladium PrecursorAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂4-BromoanisolePhenylboronic acidCs₂CO₃1,4-Dioxane100265[4]
Pd₂(dba)₃Aryl Bromide2-PyridylboronateKFDioxaneRT1274-82[5]

Table 2: Comparison of Palladium Precursors in Stille Coupling

Palladium PrecursorAryl/Vinyl HalideOrganostannaneAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃Acid ChlorideVinylstannaneTBAFTHFRT2up to 86[6]
Pd(OAc)₂/DabcoAryl BromideOrganotin-DMF1002-585-95[7]

Table 3: Comparison of Palladium Precursors in Negishi Coupling

Palladium PrecursorAryl/Vinyl HalideOrganozinc ReagentLigand SystemSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Aryl Bromidesec-Alkylzinc HalideCPhosTHFRT1-2485-98[8]
PdCl₂(PPh₃)₂Z-Alkenyl Haliden-Alkylzinc IodideTFP/TMEDATHF4012~90[6]

Experimental Protocols

Detailed methodologies for the synthesis of key palladium-TFP complexes and representative cross-coupling reactions are provided below.

Synthesis of Palladium-TFP Complexes

Protocol 1: Synthesis of trans-dichlorobis(this compound)palladium(II) (trans-[PdCl₂(TFP)₂])

This protocol describes the synthesis of a stable, well-defined Pd(II)-TFP complex from a Pd(II) salt.

  • Materials: Palladium(II) chloride (PdCl₂), this compound (TFP), Ethanol (B145695).

  • Procedure:

    • Suspend palladium(II) chloride (1 mmol) in hot ethanol (20 mL).

    • To this suspension, add a solution of this compound (2.1 mmol) in hot ethanol (10 mL).

    • Stir the resulting mixture and heat under reflux for 1 hour.

    • A yellow crystalline precipitate will form.

    • Cool the mixture to room temperature.

    • Collect the yellow crystals by filtration, wash with cold ethanol, and dry under vacuum.

    • The product is the trans-[PdCl₂(TFP)₂] complex.

Protocol 2: In situ Generation of Pd(0)-TFP Complex from Palladium(II) Acetate

This protocol outlines the formation of a highly active Pd(0) catalyst in the reaction mixture.[1]

  • Materials: Palladium(II) acetate (Pd(OAc)₂), this compound (TFP), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve palladium(II) acetate (1 equivalent) in the anhydrous solvent.

    • Add this compound (at least 3 equivalents) to the solution.

    • Stir the mixture at room temperature. The formation of the active S-Pd(TFP)₂ complex occurs spontaneously.[1] This solution can be directly used for the subsequent cross-coupling reaction.

Protocol 3: In situ Generation of Pd(0)-TFP Complex from Pd(dba)₂

This protocol describes the formation of the active catalyst from a Pd(0) precursor.[2][3]

  • Materials: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂, this compound (TFP), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve Pd₂(dba)₃ (0.5 equivalents) or Pd(dba)₂ (1 equivalent) in the anhydrous solvent.

    • Add the desired amount of this compound (typically 2-4 equivalents per palladium atom).

    • Stir the mixture at room temperature to allow for the formation of the active palladium(0)-TFP species. The resulting solution is ready for the catalytic reaction.

Catalytic Cross-Coupling Reactions

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for a Suzuki-Miyaura reaction using a Pd-TFP catalyst.

  • Materials: Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), Aryl halide (1 equivalent), Arylboronic acid (1.2-1.5 equivalents), Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2-3 equivalents), Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 5: General Procedure for Stille Coupling

This protocol outlines a general procedure for a Stille coupling reaction using a Pd-TFP catalyst.

  • Materials: Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), this compound (2-4 mol% Pd), Aryl or vinyl halide/triflate (1 equivalent), Organostannane (1.1-1.2 equivalents), Optional additive (e.g., CuI, LiCl), Anhydrous solvent (e.g., THF, DMF, toluene).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the palladium precursor, this compound, the halide/triflate, and any additives.

    • Add the anhydrous solvent, followed by the organostannane.

    • Heat the reaction mixture (typically 50-100 °C) and stir until completion.

    • Upon completion, the reaction is typically worked up by quenching with an aqueous solution of KF to precipitate tin byproducts, followed by extraction and purification.

Protocol 6: General Procedure for Negishi Coupling

This protocol provides a general method for a Negishi coupling reaction catalyzed by a Pd-TFP system.

  • Materials: Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), Aryl or vinyl halide (1 equivalent), Organozinc reagent (1.1-1.5 equivalents, typically as a solution in THF), Anhydrous solvent (e.g., THF, DMF).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the palladium precursor and this compound.

    • Add the anhydrous solvent and the aryl or vinyl halide.

    • Slowly add the organozinc reagent to the reaction mixture at room temperature or below.

    • Allow the reaction to warm to the desired temperature (often room temperature to 60 °C) and stir until complete.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

The following diagrams illustrate the key chemical processes involved.

Reaction_Scheme General Reaction of TFP with Palladium Precursors Pd_Precursor Palladium Precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) Active_Species Active Pd-TFP Catalytic Species (e.g., Pd(0)(TFP)n, Pd(II)(TFP)nCl₂) Pd_Precursor->Active_Species Ligand Exchange / Reduction TFP This compound (TFP) TFP->Active_Species

Caption: Formation of active catalytic species from palladium precursors and TFP.

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling cluster_reactants cluster_product Pd0 Pd(0)(TFP)n OxAdd Oxidative Addition PdII R-Pd(II)(TFP)n-X OxAdd->PdII Transmetal Transmetalation DiOrgano R-Pd(II)(TFP)n-R' Transmetal->DiOrgano RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd R_M R'-M R_M->Transmetal

Caption: A simplified catalytic cycle for palladium-TFP catalyzed cross-coupling reactions.

Precursor_Selection Decision Tree for Palladium Precursor Selection with TFP Start Desired Outcome High_Reactivity High Reactivity & In Situ Catalyst Generation Start->High_Reactivity High Activity Needed Well_Defined Well-Defined, Isolable Precatalyst Start->Well_Defined Precatalyst Isolation Required Mild_Conditions Mild Conditions & Pd(0) Source Start->Mild_Conditions Starting from Pd(0) is Preferred PdOAc2 Use Pd(OAc)₂ High_Reactivity->PdOAc2 PdCl2 Use PdCl₂ Well_Defined->PdCl2 Pddba2 Use Pd₂(dba)₃ / Pd(dba)₂ Mild_Conditions->Pddba2

Caption: A logical guide for selecting the appropriate palladium precursor.

Conclusion

The reactivity of this compound with palladium precursors is a nuanced subject where the choice of the metal source plays a crucial role in the outcome of the catalytic reaction. For generating highly active catalysts in situ, Pd(OAc)₂ appears to be a superior choice, leading to the formation of a more reactive Pd(0) species. For applications requiring a well-defined and stable precatalyst, PdCl₂ is the precursor of choice, yielding the readily isolable trans-[PdCl₂(TFP)₂] complex. Pd(dba)₂ and its analogues are effective Pd(0) sources that perform well under various conditions, although the nature of the active species can be more complex and solvent-dependent. Researchers and drug development professionals should consider the specific requirements of their synthetic route, including desired reactivity, catalyst stability, and operational simplicity, when selecting the optimal palladium precursor to be used in conjunction with this compound.

References

The Understated Performer: Tri(2-furyl)phosphine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the vast landscape of phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions, Tri(2-furyl)phosphine (TFP) emerges as a cost-effective and efficient alternative for specific applications, particularly in the Suzuki-Miyaura coupling. This guide provides a comparative analysis of TFP's performance against other common phosphine ligands, supported by experimental data, to aid researchers in ligand selection for their synthetic challenges.

Performance Profile of this compound

This compound is characterized as a sterically compact and electron-deficient ligand. These electronic properties influence its behavior in the catalytic cycle of the Suzuki-Miyaura reaction. While electron-rich phosphines are often favored for accelerating the oxidative addition step with challenging substrates like aryl chlorides, electron-deficient ligands can play a crucial role in other elementary steps of the cycle. Computational studies have suggested that for the transmetalation step, electron-withdrawing ligands can lower the energy barrier.[1]

A key advantage of TFP lies in its performance in specific contexts where more common ligands, such as Triphenylphosphine (PPh₃), may underperform.

Comparative Analysis: TFP vs. Triphenylphosphine

Experimental evidence suggests that while PPh₃ has a stronger thermodynamic affinity for the palladium(II) center, this can sometimes lead to less efficient catalysis.[2] In contrast, TFP can promote more efficient product formation under certain conditions.

In a comparative study, the Suzuki-Miyaura reaction was monitored with different phosphine ligands. The presence of excess PPh₃ was found to inhibit the reaction, leading to lower yields of the desired biaryl product.[2] Conversely, the use of TFP under similar conditions resulted in a significantly higher reaction rate and yield.[2]

Table 1: Ligand Effect on Suzuki-Miyaura Coupling Yield

Ligand Present (6 mol%)Biaryl Yield (%) after 0.25 h
This compound~70%
Triphenylphosphine~10%
Reaction Conditions: p-iodotoluene, phenylboronic acid, K₃PO₄, Pd(dba)₂, THF, room temperature.Data adapted from reference[2].

This data highlights that in the presence of excess ligand, TFP interferes less with the catalytic cycle compared to PPh₃, leading to a more efficient coupling process.

Substrate Scope Considerations

While comprehensive data tables for TFP's substrate scope are not as widespread as for more modern, proprietary ligands, its utility has been noted. As an electron-deficient ligand, TFP can be particularly effective in reactions where the oxidative addition is not the rate-limiting step or when coupling electron-rich aryl halides. The following table provides a generalized expectation of performance based on the principles of ligand effects in Suzuki coupling.

Table 2: Generalized Substrate Scope Comparison

LigandAryl Chlorides (Electron-Deficient)Aryl Chlorides (Electron-Rich)Aryl Bromides & IodidesSterically Hindered Substrates
This compound (TFP) ModerateGoodExcellentModerate
Triphenylphosphine (PPh₃) Poor to ModerateModerateGoodModerate
Bulky, Electron-Rich Ligands (e.g., Buchwald-type) Good to ExcellentGood to ExcellentExcellentGood to Excellent

Experimental Protocols

A general protocol for a Suzuki-Miyaura coupling reaction utilizing this compound is provided below. Researchers should note that optimization of reaction parameters such as base, solvent, and temperature is often necessary for specific substrate combinations.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagents: Under the inert atmosphere, add the chosen solvent (e.g., Toluene, Dioxane, THF, 5 mL).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction vessel via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

To better understand the workflow and the catalytic cycle, the following diagrams are provided.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Reactants Weigh Aryl Halide, Boronic Acid, & Base Setup Combine Reactants in Solvent under Inert Gas Reactants->Setup Catalyst Prepare Pd/TFP Solution Catalyst->Setup Heating Heat & Stir Setup->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Fig. 1: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction (L = TFP).

Conclusion

This compound represents a valuable tool in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling. While it may not offer the broad applicability of more sophisticated and expensive bulky, electron-rich ligands for challenging substrates like unactivated aryl chlorides, its performance can be superior to commonly used ligands like PPh₃ in certain scenarios. Its electron-deficient nature and smaller steric profile make it a worthy candidate for consideration, especially in the coupling of aryl bromides and iodides, and for reactions where catalyst inhibition by excess ligand is a concern. For drug development professionals, the cost-effectiveness and ready availability of TFP make it an attractive option for process development and scale-up campaigns.

References

A Comparative Guide to Ligand Selectivity: Tri(2-furyl)phosphine vs. Tricyclohexylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transition metal catalysis, the choice of ligand is a critical parameter that dictates the efficiency, stability, and, most importantly, the selectivity of a reaction. Phosphine (B1218219) ligands, with their tunable steric and electronic properties, are mainstays in catalyst design. This guide provides a detailed comparison between two common monodentate phosphine ligands: the electron-poor Tri(2-furyl)phosphine (TFP) and the electron-rich, bulky Tricyclohexylphosphine (PCy₃). Understanding their fundamental differences allows researchers to make rational decisions to control reaction outcomes, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.

Electronic and Steric Properties: A Quantitative Comparison

The divergent performance of TFP and PCy₃ stems directly from their distinct electronic and steric profiles. TFP is characterized by its electron-withdrawing nature and moderate steric bulk, while PCy₃ is a strong electron donor with significant steric hindrance. These characteristics are quantified by established descriptors such as the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).

  • Electronic Properties: The TEP measures the electron-donating or -withdrawing ability of a ligand by observing the C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex. A lower ν(CO) value indicates a more electron-donating ligand.[1][2] PCy₃, with its electron-donating alkyl groups, significantly increases the electron density on the metal center.[3] In contrast, the furyl groups in TFP are electron-withdrawing due to the electronegativity of the oxygen atoms, making TFP a much poorer σ-donor.[4]

  • Steric Properties: The Tolman cone angle (θ) provides a measure of the steric bulk of a phosphine ligand.[5][6] PCy₃ possesses one of the larger cone angles among common phosphines, which is crucial for creating a sterically demanding environment around the metal center.[7][8] This bulk can facilitate key steps like reductive elimination and prevent catalyst deactivation pathways.[3] TFP has a considerably smaller cone angle, closer to that of triphenylphosphine, indicating a more compact structure.[7][9]

Data Presentation: Ligand Parameter Summary

The quantitative differences in the steric and electronic properties of TFP and PCy₃ are summarized below.

ParameterThis compound (TFP)Tricyclohexylphosphine (PCy₃)Rationale for Difference
Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ 2066.52056.4The electron-withdrawing furyl groups in TFP decrease electron density at the metal, whereas the σ-donating cyclohexyl groups in PCy₃ increase it.
Tolman Cone Angle (θ) 133°[9] / 149°[7]170°[6][7]The flexible, planar furyl groups create a less sterically hindered profile compared to the bulky, saturated cyclohexyl rings of PCy₃.
General Classification Electron-poor, moderately bulkyElectron-rich, bulkyCombination of electronic and steric factors.

Note: Reported cone angles can vary based on the method of determination (e.g., physical models vs. X-ray crystallography). Both commonly cited values for TFP are provided for completeness.

Visualizing Ligand Properties and Catalytic Influence

The following diagrams illustrate the core concepts of ligand properties and their impact on a catalytic cycle.

Ligand_Properties Fig. 1: Core Property Differences cluster_TFP TFP Characteristics cluster_PCy3 PCy₃ Characteristics TFP This compound (TFP) TFP_Electronic Electron-Poor (Withdrawing Furyl Rings) TFP->TFP_Electronic TFP_Steric Moderate Steric Bulk (Cone Angle: ~133-149°) TFP->TFP_Steric PCy3 Tricyclohexylphosphine (PCy₃) PCy3_Electronic Electron-Rich (Donating Alkyl Groups) PCy3->PCy3_Electronic PCy3_Steric Large Steric Bulk (Cone Angle: 170°) PCy3->PCy3_Steric

Caption: Core Property Differences.

Catalytic_Cycle Fig. 2: Ligand Influence on a Catalytic Cycle cluster_legend Ligand Influence M0 Pd(0)L₂ OA Oxidative Addition M0->OA + R¹-X M2_1 R¹-Pd(II)L₂(X) OA->M2_1 TM Transmetalation M2_1->TM + R²-M M2_2 R¹-Pd(II)L₂(R²) TM->M2_2 RE Reductive Elimination M2_2->RE RE->M0 + R¹-R² L1 • Electron-Rich (PCy₃):  Accelerates Oxidative Addition L2 • Bulky (PCy₃):  Promotes Reductive Elimination L3 • Electron-Poor (TFP):  Can accelerate reactions where  reductive elimination is rate-limiting  or alter transmetalation kinetics.

Caption: Ligand Influence on a Catalytic Cycle.

Impact on Selectivity in Cross-Coupling Reactions

The interplay of steric and electronic effects directly translates to differences in reaction selectivity.

Chemoselectivity: In substrates with multiple reactive sites (e.g., different halide or pseudohalide groups), ligand choice can determine which site undergoes reaction. The reactivity order is often C–I > C–OTf > C–Br >> C–Cl.[10]

  • PCy₃: As a strongly electron-donating ligand, PCy₃ promotes the oxidative addition step.[3] This can sometimes lead to a loss of selectivity, favoring reaction at the most electronically accessible site. However, in certain systems, its use can favor the activation of one bond type over another, for instance, C-Br over C-OTf.

  • TFP: The electron-withdrawing nature of TFP can disfavor oxidative addition but may accelerate other steps in the catalytic cycle. This can alter the delicate balance of rates, leading to unconventional or enhanced chemoselectivity where a typically less reactive bond is activated preferentially.

Regioselectivity: When a molecule has multiple, chemically similar positions where a reaction could occur, the steric and electronic properties of the ligand can direct the reaction to a specific site.

  • PCy₃: The significant steric bulk of PCy₃ can be used to control regioselectivity by sterically blocking access to certain positions on a substrate, thereby directing the catalyst to the less hindered site.[11] This is a common strategy in the functionalization of poly-substituted aromatic or heteroaromatic compounds.

  • TFP: With its more moderate steric profile, TFP may offer different regiochemical outcomes, potentially allowing for reaction at sites that would be inaccessible with a bulkier ligand like PCy₃.

Experimental Protocols

A generalized protocol for evaluating ligand performance in a Suzuki-Miyaura cross-coupling reaction is provided below. This serves as a template that can be adapted for specific substrates.

General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

Objective: To compare the efficacy and selectivity of this compound (TFP) and Tricyclohexylphosphine (PCy₃) in the coupling of an aryl halide with an arylboronic acid.

1. Preparation and Reagent Setup:

  • In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂ (1 mol%) or Pd₂(dba)₃ (0.5 mol%)).

  • Add the phosphine ligand (TFP or PCy₃, 2-3 mol%).

  • Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.

2. Reaction Execution:

  • Under the inert atmosphere, add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Add the degassed solvent (e.g., Toluene, Dioxane, or THF, to achieve a concentration of ~0.1-0.2 M).

  • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

3. Monitoring and Work-up:

  • The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

4. Analysis and Purification:

  • The crude product's yield and selectivity (ratio of desired product to byproducts) can be determined by ¹H NMR analysis using an internal standard.

  • Purify the product using flash column chromatography on silica (B1680970) gel.

This protocol allows for a direct, side-by-side comparison of TFP and PCy₃ under identical conditions, providing clear data on their relative performance in terms of yield and selectivity for a given transformation.

Logic_Flow Fig. 3: Logical Flow from Ligand Choice to Selectivity cluster_ligand cluster_selectivity Selectivity Start Choose Ligand TFP TFP (Electron-Poor, Moderate Bulk) Start->TFP PCy3 PCy₃ (Electron-Rich, High Bulk) Start->PCy3 Properties Steric & Electronic Properties Defined TFP->Properties PCy3->Properties Rates Relative Rates of Catalytic Steps Altered (Ox. Add., Red. Elim., etc.) Properties->Rates Outcome Reaction Outcome Determined Rates->Outcome Regio Regioselectivity Outcome->Regio Chemo Chemoselectivity Outcome->Chemo

Caption: Logical Flow from Ligand Choice to Selectivity.

Conclusion

The selection between this compound and Tricyclohexylphosphine is a choice between two distinct reactivity profiles. PCy₃ is a classic ligand for challenging cross-couplings, particularly with less reactive substrates like aryl chlorides, where its strong electron-donating ability and steric bulk are beneficial.[3] TFP, on the other hand, serves as a more specialized ligand. Its electron-poor nature can be advantageous for promoting reactions under milder conditions, avoiding side reactions, or achieving unique selectivity profiles that are inaccessible with more traditional electron-rich phosphines.[4] For researchers in drug development and materials science, understanding these nuances is essential for the rational design of catalytic systems to efficiently and selectively construct target molecules.

References

Safety Operating Guide

Safe Disposal of Tri(2-furyl)phosphine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Tri(2-furyl)phosphine, a common reagent in synthetic chemistry, requires careful handling due to its potential hazards. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Essential Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves.[3]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling and Storage:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Avoid formation of dust and aerosols.[2][3]

  • Keep away from ignition sources.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] this compound should be stored under an inert atmosphere like argon to prevent oxidation.[4]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₉O₃P
Molecular Weight 232.17 g/mol [1]
Melting Point 59-64 °C
Boiling Point 136 °C at 4 mmHg
Form Solid
GHS Hazard Statements H315, H319, H335[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is an organophosphorus compound. The primary method for rendering such compounds less harmful is through oxidation. The following procedure outlines a method for the chemical deactivation of small quantities of this compound prior to disposal.

Experimental Protocol: Deactivation via Oxidation

This protocol is designed for the treatment of small, residual amounts of this compound typically found in a research laboratory setting.

Materials:

  • This compound waste

  • A suitable solvent in which the phosphine (B1218219) is soluble (e.g., Tetrahydrofuran (THF) or Toluene)

  • Household bleach (sodium hypochlorite (B82951) solution, ~5-8%)

  • Stir bar and stir plate

  • Appropriate size beaker or flask

  • pH paper or pH meter

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., THF). This ensures a homogenous mixture for the deactivation reaction.

  • Cooling: Place the flask containing the dissolved phosphine in an ice bath to control the temperature during the exothermic oxidation reaction.

  • Deactivation: While stirring vigorously, slowly add household bleach (sodium hypochlorite solution) dropwise to the phosphine solution. The bleach will oxidize the phosphine to the less hazardous phosphine oxide. A general rule of thumb is to use a 2-3 fold molar excess of sodium hypochlorite.

  • Monitoring: Continue stirring the reaction mixture at room temperature for several hours to ensure the complete oxidation of the phosphine. The completion of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Neutralization: After confirming the completion of the reaction, check the pH of the solution. Neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed, aiming for a pH between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution, containing the phosphine oxide, can now be disposed of as aqueous chemical waste.[2][3] Always adhere to local and institutional regulations for chemical waste disposal.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in a Suitable Solvent (e.g., THF) fume_hood->dissolve cool Cool Solution in an Ice Bath dissolve->cool oxidize Slowly Add Bleach (NaOCl) to Oxidize Phosphine cool->oxidize stir Stir for Several Hours at Room Temperature oxidize->stir monitor Monitor Reaction Completion (e.g., TLC) stir->monitor neutralize Neutralize the Solution (pH 6-8) monitor->neutralize dispose Dispose of as Aqueous Chemical Waste (Follow Local Regulations) neutralize->dispose end End dispose->end

References

Personal protective equipment for handling Tri(2-furyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Tri(2-furyl)phosphine (CAS No. 5518-52-5). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: this compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to adhere to the following personal protective equipment (PPE) guidelines and handling procedures to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

Protection Type Specific Recommendation Standard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended for splash protection.Conforming to EN 166 (EU) or NIOSH (US)[1][2]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) and fire/flame resistant, impervious clothing.[1][4] A lab coat or gown with long sleeves and tight-fitting cuffs is required.Follow manufacturer's permeation data for glove selection.
Respiratory Protection For operations that may generate dust or aerosols, a full-face respirator with a particulate filter or a NIOSH-approved N95 dust mask is necessary.[2][5][6] Use a self-contained breathing apparatus (SCBA) for firefighting.[1][7]Conforming to EN 143 for particulate filters.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][2][7]

    • Inspect all PPE for integrity before use.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Keep a spill kit with appropriate absorbent materials nearby.

  • Handling:

    • Avoid the formation of dust and aerosols.[1][7]

    • Do not get the substance in eyes, on skin, or on clothing.[2]

    • Use non-sparking tools to prevent ignition.[1][7]

    • Weigh and transfer the material in a designated area, preferably within a fume hood.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][7]

    • Keep refrigerated to maintain product quality.[2]

    • Store locked up and away from oxidizing agents.[1][2]

Emergency Procedures

Exposure Scenario Immediate Action
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a poison center or doctor.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1]
Spill Evacuate personnel to a safe area. Avoid dust formation and remove all sources of ignition. Use personal protective equipment. Collect the spilled material with spark-proof tools and place it in a suitable, closed container for disposal.[1][7]

Disposal Plan

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

  • Do not allow the chemical to enter drains.[1][7]

Safety Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_dust Avoid Dust/Aerosol Formation prep_ppe->handle_dust prep_area Ensure Ventilated Area prep_area->handle_dust prep_emergency Check Emergency Equipment prep_emergency->handle_dust handle_contact Prevent Skin/Eye Contact handle_dust->handle_contact emergency_spill Spill handle_dust->emergency_spill If spill occurs handle_transfer Use Non-Sparking Tools handle_contact->handle_transfer emergency_exposure Exposure handle_contact->emergency_exposure If exposure occurs post_store Store Properly handle_transfer->post_store post_dispose Dispose of Waste post_store->post_dispose post_decon Decontaminate Work Area post_dispose->post_decon action_spill Follow Spill Protocol emergency_spill->action_spill action_exposure Follow First-Aid Measures emergency_exposure->action_exposure

Caption: Logical workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri(2-furyl)phosphine
Reactant of Route 2
Tri(2-furyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.